S-Allyl-D-cysteine
説明
特性
IUPAC Name |
(2S)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Allyl-L-cysteine: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of SAC. It delves into its multifaceted roles as an antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer agent. Detailed experimental protocols for key assays used to elucidate these mechanisms are provided, along with a compilation of quantitative data from various studies. Furthermore, this guide utilizes Graphviz visualizations to illustrate the intricate signaling pathways modulated by SAC, offering a clear and concise resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
S-Allyl-L-cysteine exerts its biological effects through a variety of mechanisms, primarily centered around its potent antioxidant and signaling modulatory properties. These can be broadly categorized as:
-
Direct Antioxidant Activity: SAC is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), directly neutralizing harmful free radicals such as superoxide anions, hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1] This direct scavenging activity contributes significantly to the reduction of oxidative stress, a key pathological factor in numerous diseases.
-
Induction of Endogenous Antioxidant Defenses: A pivotal mechanism of SAC is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6][7][[“]] Nrf2 is a master regulator of the antioxidant response, and its activation by SAC leads to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT).[3][9]
-
Modulation of Inflammatory Pathways: SAC exhibits potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12][13][14] By preventing the activation and nuclear translocation of NF-κB, SAC suppresses the expression of pro-inflammatory cytokines and enzymes.
-
Regulation of Cell Survival and Proliferation Pathways: SAC influences key signaling cascades that govern cell fate, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7][12][13][15] The modulation of these pathways is crucial for its neuroprotective and anticancer effects.
-
Induction of Apoptosis in Cancer Cells: In various cancer cell lines, SAC has been shown to induce programmed cell death, or apoptosis.[16][17][18][19] This is achieved through the modulation of pro- and anti-apoptotic proteins, activation of caspases, and disruption of mitochondrial membrane potential.
Quantitative Data Summary
The following tables summarize the quantitative effects of S-Allyl-L-cysteine across various experimental models.
Table 1: Antioxidant and Anti-inflammatory Effects of S-Allyl-L-cysteine
| Parameter | Cell Line/Model | SAC Concentration/Dose | Effect | Reference |
| ROS Levels | Rat liver (BRL-3A) cells | Pretreatment with SAC | Abated ethanol-evoked ROS generation | [17] |
| Male BALB/c mice | 120 mg/kg, ip for 17 days | No change in FST-induced ROS enhancement in PFC; increased ROS in HP | [20] | |
| Superoxide Anion (O₂•⁻) Production | Male BALB/c mice | 120 mg/kg, ip for 17 days | Trend to reduce O₂•⁻ production in midbrain and hippocampus | [20] |
| NF-κB Activation | Human T lymphocytes (Jurkat cells) | Dose-dependent | Inhibition of TNF-α and H₂O₂ induced NF-κB activation | [11] |
| Human umbilical vein endothelial cells (HUVEC) | Dose-dependent | Inhibition of TNF-α or H₂O₂ stimulated NF-κB activation | ||
| Antioxidant Enzyme Activity | Male Wistar rats | 25-200 mg/kg, each 24h for 90 days | Increased GPx, GR, CAT, and SOD activities in hippocampus and striatum | [3] |
| Nrf2 Activation | Primary cultured neurons and mice | Treatment with SAC | Increase in Nrf2 protein levels and subsequent ARE pathway gene activation | [2][6][7] |
| Male Wistar rats | 25-200 mg/kg, each 24h for 90 days | Activated Nrf2 factor in hippocampus (25-200 mg/kg) and striatum (100 mg/kg) | [3] |
Table 2: Anticancer Effects of S-Allyl-L-cysteine
| Parameter | Cell Line | SAC Concentration | Effect | Reference |
| Cell Proliferation | Human bladder cancer cells (T24, T24R2) | Dose-dependent | Significant inhibition | [19] |
| Apoptosis | Human bladder cancer cells (T24, T24R2) | Increasing concentrations | Markedly increased expression of caspases-3, -8, -9, fragmented PARP, and cytochrome c | [19] |
| Rat liver (BRL-3A) cells | Pretreatment with SAC | Rescued ethanol-induced hepatocyte injury | [17] | |
| Cell Cycle | Human bladder cancer cells (T24, T24R2) | Dose-dependent | Promoted cell cycle arrest in the S phase | [19] |
| Bcl-2 Expression | Human bladder cancer cells (T24, T24R2) | Treatment with SAC | Decreased expression | [19] |
| Bax Expression | Human bladder cancer cells (T24, T24R2) | Treatment with SAC | Increased expression | [19] |
Table 3: Neuroprotective Effects of S-Allyl-L-cysteine
| Parameter | Animal Model | SAC Dose | Effect | Reference |
| Cognitive Deficits | Rat model of streptozotocin-induced diabetes | 150 mg/kg, chronic oral treatment | Ameliorated cognitive deficits | [21] |
| Learning and Memory | Senescence-accelerated mouse strains (SAMP8 and SAMP10) | 40 mg/kg, chronic dietary intake | Ameliorated deficits in learning performance and memory consolidation | [21] |
| Ischemic Lesion Volume | Male Wistar rats with MCAO | 100 mg/kg, ip | Significantly reduced | [22] |
| Neurologic Deficits | Male Wistar rats with MCAO | 100 mg/kg, ip | Improved | [22] |
| Amyloid-β Production | Mice with D-galactose-induced aging | Dietary intake | Decreased | [21][23] |
Table 4: Cardiovascular and Metabolic Effects of S-Allyl-L-cysteine
| Parameter | Animal Model/Cell Line | SAC Concentration/Dose | Effect | Reference |
| Blood Flow | Rats | 10 mg/kg, single oral administration | Increased tail vein blood flow by up to 10% over one hour | [24] |
| Rats | 0.3% SAC mixed diet for 2 months | Increased tail vein blood flow | [24] | |
| Blood Pressure | Hypertensive subjects | Encapsulated formulation with SAC | Decreased systolic blood pressure by ~11 mmHg at two weeks | [25] |
| eNOS Phosphorylation | Bovine Aortic Endothelial cells (BAE-1) | 100 µM for 30 min or 4 h | Enhanced eNOS phosphorylation | [26][27] |
| Nitric Oxide Production | Bovine Aortic Endothelial cells (BAE-1) | Treatment with SAC | Enhanced NO release | [26][27] |
| Neovasculogenesis | Human endothelial progenitor cells (EPCs) | 10, 100, and 250 μM | Increased neovasculogenesis by ~1.2-, 1.3-, and 1.39-fold, respectively | [6] |
| Blood Glucose | Streptozotocin (STZ)-induced diabetic animal models | Treatment with SAC | Significantly reduced blood glucose levels | [28] |
| Lipid Profile | Type 2 diabetic rats | 150 mg/kg for four weeks | Reduction in TC, TG, LDL-C, and VLDL-C | [29][30] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of S-Allyl-L-cysteine.
Cell Viability and Proliferation Assays
3.1.1. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine cell viability and proliferation.
-
Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[29]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[17][28][29]
-
Treat the cells with various concentrations of SAC and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[17][28]
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Detection Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Induce apoptosis in cells by treating with SAC for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[24][31]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.[16][24][30][31][32]
-
3.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol (for adherent cells):
-
Seed and treat cells with SAC on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.[22][33]
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.[22]
-
Wash the cells three times with PBS.
-
If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently labeled antibody).
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Intracellular ROS Measurement
3.3.1. DCFDA/H2DCFDA Assay
This assay measures the overall intracellular reactive oxygen species levels.
-
Principle: The cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol (for adherent cells in a 96-well plate):
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with 1X Assay Buffer or PBS.
-
Add 100 µL of 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13][26][27][34][35]
-
Remove the H2DCFDA solution and wash the cells once with 1X Assay Buffer or PBS.
-
Add 100 µL of phenol red-free medium containing the desired concentrations of SAC.
-
Measure the fluorescence intensity immediately and at desired time points using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][26][35]
-
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
General Protocol:
-
Sample Preparation: Lyse SAC-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][36]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of specific caspases.
-
Principle: Cell lysates are incubated with a specific caspase substrate that is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified.
-
Protocol (Colorimetric):
-
Induce apoptosis in cells by treating with SAC.
-
Lyse the cells and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Add 2X Reaction Buffer containing DTT to each sample.[2]
-
Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.[10][19][37]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the absorbance at 400-405 nm using a microplate reader.[2][10][19][37]
-
Calculate the fold-increase in caspase activity compared to the untreated control.
-
Antioxidant Enzyme Activity Assays
3.6.1. Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector molecule (e.g., nitroblue tetrazolium, NBT). SOD in the sample inhibits this reduction, and the activity is measured as the degree of inhibition.
-
Protocol:
-
Prepare cell or tissue homogenates.
-
In a 96-well plate, add the sample, the reaction mixture containing xanthine and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specific time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).[38]
-
Calculate the SOD activity based on the inhibition of the NBT reduction.
-
3.6.2. Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This is often a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing agent, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[38][39]
-
Protocol:
-
Prepare cell or tissue homogenates.
-
In a cuvette or 96-well plate, add the sample, assay buffer, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time.[38][39]
-
Calculate the GPx activity from the rate of NADPH consumption.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by S-Allyl-L-cysteine.
Antioxidant Response Pathway
Anti-inflammatory Pathway
Pro-Apoptotic Pathway in Cancer Cells
Pro-survival and Angiogenesis Pathway
Conclusion
S-Allyl-L-cysteine exhibits a remarkable spectrum of biological activities, underpinned by its ability to modulate a complex network of cellular signaling pathways. Its potent antioxidant and anti-inflammatory properties, coupled with its capacity to induce apoptosis in cancer cells and promote cell survival in healthy tissues, highlight its significant therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the mechanisms of action of SAC, supported by quantitative data, experimental protocols, and pathway visualizations. Further research into the clinical applications of SAC is warranted to fully harness its therapeutic benefits for a range of human diseases.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.origene.com [cdn.origene.com]
- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 8. consensus.app [consensus.app]
- 9. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Caspase Assay Kits - Elabscience® [elabscience.com]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doc.abcam.com [doc.abcam.com]
- 14. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. ptglab.com [ptglab.com]
- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 19. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. med.upenn.edu [med.upenn.edu]
- 22. sciencellonline.com [sciencellonline.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 30. bdbiosciences.com [bdbiosciences.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 33. clyte.tech [clyte.tech]
- 34. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
- 36. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. oatext.com [oatext.com]
- 39. mmpc.org [mmpc.org]
S-Allyl-L-cysteine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Allyl-L-cysteine (SAC), a unique organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical properties of SAC, details established experimental methodologies for their determination, and explores its interactions with key cellular signaling pathways. The information is presented to support further research and development of SAC as a potential therapeutic agent.
Physicochemical Properties
S-Allyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an allyl group attached to the sulfur atom. This structural feature confers distinct physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.
Quantitative Data Summary
The table below summarizes the key physicochemical properties of S-Allyl-L-cysteine.
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂S | [1][2] |
| Molecular Weight | 161.22 g/mol | [1][2] |
| Melting Point | 212-220 °C | [3] |
| Boiling Point | ~300.7 °C (Predicted) | |
| Water Solubility | >10 mg/mL | [1] |
| Solubility in other solvents | Sparingly soluble in ethanol, DMSO, and DMF. Insoluble in ether, acetone, and benzene. | [4][5] |
| pKa (Strongest Acidic) | ~2.07 - 2.53 | [3][6] |
| pKa (Strongest Basic) | ~9.14 | [6][7] |
| Appearance | White to off-white or beige powder/crystalline solid. | [1][2][3] |
| Optical Activity ([α]/D) | -8° to -15° (c = 1 in H₂O) | [1][3] |
Experimental Protocols
Accurate determination of the physicochemical properties of S-Allyl-L-cysteine is fundamental for its characterization, formulation, and quality control. The following sections detail generalized experimental protocols for key properties.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry S-Allyl-L-cysteine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility data is essential for developing suitable formulations and for understanding the bioavailability of S-Allyl-L-cysteine.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone, ether) are used.
-
Procedure:
-
An excess amount of S-Allyl-L-cysteine is added to a known volume of the selected solvent in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to allow undissolved solid to settle.
-
Aliquots of the supernatant are carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Quantification: The concentration of S-Allyl-L-cysteine in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[8][9][10]
-
Expression of Results: Solubility is typically expressed in mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) values provide insight into the ionization state of S-Allyl-L-cysteine at different pH values, which influences its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of S-Allyl-L-cysteine is dissolved in deionized water.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant are required.
-
Procedure:
-
The solution of S-Allyl-L-cysteine is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve, where the concentrations of the protonated and deprotonated forms of the ionizable groups are equal. For a compound with two ionizable groups like S-Allyl-L-cysteine (a carboxylic acid and an amino group), two pKa values will be determined.
-
Biological Activity and Signaling Pathways
S-Allyl-L-cysteine exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.
Antioxidant Mechanism
S-Allyl-L-cysteine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.[11]
Caption: Antioxidant mechanism of S-Allyl-L-cysteine.
Inhibition of NF-κB Signaling Pathway
Chronic inflammation is a key factor in many diseases. S-Allyl-L-cysteine has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13]
Caption: Inhibition of the NF-κB signaling pathway by S-Allyl-L-cysteine.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. S-Allyl-L-cysteine can modulate this pathway, contributing to its anti-cancer and neuroprotective effects.[1][14]
Caption: Modulation of the MAPK signaling pathway by S-Allyl-L-cysteine.
Experimental Workflow: Quantification of S-Allyl-L-cysteine in Biological Matrices
A robust and validated analytical method is crucial for pharmacokinetic and metabolic studies of S-Allyl-L-cysteine.
Caption: A typical experimental workflow for the quantification of S-Allyl-L-cysteine.
Conclusion
S-Allyl-L-cysteine possesses a unique set of physicochemical properties that contribute to its significant biological activities. Its antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore its potential as a therapeutic agent for a variety of diseases. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further explore the properties and applications of this promising natural compound. Continued investigation into its mechanisms of action and the development of optimized formulations are warranted to translate its therapeutic potential into clinical practice.
References
- 1. S-allylmercaptocysteine promotes MAPK inhibitor-induced apoptosis by activating the TGF-β signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Biosynthesis of S-Allyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Allyl-cysteine (SAC) is a naturally occurring organosulfur compound found in garlic (Allium sativum), with the L-enantiomer being the prevalent form. This technical guide provides a comprehensive overview of the synthesis and biosynthesis of S-Allyl-cysteine, with a specific focus on the D-enantiomer, S-Allyl-D-cysteine. While the biosynthesis of S-Allyl-L-cysteine in garlic is well-documented, information on a natural pathway for the D-enantiomer is not available. This guide details established chemical synthesis routes that are adaptable for the stereospecific production of this compound, alongside a discussion of potential enzymatic strategies. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.
Introduction
Organosulfur compounds derived from garlic have garnered significant attention for their potential therapeutic properties. S-Allyl-cysteine (SAC), a derivative of the amino acid cysteine, is a stable and odorless compound that has been investigated for its antioxidant, anti-inflammatory, and cardioprotective effects. The biological activity of chiral molecules can be highly dependent on their stereochemistry. While S-Allyl-L-cysteine is the natural and more extensively studied enantiomer, the synthesis and biological evaluation of this compound are of increasing interest for structure-activity relationship studies and the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the synthetic and biosynthetic pathways related to this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through the direct allylation of D-cysteine. This method is analogous to the synthesis of the L-enantiomer and allows for high stereospecificity, provided that the starting material is enantiomerically pure D-cysteine.
General Reaction Scheme: Allylation of D-cysteine
The most common method for synthesizing S-Allyl-cysteine involves the nucleophilic substitution reaction between the thiol group of cysteine and an allyl halide, typically allyl bromide, in a basic solution.
Reaction:
D-Cysteine + Allyl Bromide → this compound + HBr
Detailed Experimental Protocol
The following protocol is adapted from established methods for the synthesis of S-Allyl-L-cysteine and is applicable for the synthesis of the D-enantiomer.
Materials:
-
D-cysteine hydrochloride
-
Allyl bromide
-
2M Ammonium hydroxide (NH₄OH) or other suitable base (e.g., Sodium hydroxide)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolution of D-cysteine: Dissolve D-cysteine hydrochloride in 2M ammonium hydroxide in a round-bottom flask. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Addition of Allyl Bromide: To the stirred solution of D-cysteine, add allyl bromide dropwise at room temperature. The molar ratio of allyl bromide to D-cysteine is typically in excess, around 1.5:1.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
The crude product may precipitate as a white solid. If not, precipitation can be induced by adding a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration and wash it with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
-
Purification: The crude this compound can be further purified by recrystallization from a water/ethanol mixture.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data for S-Allyl-cysteine Synthesis
The following table summarizes representative yields for the chemical synthesis of S-Allyl-L-cysteine, which are expected to be comparable for the synthesis of this compound under similar conditions.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| L-cysteine hydrochloride | Allyl bromide, 2M NH₄OH | Water | 20 h | 80% | [1] |
| L-cysteine | Allyl bromide, NaOH | Water/Ethanol | Not specified | Not specified | [2] |
Proposed Chemical Synthesis Workflow
Biosynthesis of S-Allyl-cysteine
The natural biosynthesis of S-Allyl-cysteine has been primarily studied in garlic (Allium sativum) and pertains to the L-enantiomer. There is currently no scientific literature describing a natural biosynthetic pathway for this compound.
Biosynthesis of S-Allyl-L-cysteine in Garlic
Two main pathways have been proposed for the biosynthesis of S-Allyl-L-cysteine (SAC) in garlic: the glutathione-dependent pathway and the serine-dependent pathway. The glutathione pathway is considered the major route.[3][4]
3.1.1. Glutathione-Dependent Pathway
This pathway begins with the tripeptide glutathione (GSH).
-
S-allylation of Glutathione: An allyl group is transferred to the sulfur atom of the cysteine residue in glutathione, forming S-allyl-glutathione. The exact source of the allyl group is still under investigation.
-
Removal of Glycine: The enzyme γ-glutamyl transpeptidase (GGT) can remove the glycine residue to yield γ-glutamyl-S-allyl-cysteine.
-
Removal of Glutamate: Subsequently, a γ-glutamyl peptidase removes the glutamate residue to produce S-Allyl-L-cysteine.[5]
-
Oxidation to Alliin: S-Allyl-L-cysteine is then oxidized by a flavin-containing monooxygenase to form alliin (S-allyl-L-cysteine sulfoxide), which is the precursor to the pungent compound allicin.[5]
3.1.2. Serine-Dependent Pathway
An alternative, less predominant pathway involves the direct thioalkylation of serine. In this proposed route, an allyl thiol reacts with O-acetylserine, catalyzed by a cysteine synthase-like enzyme, to directly form S-Allyl-L-cysteine.
Biosynthesis Pathway Diagram (S-Allyl-L-cysteine)
Potential Enzymatic Synthesis of this compound
While a natural biosynthetic pathway for this compound is unknown, its synthesis could potentially be achieved using enzymatic methods developed for the production of D-amino acids. These methods often involve the use of racemases, oxidases, and transaminases.
-
Deracemization: A racemic mixture of S-Allyl-cysteine could be subjected to a D-amino acid oxidase, which would selectively degrade the L-enantiomer, leaving the D-enantiomer.
-
Stereoinversion: A multi-enzyme cascade could be employed to convert S-Allyl-L-cysteine to this compound. This could involve an L-amino acid oxidase to convert the L-enantiomer to its corresponding α-keto acid, followed by a stereoselective amination using a D-amino acid dehydrogenase or a D-aminotransferase to produce the D-enantiomer.
-
Asymmetric Synthesis from an α-Keto Acid: The α-keto acid precursor of S-Allyl-cysteine (S-allyl-α-ketopropionic acid) could be synthesized chemically and then subjected to a D-amino acid dehydrogenase or a D-aminotransferase to directly produce this compound.
These enzymatic approaches offer potential routes for the green and highly selective synthesis of this compound.
Quantitative Data on S-Allyl-L-cysteine and Related Compounds in Garlic
The following table presents the concentration of S-Allyl-L-cysteine and its related precursors in fresh garlic.
| Compound | Concentration (mg/g fresh weight) | Reference |
| Alliin (S-Allyl-L-cysteine sulfoxide) | 3 - 14 | [5] |
| γ-L-Glutamyl-S-allyl-L-cysteine | 2 - 7 | [5] |
Conclusion
This technical guide provides a detailed overview of the synthesis and biosynthesis of S-Allyl-cysteine, with a particular focus on the D-enantiomer. While the natural world predominantly produces S-Allyl-L-cysteine, this document outlines a clear and adaptable chemical synthesis protocol for this compound. Furthermore, potential enzymatic routes for the synthesis of the D-enantiomer are discussed, offering avenues for green chemistry approaches. The provided experimental details, quantitative data, and pathway diagrams serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating further investigation into the properties and potential applications of this compound.
References
- 1. In-Cell Synthesis of Bioorthogonal Alkene Tag S-Allyl-Homocysteine and Its Coupling with Reprogrammed Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy S-Allyl-L-cysteine (EVT-249166) | 49621-03-6 [evitachem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
S-Allyl-L-cysteine: A Comprehensive Technical Guide to its Biological and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC) is a water-soluble, sulfur-containing amino acid derived from garlic (Allium sativum), and is the most abundant organosulfur compound in aged garlic extract.[1][2] Unlike the oil-soluble compounds found in fresh garlic, SAC is odorless, highly stable, and possesses high bioavailability.[3][4] These characteristics, combined with a wide spectrum of pharmacological activities, have positioned SAC as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological and pharmacological properties of SAC, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Antioxidant Activities
SAC exhibits potent antioxidant properties through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[5]
Direct Radical Scavenging
SAC is known to directly scavenge a variety of free radicals, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).[5][6] This activity helps to mitigate oxidative damage to lipids, proteins, and DNA.[5]
Table 1: In Vitro Antioxidant Activity of S-Allyl-L-cysteine
| Assay Type | Target Radical/Species | Result (IC₅₀/EC₅₀) | Reference Compound | Reference |
| DPPH Scavenging | DPPH• | EC₅₀: >500 µg/mL | Caffeic Acid | [1] |
| ABTS Scavenging | ABTS•+ | EC₅₀: >500 µg/mL | Caffeic Acid | [1] |
| DPPH Scavenging | DPPH• | IC₅₀: 58.43 mg/L (for Pyrene-labelled SAC derivative) | Vitamin C (5.72 mg/L) | [7] |
| Hydroxyl Radical Scavenging | •OH | IC₅₀: 8.16 mg/L (for Pyrene-labelled SAC derivative) | Vitamin C (1.67 mg/L) | [7] |
Note: The antioxidant capacity of SAC is noted to be weaker than that of polyphenols and ascorbic acid in direct scavenging assays, but it exhibits significant synergistic effects when combined with them.[1]
Upregulation of Endogenous Antioxidant Systems
A primary mechanism of SAC's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2.[[“]] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration like glutathione peroxidase (GPx) and glutathione reductase (GR).[3][10]
Neuroprotective Activities
SAC has demonstrated significant neuroprotective effects in various models of neurological disorders, including stroke and Parkinson's disease.[8][11][12] Its mechanisms are multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions.
In models of cerebral ischemia, SAC reduces infarct size and ameliorates behavioral deficits.[2][13] This is attributed to its ability to scavenge peroxynitrite and inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is activated during ischemic insults.[2] Furthermore, SAC's activation of the Nrf2 pathway is strongly associated with its neuroprotective effects against experimental stroke.[3][8] In models of Parkinson's disease, SAC attenuates the loss of dopaminergic neurons by protecting against oxidative stress, as evidenced by the blockade of lipid peroxidation and upregulation of superoxide dismutase (SOD) activity.[12]
Table 2: Neuroprotective Effects of S-Allyl-L-cysteine in Animal Models
| Disease Model | Animal | SAC Dosage | Key Findings | Reference |
| Stroke (MCAO) | Mice | Systemic administration (dose not specified) | Attenuated ischemic damage in wild-type but not in Nrf2 knockout mice. | [3] |
| Stroke-Prone Hypertensive Rats | Rats | Dietary administration | Reduced mortality and incidence of stroke. | [13] |
| Parkinson's Disease (MPP+ induced) | Mice | 125 mg/kg i.p. daily for 17 days | Attenuated loss of striatal dopamine by 32%; blocked lipid peroxidation. | [12] |
| Parkinson's Disease (MPTP induced) | Mice | 120 mg/kg i.p. for 5 days | Ameliorated dopamine depletion; stimulated nigral Nrf2 nuclear content. | [14] |
| Streptozotocin-induced Diabetes | Rats | 150 mg/kg (chronic oral) | Ameliorated cognitive deficits by suppressing oxidative stress. | [11] |
Anticancer Activities
SAC exhibits anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation in various cancer cell lines.[6]
Induction of Apoptosis and Cell Cycle Arrest
In human bladder cancer cells, SAC has been shown to induce apoptosis and suppress the AKT signaling pathway.[6] Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have demonstrated that SAC can reduce cell viability in a concentration- and time-dependent manner, and induce late-stage apoptosis.[15][16]
Table 3: Anticancer Effects of S-Allyl-L-cysteine on Breast Cancer Cell Lines
| Cell Line | SAC Concentration | Incubation Time | Effect on Cell Viability (% of Control) | Reference |
| MCF-7 | 2.24 mM | 24 h | ~85% | [16][17] |
| MCF-7 | 3.37 mM | 24 h | ~70% | [16][17] |
| MCF-7 | 4.50 mM | 24 h | ~55% | [16][17] |
| MDA-MB-231 | 4.50 mM | 6 h | Significant decrease | [16] |
| MDA-MB-231 | 4.50 mM | 24 h | Significant decrease | [16] |
Note: Data is estimated from graphical representations in the cited literature.[16][17]
Modulation of Signaling Pathways
The anticancer effects of SAC are linked to its ability to modulate key signaling pathways involved in cell survival and proliferation. In bladder cancer cells, SAC treatment leads to the downregulation of cyclins B1, D1, and E1, and suppressed AKT phosphorylation.[6] The PI3K/AKT pathway is a critical cascade for cell survival, and its inhibition by SAC contributes to its pro-apoptotic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of SAC in a suitable solvent (e.g., water or methanol).
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the SAC solution with a specific volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the antioxidant is also measured.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 The EC₅₀ value (the concentration of SAC that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the SAC concentration.[5]
Cell Viability (MTS/MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SAC (e.g., 2.24 mM, 3.37 mM, 4.50 mM) and a vehicle control.[16]
-
Incubation: Incubate the cells for the desired time periods (e.g., 2, 4, 6, 8, 24 hours).[16]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate until a color change is apparent.
-
Measurement: Measure the absorbance of the wells using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the control (untreated) cells.
Western Blot Analysis for Protein Expression/Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels or phosphorylation status (e.g., p-AKT, Nrf2).
-
Sample Preparation: Treat cells with SAC for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-Nrf2) overnight at 4°C.[18][19]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18][19]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.[18]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion
S-Allyl-L-cysteine is a promising bioactive compound with a diverse range of pharmacological activities, underpinned by well-defined molecular mechanisms. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects make it a strong candidate for further investigation as a therapeutic agent for a variety of chronic and degenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable molecule.
References
- 1. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis [mdpi.com]
- 2. S-Allyl-L-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. benchchem.com [benchchem.com]
- 6. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Allylcysteine, a garlic compound, protects against oxidative stress in 1-methyl-4-phenylpyridinium-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary S-allyl-L-cysteine reduces mortality with decreased incidence of stroke and behavioral changes in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of S-Allyl -L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
S-Allyl-L-cysteine: A Technical Guide to its Antioxidant Properties and Free Radical Scavenging Mechanisms
For Researchers, Scientists, and Drug Development Professionals
A Note on Stereochemistry: This document focuses on S-Allyl-L-cysteine (SAC), the naturally occurring and extensively researched form of this compound. The initial topic requested information on "S-Allyl-D-cysteine"; however, the scientific literature predominantly investigates the "L" stereoisomer. It is presumed that the interest lies in the bioactive L-form, and as such, all subsequent data pertains to S-Allyl-L-cysteine.
Executive Summary
S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound derived from garlic (Allium sativum), particularly abundant in aged garlic extract.[1][2] It is recognized for its potent antioxidant and free radical scavenging properties, which are attributed to both direct and indirect mechanisms of action.[3] This technical guide provides an in-depth analysis of the antioxidant capabilities of SAC, detailing its mechanisms of action, quantitative antioxidant data, comprehensive experimental protocols, and the key signaling pathways it modulates. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of S-Allyl-L-cysteine.
Mechanisms of Antioxidant Action
S-Allyl-L-cysteine exhibits its antioxidant effects through a dual approach: direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and indirect action by upregulating endogenous antioxidant defense systems.[3]
Direct Free Radical Scavenging
SAC has been demonstrated to directly quench a variety of free radicals, thereby mitigating oxidative damage to cellular components.[1][3] Its chemical structure, particularly the allyl group, is crucial for its scavenging activity.[3] SAC is known to effectively scavenge superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite anions (ONOO⁻).[1][3]
Indirect Antioxidant Activity via the Keap1-Nrf2 Signaling Pathway
A primary mechanism of SAC's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]
S-Allyl-L-cysteine can modulate this interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[5] This results in an increased synthesis of a suite of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration such as glutamate-cysteine ligase (GCL) and glutathione reductase (GR).[4][5] This upregulation of the cellular antioxidant machinery fortifies the cell against oxidative insults.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of S-Allyl-L-cysteine has been quantified using various in vitro assays. The following tables summarize key findings.
Table 1: Free Radical Scavenging Activity of S-Allyl-L-cysteine
| Radical Species | Scavenging Capacity | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydroxyl Radical (•OH) | Scavenges hydroxyl radicals | 2.1-2.2 x 10⁹ | [7] |
| Superoxide Radical (O₂•⁻) | Does not directly react with superoxide | - | [7] |
| Peroxynitrite Anion (ONOO⁻) | Known to scavenge peroxynitrite | Not specified | [3] |
| Hydrogen Peroxide (H₂O₂) | Known to scavenge hydrogen peroxide | Not specified | [3] |
Table 2: IC₅₀/EC₅₀ Values of S-Allyl-L-cysteine in Chemical Assays
| Assay | IC₅₀/EC₅₀ Value | Comparison | Reference |
| DPPH Radical Scavenging | EC₅₀: 2848.31 ± 136.19 µg/mL | Significantly higher than polyphenols and ascorbic acid | [8] |
| ABTS Radical Cation Scavenging | EC₅₀: 1108.62 ± 59.81 µg/mL | Significantly higher than polyphenols and ascorbic acid | [8] |
| DPPH Radical Scavenging (Py-SAC derivative) | 58.43 mg/L | - | [9][10] |
| Hydroxyl Radical Scavenging (Py-SAC derivative) | 8.16 mg/L | Compared to Vitamin C (1.67 mg/L) | [9][10] |
Note: IC₅₀/EC₅₀ values can vary depending on the specific experimental conditions. Direct comparisons should be made with caution.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of S-Allyl-L-cysteine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[11]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[5]
-
Preparation of Test Samples: Dissolve S-Allyl-L-cysteine in a suitable solvent (e.g., water or methanol) to create a stock solution. Prepare a series of dilutions from the stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.[5]
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard dilutions (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix the contents thoroughly.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of S-Allyl-L-cysteine.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[12]
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[12]
-
-
Preparation of ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Preparation of Test Samples: Prepare dilutions of S-Allyl-L-cysteine and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a larger volume of the ABTS•⁺ working solution (e.g., 10 µL of sample to 190 µL of ABTS•⁺ solution).
-
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 7 minutes) at room temperature.[13]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and EC₅₀ Determination: Calculate the percentage of inhibition and determine the EC₅₀ value (the concentration of the sample that causes a 50% decrease in the initial ABTS•⁺ concentration) in a similar manner to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.[14][15]
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well, black, clear-bottom microplate and culture until they reach 90-100% confluency.[15][16]
-
Cell Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS).[14]
-
Pre-incubation with Probe and Test Compound:
-
Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.[14]
-
Induction of Oxidative Stress: Add a solution of a peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP), to all wells to induce oxidative stress.[14]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically for 1 hour at 37°C using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.[14]
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as follows:
-
CAA unit = 100 - (∫SA / ∫CA) x 100
-
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Conclusion and Future Directions
S-Allyl-L-cysteine is a promising natural compound with well-documented antioxidant properties. Its dual mechanism of action, involving both direct free radical scavenging and the upregulation of endogenous antioxidant defenses via the Keap1-Nrf2 pathway, makes it a compelling candidate for further investigation in the prevention and treatment of oxidative stress-related pathologies.
For professionals in drug development, the water solubility and favorable safety profile of SAC enhance its therapeutic potential.[1][2] Future research should focus on in vivo studies to further elucidate its bioavailability and efficacy in disease models. Additionally, structure-activity relationship studies could lead to the development of novel and more potent antioxidant agents based on the SAC scaffold. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such future research endeavors.
References
- 1. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Free radical scavenging activity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. ABTS radical scavenging ability [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
S-Allyl-Cysteine: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Chirality of S-Allyl-Cysteine - A Note on the D- and L-Enantiomers
This technical guide focuses on the discovery, natural sources, and biological activities of S-Allyl-cysteine. It is critical to address the chirality of this molecule from the outset. The user's query specifically mentioned S-Allyl-D-cysteine. However, a comprehensive review of the scientific literature reveals that the naturally occurring and biologically significant form of this compound is S-Allyl-L-cysteine (SAC) .
This compound is not found in natural sources and is primarily available as a synthetically produced derivative for research purposes. The vast body of scientific research on the health benefits of S-Allyl-cysteine derived from natural sources, particularly garlic, pertains exclusively to the L-enantiomer. Therefore, this guide will provide an in-depth exploration of S-Allyl-L-cysteine, the compound of significant interest to the scientific and drug development communities. The lack of information on the natural occurrence and biological activity of this compound will be noted, and the remainder of this document will focus on the well-researched L-form.
Discovery and Natural Sources of S-Allyl-L-cysteine (SAC)
S-Allyl-L-cysteine (SAC) is a prominent organosulfur compound found primarily in garlic (Allium sativum) and its processed forms.[1] While fresh garlic contains the precursor γ-glutamyl-S-allyl-L-cysteine, the concentration of SAC significantly increases during processing, such as aging or fermentation, which transforms garlic into aged garlic extract or black garlic.[1][2]
The discovery of SAC as a key bioactive component of aged garlic extract has spurred extensive research into its therapeutic potential. Unlike the pungent and unstable allicin found in crushed raw garlic, SAC is odorless, highly stable, and water-soluble, contributing to its excellent bioavailability.[3]
Natural Sources and Concentration
The primary natural source of SAC is garlic. The concentration of SAC varies significantly depending on the form of garlic.
| Natural Source | Concentration of S-Allyl-L-cysteine (SAC) | Reference(s) |
| Fresh Garlic | ~60 µg/g (fresh weight) in intact garlic | [4] |
| Crushed Fresh Garlic | Up to 1000 µg/g | [4] |
| Black Garlic Cloves | 22.28 - 63.71 mg/100 g | [5] |
| Black Garlic Extract (Commercial) | 0.31 - 27.22 mg/100 mL | [5] |
| Black Garlic Extract (Experimental) | 122 µg/g (fresh black garlic) to 335.46 µg/g (extracted) | [6] |
| Thai Black Garlic | 27.7 - 393.4 µg/g | [7] |
| Korean Black Garlic (heated at 40°C) | 6.36-fold increase compared to fresh garlic | [8] |
| Vietnamese Black Garlic (fermented at 70°C, 80% RH) | Increased from 3.5 µg/g to 159.81 µg/g | [8] |
Biosynthesis of S-Allyl-L-cysteine
S-Allyl-L-cysteine is biosynthesized in garlic from its precursor, γ-glutamyl-S-allyl-L-cysteine (GSAC), through the enzymatic action of γ-glutamyl transpeptidase.[1]
Experimental Protocols
Extraction and Isolation of S-Allyl-L-cysteine from Garlic
A general protocol for the extraction and isolation of SAC from garlic involves the following steps. It is important to note that specific parameters may vary based on the garlic material (fresh, aged, black) and the desired purity of the final product.
Detailed Methodologies:
-
Solvent Extraction: A common method involves using a mixture of water and ethanol (e.g., 50:50 v/v) for extraction.[9] Water alone has also been shown to be effective.[9] The choice of solvent can influence the extraction yield and the profile of co-extracted compounds.
-
Ultrasonic-Assisted Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency. A protocol described involves soaking crushed garlic in 25-45% alcohol followed by ultrasonic treatment.[10]
-
Soxhlet Extraction: This continuous extraction method can be employed with solvents like ethanol. The temperature and duration of extraction are critical parameters affecting the yield and antioxidant properties of the extract.[9]
-
Purification: The crude extract is often subjected to purification steps to isolate SAC. Ion-exchange chromatography is a key technique used to separate amino acids like SAC from other components.[11][12]
Quantification of S-Allyl-L-cysteine by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical technique for the quantification of SAC in various garlic preparations.[4][7][13][14][15]
Typical HPLC Parameters:
| Parameter | Description | Reference(s) |
| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 150 mm) | [14] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and a buffer (e.g., sodium acetate). | [13][14] |
| Detection | UV detection is common, typically at wavelengths around 254 nm. Fluorescence and Mass Spectrometry (MS) detection can offer higher sensitivity and selectivity. | [4][14][16][17] |
| Derivatization | Pre-column derivatization with reagents like dansyl chloride can be used to enhance detection, especially for UV or fluorescence detectors. | [7][13] |
Example HPLC Protocol:
A simple and rapid HPLC-DAD method for SAC in black garlic has been described:[7][13]
-
Extraction: Simple hand-shaken water extraction of the black garlic sample.
-
Derivatization: The extract is derivatized with dansyl chloride at room temperature for 15 minutes.
-
Chromatography:
-
Column: Poroshell C-18
-
Mobile Phase: 45% sodium acetate buffer (pH 5) and 55% methanol (isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: Diode-Array Detector (DAD)
-
Retention Time for SAC: Approximately 5.8 minutes.
-
Key Signaling Pathways Modulated by S-Allyl-L-cysteine
SAC exerts its biological effects through the modulation of several key signaling pathways, primarily related to its potent antioxidant and anti-inflammatory properties.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. SAC is a known activator of the Nrf2 pathway.[18][[“]][20][[“]]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC can interfere with the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[[“]] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.[18][22]
Inhibition of NF-κB-Mediated Inflammation
Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Chronic activation of NF-κB is implicated in many inflammatory diseases. SAC has been shown to inhibit the activation of NF-κB.[23][24][25][26][27]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SAC can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.[25][27][28][29] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[28][30]
Conclusion
S-Allyl-L-cysteine is a stable, bioavailable, and well-researched organosulfur compound with significant therapeutic potential. Its primary natural source is garlic, with concentrations being particularly high in aged and black garlic preparations. The biological activities of SAC are largely attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of NF-κB-mediated inflammation. This technical guide provides a foundational understanding of SAC for researchers and drug development professionals, highlighting its discovery, natural abundance, and mechanisms of action. Further research into the clinical applications of SAC is warranted to fully realize its potential in preventing and treating a range of chronic diseases.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. kyolic.com [kyolic.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and S-1-propenyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. (Open Access) A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples (2022) | Chartchai Malaphong | 11 Citations [scispace.com]
- 8. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108929252B - A method for extracting and separating S-allylcysteine from garlic - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bezmialemscience.org [bezmialemscience.org]
- 16. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 21. consensus.app [consensus.app]
- 22. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of S-Allyl-L-cysteine with Serum Albumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC) is a prominent organosulfur compound found in aged garlic extract, recognized for its antioxidant and free radical scavenging properties.[1][2] Understanding its interaction with serum albumin, the primary transport protein in the circulatory system, is crucial for elucidating its bioavailability, and pharmacokinetic profile.[2][3] Human Serum Albumin (HSA), constituting about 60% of total plasma proteins, plays a vital role in the transport and disposition of various endogenous and exogenous substances, including drugs.[1][2] This technical guide provides an in-depth analysis of the binding interaction between SAC and HSA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the investigative workflow.
Quantitative Data Summary
The interaction between S-Allyl-L-cysteine and Human Serum Albumin has been characterized by several biophysical parameters. The data, primarily derived from fluorescence quenching and circular dichroism studies, are summarized in the tables below for ease of comparison.
Table 1: Fluorescence Quenching and Binding Constants of the HSA-SAC Interaction
| Parameter | 288 K (15 °C) | 298 K (25 °C) | 308 K (35 °C) | Reference |
| Quenching Rate Constant (Kq) (L·mol⁻¹·s⁻¹) | 5.25 x 10¹² | 3.65 x 10¹² | 2.39 x 10¹² | [1][2][3] |
| Stern-Volmer Constant (Ksv) (L·mol⁻¹) | 5.25 x 10⁴ | 3.65 x 10⁴ | 2.39 x 10⁴ | [1] |
| Binding Constant (Ka) (L·mol⁻¹) | 3.52 x 10⁴ | 1.58 x 10⁴ | 0.84 x 10⁴ | [1][2] |
| Number of Binding Sites (n) | ≈ 1 | ≈ 1 | ≈ 1 | [2] |
Note: The decrease in Kq and Ksv with increasing temperature, along with Kq values being significantly greater than the maximum collisional quenching rate constant (2 x 10¹⁰ L·mol⁻¹·s⁻¹), indicates a static quenching mechanism, implying the formation of a ground-state complex between HSA and SAC.[1][2][3]
Table 2: Thermodynamic Parameters of the HSA-SAC Interaction
| Parameter | Value | Unit | Reference |
| Enthalpy Change (ΔH) | -1.00 x 10⁵ | J·mol⁻¹ | [1][3][4] |
| Entropy Change (ΔS) | -255 | J·mol⁻¹·K⁻¹ | [1][3][4] |
| Gibbs Free Energy Change (ΔG) at 288 K | -2.66 x 10⁴ | J·mol⁻¹ | [1] |
| Gibbs Free Energy Change (ΔG) at 298 K | -2.41 x 10⁴ | J·mol⁻¹ | [1] |
| Gibbs Free Energy Change (ΔG) at 308 K | -2.15 x 10⁴ | J·mol⁻¹ | [1] |
Note: The negative ΔH and ΔS values suggest that the primary forces driving the interaction between SAC and HSA are hydrogen bonds and van der Waals forces.[1][2][3][4] The negative ΔG values indicate that the binding process is spontaneous.[2]
Table 3: Förster Resonance Energy Transfer (FRET) Parameters for the HSA-SAC Interaction
| Parameter | Value | Unit | Reference |
| Overlap Integral (J) | 2.74 x 10⁻¹⁵ | cm³·L·mol⁻¹ | [3] |
| Förster Distance (R₀) | 3.63 | nm | [3] |
| Energy Transfer Efficiency (E) | 0.142 | - | [3] |
| Distance between Donor (HSA) and Acceptor (SAC) (r) | 2.83 | nm | [1][3][4] |
Note: The calculated distance (r) between the tryptophan residues of HSA (donor) and SAC (acceptor) is less than 8 nm, confirming the high probability of energy transfer and further supporting the static quenching mechanism.[1][3]
Table 4: Effect of S-Allyl-L-cysteine on the Secondary Structure of Human Serum Albumin
| Secondary Structure | Native HSA (%) | HSA-SAC Complex (%) | Reference |
| α-Helix | 55.3 | 52.1 | [1] |
| β-Sheet | 14.2 | 16.5 | [1] |
| Turn | 10.1 | 10.3 | [1] |
| Random Coil | 20.4 | 21.1 | [1] |
Note: The binding of SAC induces a slight decrease in the α-helical content of HSA, indicating a minor conformational change in the protein's secondary structure.[1]
Experimental Protocols
The characterization of the S-Allyl-L-cysteine and serum albumin interaction involves several key biophysical techniques. The detailed methodologies are outlined below.
Fluorescence Spectroscopy
Objective: To investigate the quenching mechanism, binding affinity, and binding sites of the SAC-HSA interaction.
Methodology:
-
Instrumentation: A fluorescence spectrophotometer is utilized.[1]
-
Sample Preparation: A solution of Human Serum Albumin (HSA) is prepared in a buffer solution (e.g., Tris-HCl at pH 7.4). Aliquots of a stock solution of S-Allyl-L-cysteine (SAC) are added to the HSA solution to achieve a range of SAC concentrations.[1]
-
Data Acquisition:
-
The excitation wavelength is set to 280 nm to selectively excite the tryptophan and tyrosine residues of HSA.[1][3]
-
The emission spectra are recorded in the range of 300-450 nm.[5]
-
Measurements are typically performed at different temperatures (e.g., 288 K, 298 K, and 308 K) to determine the thermodynamic parameters.[1][3]
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy
Objective: To determine the effect of SAC binding on the secondary structure of HSA.
Methodology:
-
Instrumentation: A CD spectrophotometer is used for these measurements.[1]
-
Sample Preparation: CD spectra of HSA are recorded in the absence and presence of SAC in a buffer solution.[1]
-
Data Acquisition:
-
The spectra are recorded in the far-UV region (typically 190-240 nm) using a quartz cuvette with a 1 mm path length.[1]
-
-
Data Analysis:
UV-Vis Absorption Spectroscopy
Objective: To confirm the formation of a complex between HSA and SAC.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer is employed.
-
Sample Preparation: Absorption spectra of HSA, SAC, and the HSA-SAC mixture are recorded.
-
Data Acquisition: The spectra are typically scanned over a wavelength range of 200-400 nm.
-
Data Analysis: A change in the absorption spectrum of HSA upon the addition of SAC indicates the formation of a ground-state complex.[1]
Visualizations
The following diagrams illustrate the logical workflow of the experimental investigation into the interaction between S-Allyl-L-cysteine and serum albumin.
Caption: Experimental workflow for investigating the HSA-SAC interaction.
Caption: Analysis pathway for fluorescence quenching data.
Conclusion
The interaction between S-Allyl-L-cysteine and Human Serum Albumin is a spontaneous process driven primarily by hydrogen bonding and van der Waals forces. The formation of a 1:1 ground-state complex is characterized by a static fluorescence quenching mechanism. The binding affinity is moderate, suggesting that SAC can be effectively transported by HSA in the bloodstream. The binding of SAC induces minor, non-disruptive conformational changes in the secondary structure of HSA. These findings provide a fundamental understanding of the molecular interactions that govern the transport and bioavailability of this key bioactive compound from garlic. This information is valuable for the development of novel therapeutic strategies and for understanding the metabolism of garlic-derived supplements.
References
- 1. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
- 2. jfda-online.com [jfda-online.com]
- 3. Study on the interaction of bioactive compound S-allyl cysteine from garlic with serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the interaction of bioactive compound S-allyl cysteine from garlic with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Allyl-L-cysteine: An In-Depth Toxicological and Safety Profile for Researchers and Drug Development Professionals
Introduction: S-Allyl-L-cysteine (SAC), a unique sulfur-containing amino acid derived from aged garlic extract, has garnered significant scientific interest for its potential therapeutic applications. As a stable and highly bioavailable compound, understanding its toxicological and safety profile is paramount for its advancement in drug development and clinical research. This technical guide provides a comprehensive overview of the toxicological studies on S-Allyl-L-cysteine, detailing its safety profile through acute, sub-chronic, and genotoxicity data. Methodologies for key experiments are described, and relevant signaling pathways are visualized to offer a complete picture for researchers and scientists. It is important to note that the vast majority of research has been conducted on the L-isomer of S-Allyl-cysteine, with a notable lack of toxicological data for the D-isomer.
Executive Summary of Toxicological Profile
S-Allyl-L-cysteine has demonstrated a favorable safety profile in numerous preclinical studies. It exhibits very low acute toxicity, is not mutagenic, and has not shown significant adverse effects in repeated-dose studies. Its safety is further supported by its mechanism of action, which involves the modulation of protective cellular signaling pathways.
Pharmacokinetics and Metabolism
Following oral administration, S-Allyl-L-cysteine is well-absorbed, with a bioavailability exceeding 90% in rats and dogs.[[“]] The primary route of metabolism involves N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC), which is the principal metabolite.[[“]] Other identified metabolites include N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) and S-allyl-L-cysteine sulfoxide (SACS).[[“]] The liver and kidneys are the critical organs involved in the metabolism and elimination of SAC.[[“]]
Acute Toxicity
Acute toxicity studies in rodents have established that S-Allyl-L-cysteine has a very low order of acute toxicity. The median lethal dose (LD50) values are summarized in the table below.
| Acute Toxicity of S-Allyl-L-cysteine | |
| Species | Route of Administration |
| Mouse | Oral |
| Mouse | Intraperitoneal |
| Rat | Oral |
Data derived from studies on S-Allyl-L-cysteine, which is noted for its very minor acute/subacute toxicity.[2]
Sub-chronic and Chronic Toxicity
| Repeated-Dose Toxicity Studies of Garlic Preparations Containing S-Allyl-L-cysteine | ||||
| Test Substance | Species | Duration | Dose Levels | Key Findings |
| Garlic Extract | Rat | 6 months | Up to 2000 mg/kg | No toxic symptoms; no significant changes in clinical or histopathological parameters.[3] |
| Garlic Essential Oil | Mouse | 28 days | 15, 25, and 50 mg/kg | No adverse effects observed. NOAEL > 50 mg/kg bw/day.[4] |
Genotoxicity and Mutagenicity
Comprehensive genotoxicity studies on garlic essential oil, which contains S-Allyl-L-cysteine, have shown no evidence of mutagenic or clastogenic effects.[4] These studies were conducted in accordance with OECD guidelines.
| Genotoxicity Profile of Garlic Essential Oil | ||
| Assay | Test System | Results |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (TA98, TA100, TA102, TA1535, TA1537) with and without S9 metabolic activation | Non-mutagenic[4] |
| In Vitro Chromosomal Aberration Test | Chinese hamster ovary (CHO-K1) cells with and without S9 metabolic activation | No clastogenic effects[4] |
| In Vivo Micronucleus Test | ICR mice | No effect on the ratio of immature to total erythrocytes or the number of micronuclei[4] |
Experimental Protocols
OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This guideline is designed to characterize the toxicological profile of a substance following 90 days of repeated oral administration.[5]
Methodology Workflow:
OECD 471: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology Workflow:
Signaling Pathways Related to Safety Profile
The safety profile of S-Allyl-L-cysteine is intrinsically linked to its beneficial modulation of key cellular signaling pathways involved in antioxidant defense and inflammation.
Nrf2 Signaling Pathway Activation
S-Allyl-L-cysteine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[6][7] By activating Nrf2, SAC enhances the expression of a suite of protective enzymes, thereby mitigating oxidative stress, a common mechanism of toxicity.
NF-κB Signaling Pathway Inhibition
S-Allyl-L-cysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates inflammatory responses.[7][8] By suppressing NF-κB, SAC can reduce the expression of pro-inflammatory cytokines and mediators, which contributes to its overall safety and potential therapeutic effects in inflammatory conditions.
Conclusion
The available toxicological data on S-Allyl-L-cysteine strongly supports its safety for potential therapeutic use. It has a high LD50, indicating low acute toxicity, and is not genotoxic. While specific long-term toxicity studies on the isolated compound are not widely published, extensive research on aged garlic extract, of which SAC is a major active component, demonstrates a consistent lack of toxicity in chronic studies. The favorable safety profile of S-Allyl-L-cysteine is further substantiated by its beneficial modulation of the Nrf2 and NF-κB signaling pathways. Further research, including a 90-day oral toxicity study on isolated S-Allyl-L-cysteine to establish a definitive NOAEL, would be beneficial for regulatory submissions. There is a clear lack of toxicological data on S-Allyl-D-cysteine, and future research should focus on the L-isomer.
References
- 1. consensus.app [consensus.app]
- 2. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chronic toxicity test of garlic extract in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity and 28-day repeated dose oral toxicity study of garlic essential oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-S-Allylcysteine | C6H11NO2S | CID 9793905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 7. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of S-Allyl-L-cysteine in Cellular Signaling: A Technical Guide for Researchers
Abstract
S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has garnered significant attention for its pleiotropic therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms through which SAC modulates key cellular signaling pathways, including the Nrf2, NF-κB, MAPK, and PI3K/Akt pathways. Drawing upon a comprehensive review of the scientific literature, this document presents quantitative data on the effects of SAC, detailed experimental protocols for key assays, and visual representations of the signaling cascades involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic applications of S-Allyl-L-cysteine.
Introduction
S-Allyl-L-cysteine (SAC) is a water-soluble, odorless, and highly bioavailable organosulfur compound that is the most abundant bioactive constituent in aged garlic extract.[1] Unlike the oil-soluble compounds found in fresh garlic, SAC is stable and has demonstrated a favorable safety profile, making it a promising candidate for therapeutic development.[2] A growing body of evidence highlights SAC's potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] These diverse biological activities are attributed to its ability to modulate a complex network of intracellular signaling pathways that are fundamental to cellular homeostasis, stress response, and disease pathogenesis.
This technical guide aims to provide a detailed overview of the current understanding of SAC's interactions with key cellular signaling pathways. We will delve into the molecular mechanisms by which SAC influences the Nrf2-mediated antioxidant response, inhibits the pro-inflammatory NF-κB pathway, modulates the intricate MAPK signaling cascade, and interacts with the crucial PI3K/Akt survival pathway. To facilitate further research and drug development, this guide includes a compilation of quantitative data from various studies, detailed methodologies for essential experimental procedures, and illustrative diagrams of the signaling pathways generated using the DOT language for Graphviz.
Core Signaling Pathways Modulated by S-Allyl-L-cysteine
SAC exerts its multifaceted effects by targeting several pivotal signaling pathways. The following sections detail the mechanisms of action of SAC within the Nrf2, NF-κB, MAPK, and PI3K/Akt pathways.
Nrf2 Signaling Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[[“]] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4]
S-Allyl-L-cysteine is a potent activator of the Nrf2 signaling pathway.[4][[“]] SAC has been shown to increase the nuclear translocation of Nrf2 and the subsequent expression of its target genes.[4] The proposed mechanisms for SAC-induced Nrf2 activation include:
-
Direct interaction with Keap1: SAC may directly interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 complex.[[“]]
-
Modulation of upstream kinases: SAC can influence the activity of upstream kinases, such as Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), which are known to phosphorylate Nrf2 and promote its dissociation from Keap1.[6]
By activating the Nrf2 pathway, SAC enhances the intrinsic antioxidant capacity of cells, thereby protecting them from oxidative damage implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[4]
NF-κB Signaling Pathway: A Key Mediator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of the inflammatory response, cell survival, and proliferation.[7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[7] Upon stimulation by various pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7]
S-Allyl-L-cysteine has been shown to be a potent inhibitor of the NF-κB signaling pathway.[7] Its inhibitory effects are mediated through several mechanisms:
-
Inhibition of IKK activity: SAC can directly or indirectly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.
-
Scavenging of reactive oxygen species (ROS): Many pro-inflammatory stimuli trigger the production of ROS, which can act as second messengers to activate the NF-κB pathway. As a potent antioxidant, SAC can neutralize these ROS, thereby dampening the inflammatory signal.[7]
-
Modulation of upstream signaling: SAC can interfere with upstream signaling events that lead to IKK activation.
By suppressing the NF-κB pathway, SAC can effectively reduce the production of pro-inflammatory mediators, making it a promising agent for the treatment of inflammatory diseases.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of evolutionarily conserved signaling cascades that play a central role in regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways.
S-Allyl-L-cysteine has been shown to modulate the activity of all three major MAPK pathways, often in a context-dependent manner.
-
ERK Pathway: The ERK pathway is typically associated with cell survival and proliferation. SAC has been reported to both activate and inhibit the ERK pathway depending on the cell type and the specific stimulus. For instance, in some cancer cells, SAC-induced apoptosis is associated with the inhibition of ERK signaling.[1] Conversely, in other contexts, the neuroprotective effects of SAC have been linked to the activation of the ERK pathway.[6]
-
JNK and p38 MAPK Pathways: The JNK and p38 MAPK pathways are primarily activated by cellular stress and are often involved in promoting apoptosis and inflammation. SAC has been shown to inhibit the activation of both JNK and p38 MAPK in various models of cellular stress, thereby contributing to its anti-apoptotic and anti-inflammatory effects.[6]
The ability of SAC to differentially modulate MAPK signaling pathways highlights its potential to fine-tune cellular responses to a variety of stimuli, contributing to its diverse therapeutic effects.
PI3K/Akt Signaling Pathway: A Central Regulator of Cell Survival and Metabolism
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism. The activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Once activated, Akt phosphorylates a plethora of downstream targets, leading to the promotion of cell survival by inhibiting pro-apoptotic proteins and the stimulation of cell growth and proliferation.
S-Allyl-L-cysteine has been shown to modulate the PI3K/Akt pathway, and its effects appear to be cell-type and context-dependent. In some cancer cell lines, SAC has been reported to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and the suppression of tumor growth.[6] Conversely, in the context of neuroprotection, SAC has been shown to activate the PI3K/Akt pathway, which contributes to its ability to protect neurons from various insults.[6] This dual role of SAC in modulating the PI3K/Akt pathway underscores its potential as a therapeutic agent that can be tailored to either promote cell survival or induce cell death, depending on the pathological context.
Quantitative Data on the Effects of S-Allyl-L-cysteine
The following tables summarize the quantitative effects of S-Allyl-L-cysteine on various cellular parameters as reported in the literature. This data provides a valuable resource for comparing the potency and efficacy of SAC across different experimental models.
Table 1: Effects of S-Allyl-L-cysteine on Cell Viability and Cytotoxicity
| Cell Line | Assay | SAC Concentration | Effect | Reference |
| MCF-7 | MTS | 2.24 mM, 3.37 mM, 4.50 mM | Time and dose-dependent decrease in cell viability. | [8][9] |
| MDA-MB-231 | MTS | 4.50 mM | Significant decrease in cell viability after 6 and 24 hours. | [8] |
| BRL-3A (rat liver) | CCK-8 | Not specified | Rescued ethanol-induced injury. | [10] |
| ARPE-19 | Not specified | 100 µM | Significant cell viability effects against H2O2-induced stress. | [11] |
| Human Bladder Cancer Cells | CCK-8 | Dose-dependent | Significant inhibition of proliferation. | [3] |
| Neuroblastoma (SJ-N-KP, IMR5) | MTT | 20 mM | Anti-proliferative effects. | [12] |
Table 2: Effects of S-Allyl-L-cysteine on Protein Expression and Activation
| Target Protein | Cell Line/Model | SAC Treatment | Effect | Reference |
| Nrf2 | Primary cultured neurons, mice | Not specified | Increased Nrf2 protein levels and activation of ARE pathway genes. | [4] |
| Nrf2 | Rat hippocampus and striatum | 25-200 mg/kg (chronic) | Activated Nrf2 factor. | [13] |
| p-ERK | HaCaT keratinocytes | 150 µM | Sustained ERK activation. | [14] |
| p-JNK, p-p38 | Cortical neurons, mice | Not specified | Suppressed phosphorylation. | [15] |
| Akt | PC12 cells, rat striatum | Not specified | Stimulated activation. | [6] |
| PI3K, Akt, mTOR | K562 cells | 3.75, 7.5, 15 mM | Significant decrease in expression levels. | [16][17] |
| Bax, Caspase-3 | HL-60 cells | 5 mM, 10 mM | Increased expression levels. | [16][17] |
| PKM2, MCP-1 | ARPE-19 cells | 100 µM | Downregulated expression. | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of S-Allyl-L-cysteine on cellular signaling pathways.
Cell Culture and SAC Treatment
-
Cell Lines: A variety of cell lines have been utilized in SAC research, including but not limited to, human breast adenocarcinoma (MCF-7, MDA-MB-231), human hepatoma (HepG2), rat liver (BRL-3A), human keratinocytes (HaCaT), and various cancer cell lines.[8][14][18]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
SAC Preparation and Treatment: S-Allyl-L-cysteine is a water-soluble compound.[1] For in vitro experiments, a stock solution of SAC is typically prepared in sterile water or culture medium and then diluted to the desired final concentrations in the cell culture medium. Cells are usually pre-treated with SAC for a specific duration (e.g., 2 hours) before the addition of a stimulus (e.g., H2O2, TNF-α), or treated with SAC alone for various time points.[18]
Western Blot Analysis
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. The dilution of the primary antibody should be optimized as per the manufacturer's instructions.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
Cell Viability and Apoptosis Assays
-
MTT/MTS Assay (Cell Viability):
-
Seed cells in a 96-well plate and treat them with various concentrations of SAC for different time periods.
-
Add MTT or MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[8][12]
-
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining):
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][18]
-
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Luciferase Assay:
-
After transfection, treat the cells with SAC and/or a stimulus (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.[20][21]
-
Conclusion
S-Allyl-L-cysteine is a promising natural compound with a remarkable ability to modulate multiple key cellular signaling pathways. Its capacity to activate the Nrf2-mediated antioxidant response, inhibit the pro-inflammatory NF-κB pathway, and differentially regulate the MAPK and PI3K/Akt pathways provides a molecular basis for its diverse therapeutic properties. This technical guide has provided a comprehensive overview of the current understanding of SAC's mechanisms of action, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will facilitate further research into the therapeutic potential of S-Allyl-L-cysteine and accelerate its translation into clinical applications for a wide range of diseases. Further investigation into the precise molecular interactions and the interplay between these signaling pathways will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. S-Allyl-L-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Methodological & Application
Application Notes and Protocols for the Quantification of S-Allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC) is a highly bioactive organosulfur compound found in garlic, particularly in aged garlic extract. It is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of SAC is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of SAC using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of S-Allyl-L-cysteine, providing a comparative overview of their key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | Garlic Extracts | 5 - 30[1] | 1.5[1] | 5[1] | 90[1] | < 6.32[1] |
| HPLC-UV (Dansyl Chloride Derivatization) | Black Garlic | 1 - 40[2][3] | - | - | 84.7 - 96.8[2] | < 5.1[2][3] |
| HPLC-FLD (AccQ-Fluor Derivatization) | Black Garlic | - | 6.28[4] | 19.02[4] | 98.51 - 102.08[4] | < 2[4] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| LC-MS/MS | Rat Plasma | 5 - 2500[5] | - | 5.0[5] | - | < 6.0[5] |
| UHPLC-MS/MS | Plasma | 1.0 - 1000.0[6] | - | - | 92.55 - 99.40[6] | 1.88 - 4.23[6] |
| LC-MS/MS (Dansyl Chloride Derivatization) | Heated Garlic Juice | - | - | 70[7] | - | < 15.3[7] |
| LC-MS/MS | Rat Plasma | 100 - 100,000 | - | 100[8] | - | - |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of SAC in Garlic Extracts[1]
1. Objective: To quantify S-Allyl-L-cysteine in garlic extracts using High-Performance Liquid Chromatography with Ultraviolet detection.
2. Materials and Reagents:
-
S-Allyl-L-cysteine standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for extraction)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 5 minutes (retention time for SAC is ~2.4 min)
4. Sample Preparation:
-
Extract a known weight of the garlic sample with a suitable solvent (e.g., methanol or water).
-
Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Standard Preparation:
-
Prepare a stock solution of SAC in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
6. Quantification:
-
Inject the standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of SAC in the samples by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of SAC in Rat Plasma[5]
1. Objective: To quantify S-Allyl-L-cysteine in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry.
2. Materials and Reagents:
-
S-Allyl-L-cysteine standard
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Methanol (LC-MS grade)
-
Mixed-mode reversed-phase and cation-exchange column
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 2 mM Ammonium acetate buffer (pH 3.5) and Acetonitrile (75:25, v/v)
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: m/z 162.0 → 145.0
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of 0.6% acetic acid in methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Standard Preparation:
-
Prepare a stock solution of SAC in methanol.
-
Spike appropriate amounts of the stock solution into blank rat plasma to create calibration standards (e.g., 5 to 2500 ng/mL).
-
Process the calibration standards using the same protein precipitation method as the samples.
6. Quantification:
-
Inject the processed standards to construct a calibration curve.
-
Inject the prepared plasma samples.
-
Quantify the amount of SAC in the samples based on the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.
Visualizations
Experimental Workflow: HPLC-UV Quantification of SAC
Caption: Workflow for SAC quantification using HPLC-UV.
Experimental Workflow: LC-MS/MS Quantification of SAC in Plasma
Caption: Workflow for SAC quantification in plasma by LC-MS/MS.
Signaling Pathway: S-Allyl-L-cysteine and the Nrf2 Antioxidant Response
Caption: SAC activates the Nrf2 antioxidant pathway.
Signaling Pathway: S-Allyl-L-cysteine and NF-κB Inflammation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifebio-ingredients.com [lifebio-ingredients.com]
- 7. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of S-Allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of S-Allyl-L-cysteine (SAC) using High-Performance Liquid Chromatography (HPLC). SAC is a key bioactive organosulfur compound found in garlic, particularly in aged black garlic, and is of significant interest for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and further research into its biological activities.
Introduction
S-Allyl-L-cysteine is a derivative of the amino acid cysteine and is a major marker compound for the quality and bioactivity of garlic preparations. Its analysis by HPLC can be challenging due to its polar nature and lack of a strong chromophore for UV detection. To overcome these challenges, various methods have been developed, including direct analysis and pre-column derivatization techniques to enhance sensitivity and selectivity. This guide details several validated HPLC methods suitable for different research and quality control applications.
Method 1: Rapid HPLC-DAD Analysis with Pre-Column Derivatization using Dansyl Chloride
This method is suitable for the quality control of black garlic samples, offering a balance of speed and sensitivity.
Experimental Protocol
1. Sample Preparation (Black Garlic)
-
Extraction:
-
Weigh 1 gram of homogenized black garlic sample.
-
Add 10 mL of deionized water.
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
-
Derivatization:
-
Take 100 µL of the filtered extract.
-
Add 200 µL of 1.5 mg/mL dansyl chloride in acetone.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and let it react at room temperature for 15 minutes.[1][2]
-
Add 100 µL of 0.1 M HCl to stop the reaction.
-
Inject a 20 µL aliquot into the HPLC system.
-
2. HPLC Conditions
| Parameter | Value |
| Column | Poroshell C-18 |
| Mobile Phase | 45% Sodium Acetate Buffer (pH 5) and 55% Methanol (Isocratic)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 250 nm[3] |
| Injection Volume | 20 µL |
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time | 5.8 min | [1][2] |
| Linearity Range | 1 - 40 µg/mL | [1][2] |
| Coefficient of Determination (R²) | 0.998 | [1][2] |
| Precision (%RSD) | < 5.1% | [1] |
| Accuracy (Recovery) | 84.7 - 96.8% | [1] |
Method 2: Direct HPLC-UV Analysis without Derivatization
This method offers a simpler and faster approach by eliminating the derivatization step, making it suitable for rapid screening of garlic extracts.
Experimental Protocol
1. Sample Preparation (Garlic Extracts)
-
Extraction:
-
Dissolve the garlic extract in an ethanol:water mixture (e.g., 70:30 v/v).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute with the mobile phase to fall within the calibration range if necessary.
-
2. HPLC Conditions
| Parameter | Value |
| Column | C18 (5 µm, 4.6 mm x 150 mm)[4] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) (Isocratic)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection | UV Detector at 254 nm[4][5] |
| Injection Volume | 20 µL[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time | 2.4 min | [4] |
| Linearity Range | 5 - 30 µg/mL | [4][6] |
| Limit of Detection (LOD) | 1.5 µg/mL | [4][6] |
| Limit of Quantitation (LOQ) | 5 µg/mL | [4][6] |
Method 3: High-Sensitivity UHPLC-MS/MS Analysis
For applications requiring very low detection limits, such as pharmacokinetic studies in plasma, a UHPLC-MS/MS method is recommended. This approach offers superior sensitivity and selectivity.
Experimental Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (Alternative):
2. UHPLC-MS/MS Conditions
| Parameter | Value |
| Column | C18 or Mixed-Mode Reversed-Phase/Cation-Exchange |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)[8] |
| Analysis Time | < 5 minutes[8] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | 0.9993 | [8] |
| Limit of Detection (LOD) | 0.25 ng/mL | [8] |
| Limit of Quantitation (LOQ) | 0.07 µg/g (MS method) | [3] |
| Precision (%RSD) | < 15.3% (Intra- and Inter-day) | [3] |
Visualized Workflows
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bezmialemscience.org [bezmialemscience.org]
- 7. academic.oup.com [academic.oup.com]
- 8. sysrevpharm.org [sysrevpharm.org]
Application Note: Quantification of S-Allyl-L-cysteine in Plasma via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Allyl-L-cysteine (SAC) is a prominent organosulfur compound derived from garlic, particularly aged garlic extract. It is recognized for a variety of biological activities, including antioxidant, anti-cancer, and neurotrophic properties.[1] Accurate quantification of SAC in plasma is crucial for pharmacokinetic and metabolic studies to understand its bioavailability, distribution, and elimination. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of SAC in plasma samples.
Experimental Protocols
This section outlines a detailed protocol for the quantification of S-Allyl-L-cysteine in plasma, synthesized from established methodologies.[2][3][4]
1. Materials and Reagents
-
S-Allyl-L-cysteine (SAC) reference standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): S-Allyl-L-cysteine-d3 or a structurally similar compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Blank plasma (rat, human, or other species of interest)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve SAC in ultrapure water or 10% methanol.[2][4] Sonicate if necessary to ensure complete dissolution.[4]
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 5% plasma in aqueous solution) to prepare calibration curve (CC) standards.[2]
-
Calibration Curve (CC) Standards: Spike blank plasma with the working standard solutions to achieve a final concentration range, for example, from 5.0 to 1000.0 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
3. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting SAC from plasma samples.[2][4]
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Transfer 100 µL of plasma sample (or CC/QC standard) into a clean microcentrifuge tube.
-
Add 900 µL of ice-cold protein precipitation solvent (e.g., 0.6% acetic acid in methanol or acetonitrile) containing the internal standard.[4]
-
Vortex the mixture for 2 minutes to facilitate protein precipitation.[4]
-
Centrifuge the samples at 4,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube or vial.
-
For some methods, the supernatant may be dried under a stream of nitrogen and reconstituted in the mobile phase.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Waters ACQUITY Column C-18 (100.0 mm; 1.70 μm)[2] | Mixed-mode reversed-phase and cation-exchange column[1][3] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol[2] | A: 2 mM Ammonium acetate buffer (pH 3.5)B: Acetonitrile[1][3] |
| Gradient/Isocratic | Isocratic: Methanol: 0.1% Formic acid (92:08)[2] | Isocratic: A:B (75:25, v/v)[1][3] |
| Flow Rate | 0.30 mL/min[2] | 0.3 mL/min[1] |
| Injection Volume | 5-10 µL[2][4] | 5 µL[4] |
| Column Temperature | 40°C[1] | Ambient |
| Autosampler Temp. | 10°C[1] | 4°C |
Mass Spectrometry (MS) Parameters
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 162.0 [M+H]+[1][3] |
| Product Ions (m/z) | 145.0 (Quantifier), 73.0 (Qualifier)[1] |
| Collision Energy | -13.0 eV (optimization required)[2] |
| Collision Gas | Argon[2] |
Data Presentation
The following tables summarize the quantitative performance of published LC-MS/MS methods for SAC in plasma.
Table 1: Method Linearity and Sensitivity
| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Khan et al.[2] | 5.0 - 1000.0 | 5.0 |
| Lee et al.[3] | 5.0 - 2500 | 5.0 |
| Yang et al. (for SAMC)[5][6] | 50 - 3000 | 50 |
Table 2: Precision and Accuracy Data
| Reference | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Lee et al.[3] | Low, Medium, High | < 6.0% | < 6.0% | Not specified |
| Yang et al. (for SAMC)[5][6] | Not specified | Not specified | Not specified | Within acceptance criteria |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of S-Allyl-L-cysteine in plasma.
Metabolic Pathway of S-Allyl-L-cysteine
S-Allyl-L-cysteine is metabolized in the body primarily through N-acetylation and S-oxidation.[7][8][9]
Caption: Metabolic pathways of S-Allyl-L-cysteine (SAC).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS and its Application to a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for S-Allyl-L-cysteine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S-Allyl-L-cysteine (SAC), a bioactive organosulfur compound derived from garlic, in various cell culture-based experimental settings. SAC has garnered significant interest for its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] This document outlines detailed protocols for investigating the effects of SAC on cell viability, apoptosis, and key signaling pathways, supported by quantitative data from published studies and visualizations to facilitate experimental design and data interpretation.
Physicochemical Properties of S-Allyl-L-cysteine
| Property | Value | Reference |
| Molecular Formula | C6H11NO2S | [5] |
| Molecular Weight | 161.22 g/mol | [5] |
| Appearance | White to beige crystalline powder | [5][6] |
| Solubility | Water-soluble (>10 mg/mL) | [5][6] |
| Storage Temperature | -20°C | [6] |
I. Anti-proliferative and Cytotoxic Effects of S-Allyl-L-cysteine
SAC has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[3][4] The half-maximal inhibitory concentration (IC50) varies depending on the cell type.
Quantitative Data: IC50 Values of SAC in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) | Reference |
| T24 | Bladder Cancer | 48 | 52.98 | [3] |
| T24R2 (cisplatin-resistant) | Bladder Cancer | 48 | 19.87 | [3] |
| SJ-N-KP | Neuroblastoma | 48 | ~20 | [7] |
| IMR5 | Neuroblastoma | 48 | ~20 | [7] |
| MCF-7 | Breast Adenocarcinoma | 24 | >2.245 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | >4.50 | [4] |
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol is adapted from studies on bladder cancer cells.[3]
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, HTB5) in 96-well plates at a density of 2 x 10³ cells/well in 200 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
SAC Treatment: Prepare various concentrations of SAC in the culture medium. Replace the existing medium with 200 µL of the SAC-containing medium. Include an untreated control group.
-
Incubation with SAC: Incubate the cells with SAC for 24, 48, or 72 hours.
-
CCK-8 Addition: At the end of the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
II. Induction of Apoptosis by S-Allyl-L-cysteine
SAC can induce apoptosis in cancer cells through the modulation of apoptosis-related proteins and activation of caspases.[3][7][9]
Quantitative Data: Apoptosis Induction by SAC
| Cell Line | SAC Concentration (mM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| SJ-N-KP | 20 | 48 | 48.0% | [7] |
| IMR5 | 20 | 48 | 50.1% | [7] |
| T24 | 50 | 48 | 4.43-fold increase in sub-G1 population | [3] |
| T24R2 | 25 | 48 | 3.12-fold increase in sub-G1 population | [3] |
Experimental Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is based on a study on neuroblastoma cells.[7]
-
Cell Seeding and Treatment: Seed neuroblastoma cells (e.g., SJ-N-KP, IMR5) in 6-well plates and treat with desired concentrations of SAC for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
III. Cell Cycle Arrest Induced by S-Allyl-L-cysteine
SAC can cause cell cycle arrest, particularly at the S phase, in some cancer cell lines.[3]
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from a study on bladder cancer cells.[3]
-
Cell Seeding and Treatment: Plate T24 or T24R2 cells at a density of 3 x 10⁵ cells per 60 mm dish. After 24 hours, treat with various concentrations of SAC for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 1 hour.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
IV. Signaling Pathways Modulated by S-Allyl-L-cysteine
SAC exerts its biological effects through the modulation of several key signaling pathways.
A. Antioxidant Response Pathway (Nrf2)
SAC activates the Nrf2-dependent antioxidant response, which is crucial for its neuroprotective effects against oxidative stress.[10]
Caption: Nrf2-dependent antioxidant response pathway activated by SAC.
B. Apoptosis Pathway in Cancer Cells
SAC induces apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspases.[3][9]
Caption: SAC-induced apoptosis pathway in cancer cells.
V. General Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of SAC in a cell culture model.
Caption: General workflow for in vitro studies of SAC.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ≥98% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Allyl-L-cysteine (SAC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanisms of action of S-Allyl-L-cysteine (SAC) in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of SAC.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of SAC used in different animal models for various therapeutic applications.
Table 1: S-Allyl-L-cysteine Dosage and Administration in Rodent Models
| Animal Model | Therapeutic Area | Dosage | Route of Administration | Duration | Key Findings |
| Rat | Cerebral Ischemia | 100 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before ischemia and at 0, 6, and 12 hours post-ischemia | Reduced infarct volume, improved neurological deficits, and combated oxidative stress.[1][2] |
| Rat | Neurodegeneration/Aging | 25, 50, 100, 200 mg/kg/day | Oral gavage (i.g.) | 90 days | Activated Nrf2 factor and enhanced antioxidant enzyme activities in the brain.[3] |
| Rat | Diabetes (Cognitive Deficits) | 150 mg/kg | Oral | Chronic | Ameliorated cognitive deficits by suppressing oxidative stress and neuroinflammation.[4] |
| Mouse | Ischemic Stroke | Not specified | Systemic administration | Not specified | Attenuated ischemic damage via activation of the Nrf2 antioxidant response.[5][6][7] |
| Mouse | Depression | 30, 70, 120, 250 mg/kg/day | Intraperitoneal (i.p.) | 17 days | Produced an antidepressant-like effect and exhibited antioxidant properties.[8] |
| Mouse | Non-Small-Cell Lung Carcinoma | 240, 480 mg/kg/day | Dietary intake | 8 weeks | Inhibited tumor growth by suppressing the Akt/mTOR signaling pathways and NF-κB activation.[9] |
| Mouse | Oral Cancer | 5, 40 mg/kg/day | Dietary intake | 4 weeks | Inhibited tumor growth and progression, associated with suppression of Akt, mTOR, and NF-κB signaling.[10][[“]] |
| Mouse | Senescence-Accelerated | 40 mg/kg | Dietary intake | Chronic | Ameliorated deficits in learning and memory.[4] |
Table 2: Pharmacokinetic Parameters of S-Allyl-L-cysteine in Animal Models
| Animal Model | Dose | Route of Administration | Bioavailability | Key Metabolites |
| Rat | 5 mg/kg | Oral / Intravenous (i.v.) | >90% | N-acetyl-S-allyl-L-cysteine (NAc-SAC), N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), S-allyl-L-cysteine sulfoxide (SACS), L-γ-glutamyl-S-allyl-L-cysteine |
| Dog | 2 mg/kg | Oral / Intravenous (i.v.) | >90% | NAc-SAC, NAc-SACS, SACS, L-γ-glutamyl-S-allyl-L-cysteine |
Experimental Protocols
Preparation of S-Allyl-L-cysteine for Administration
S-Allyl-L-cysteine is a water-soluble compound.[8] For in vivo administration, it is typically dissolved in a sterile, physiologically compatible vehicle.
Materials:
-
S-Allyl-L-cysteine (purity >98%)
-
Sterile 0.9% saline solution or phosphate-buffered saline (PBS)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of SAC based on the desired dose and the body weight of the animals.
-
Weigh the calculated amount of SAC in a sterile tube.
-
Add the appropriate volume of sterile saline or PBS to the tube.
-
Vortex the solution until the SAC is completely dissolved.
-
The solution is now ready for administration. Prepare fresh daily.
Administration Protocols
2.2.1. Oral Gavage (i.g.)
This method is suitable for chronic administration studies.
Materials:
-
Animal gavage needles (size appropriate for the animal model)
-
Syringes
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Fill a syringe with the prepared SAC solution.
-
Carefully insert the gavage needle into the animal's mouth and advance it along the esophagus into the stomach.
-
Slowly administer the SAC solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
2.2.2. Intraperitoneal (i.p.) Injection
This method allows for rapid systemic delivery of SAC.
Materials:
-
Sterile needles (e.g., 25-27 gauge)
-
Syringes
Protocol:
-
Restrain the animal, exposing the lower abdominal quadrant.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to move away from the injection site.
-
Insert the needle at a 30-45 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the SAC solution into the peritoneal cavity.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
S-Allyl-L-cysteine and the Nrf2 Antioxidant Pathway
SAC has been shown to activate the Nrf2-dependent antioxidant response, which plays a crucial role in protecting cells from oxidative stress.[3][5][6][7]
Caption: SAC-mediated activation of the Nrf2 pathway.
S-Allyl-L-cysteine and the NF-κB Signaling Pathway
SAC can inhibit the activation of NF-κB, a key regulator of inflammation.[9][10][12][13][14]
Caption: Inhibition of the NF-κB pathway by SAC.
S-Allyl-L-cysteine and the mTOR Signaling Pathway
In cancer models, SAC has been shown to suppress the mTOR signaling pathway, which is crucial for cell growth and proliferation.[9][10][[“]]
Caption: SAC-mediated inhibition of the mTOR pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for evaluating the efficacy of SAC in an animal model of disease.
Caption: General experimental workflow for in vivo studies.
References
- 1. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. S-Allylcysteine inhibits tumour progression and the epithelial–mesenchymal transition in a mouse xenograft model of oral cancer | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. consensus.app [consensus.app]
- 12. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Application Notes: Validated Bioanalytical Method for S-Allyl-L-cysteine in Plasma
Introduction
S-Allyl-L-cysteine (SAC) is a key bioactive organosulfur compound found in aged garlic extract, recognized for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Accurate quantification of SAC in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed protocol for a validated bioanalytical method for the determination of SAC in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents
-
LC-MS/MS System: A UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for high sensitivity and selectivity.[1][[“]][4]
-
Analytical Column: A reversed-phase C18 column is commonly used for the separation of SAC.[1]
-
Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid, acetic acid, and ammonium acetate of LC-MS grade are required. Ultrapure water should be used for the preparation of all aqueous solutions.
Experimental Workflow
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of S-Allyl-L-cysteine in a suitable solvent (e.g., methanol or water).
-
Working Standard Solutions: Serially dilute the primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike blank plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and low, medium, and high QC samples.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and cost-effective method for preparing plasma samples for LC-MS/MS analysis.[[“]]
-
To 100 µL of plasma sample, standard, or QC, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing 0.1% formic acid or 0.6% acetic acid).[[“]][6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[1]
LC-MS/MS Method Parameters
The following are typical starting parameters that may require optimization for a specific instrument.
| Parameter | Typical Conditions |
| LC System | UHPLC |
| Column | C18, e.g., 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate (pH 3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample matrix. For example, an isocratic mobile phase of 2 mM ammonium acetate buffer (pH = 3.5) and acetonitrile (75:25, v/v) has been used.[[“]] A mobile phase of methanol: 0.10% formic acid (92:08) has also been reported.[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | For S-Allyl-L-cysteine: m/z 162.0 → 145.0 or m/z 162.00 → 73.10.[1][[“]][6] |
| Collision Energy (CE) | Optimize for the specific instrument to achieve maximum signal intensity for the product ion. |
| Source Parameters | Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters reported for S-Allyl-L-cysteine analysis.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 1.0 - 1000.0 ng/mL or 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Quantification (LOQ) | 1.0 ng/mL or 5.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 6.0% | < 6.0% | 92.55 - 99.40% | 92.55 - 99.40% |
| Medium | < 6.0% | < 6.0% | 92.55 - 99.40% | 92.55 - 99.40% |
| High | < 6.0% | < 6.0% | 92.55 - 99.40% | 92.55 - 99.40% |
Data compiled from multiple sources.[1][[“]][6]
Signaling Pathways of S-Allyl-L-cysteine
S-Allyl-L-cysteine exerts its therapeutic effects through the modulation of various signaling pathways, primarily related to antioxidant defense and apoptosis.
Nrf2-Dependent Antioxidant Signaling Pathway
S-Allyl-L-cysteine is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[[“]][[“]][6][7]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. S-Allyl-L-cysteine can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant capacity.[4][8] Additionally, SAC can activate the PI3K/Akt and ERK signaling pathways, which further promote Nrf2 activation.[4]
Intrinsic Apoptosis Signaling Pathway
S-Allyl-L-cysteine has been shown to protect cells from apoptosis, particularly in the context of oxidative stress-induced cell death.[8][9] It modulates the expression of key proteins in the intrinsic apoptosis pathway.
Apoptotic stimuli, such as oxidative stress, can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm.[8][9] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[9][10] S-Allyl-L-cysteine can counteract this process by upregulating the expression of Bcl-2 and downregulating the expression of Bax, thereby inhibiting the release of cytochrome c and the subsequent activation of the caspase cascade.[8][9][10]
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. RETRACTED: S-allyl cysteine protects against 6-hydroxydopamine-induced neurotoxicity in the rat striatum: involvement of Nrf2 transcription factor activation and modulation of signaling kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 8. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
S-Allyl-D-cysteine as a Therapeutic Agent in Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on S-Allyl-cysteine Isomers
The vast majority of scientific literature focuses on S-Allyl-L-cysteine (SAC) , the naturally occurring, water-soluble organosulfur compound found in aged garlic extract. It is recognized for its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Information regarding the therapeutic effects of its stereoisomer, S-Allyl-D-cysteine , is scarce in published research. Therefore, the following application notes and protocols are based on the extensive data available for S-Allyl-L-cysteine, which is commonly referred to as S-allylcysteine (SAC) in the scientific community. Researchers interested in the D-isomer should consider the presented data as a foundational reference for initiating comparative studies.
I. Therapeutic Applications and Efficacy
S-Allyl-L-cysteine has demonstrated therapeutic potential in a range of disease models, primarily attributed to its ability to modulate oxidative stress and inflammation.[1][3] Its therapeutic efficacy has been quantified in preclinical studies across oncology, neurology, and cardiology.
Oncology
SAC exhibits anti-cancer effects by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and mediating cell cycle arrest in various cancer cell lines.[4][5][6]
Table 1: In Vitro Anti-Cancer Efficacy of S-Allyl-L-cysteine
| Cancer Cell Line | Disease Model | Efficacy Metric | Concentration/Dose | Results | Reference(s) |
| A549 | Non-Small-Cell Lung Carcinoma | Cell Proliferation | 5-20 mM | Significant inhibition | [7] |
| T24, T24R2 (cisplatin-resistant) | Bladder Cancer | Apoptosis | 0, 1, 5, 10, 25 µM | Dose-dependent increase in apoptosis | [4] |
| HTB5, HTB9, JON, UMUC14 | Bladder Cancer | Cell Proliferation | Not specified | Significant dose-dependent inhibition | [4] |
| HCC827, NCI-H1975 | Lung Cancer | Cell Viability | 10 or 20 mM | Concentration- and time-dependent decrease | [6] |
Neurodegenerative and Neurological Diseases
SAC has shown promise in models of neurodegenerative diseases and ischemic stroke, primarily through its antioxidant and anti-inflammatory actions in the brain.[1][3]
Table 2: Neuroprotective Effects of S-Allyl-L-cysteine in Animal Models
| Disease Model | Animal Model | Administration Route & Dose | Key Findings | Reference(s) |
| Focal Cerebral Ischemia (MCAO) | Male Wistar Rats | 100 mg/kg, intraperitoneally | Significantly reduced ischemic lesion volume and improved neurological deficits. | [8] |
| Parkinson's Disease (MPTP-induced) | C57BL/6J mice | 120 mg/kg, i.p. for 5 days | Partially ameliorated dopamine and tyrosine hydroxylase depletion. | [9] |
| Depression (Forced Swim Test) | Male BALB/c mice | 30, 70, 120, or 250 mg/kg, i.p. for 17 days | Attenuated immobility scores, suggesting an antidepressant-like effect. | [3] |
Cardiovascular Diseases
SAC has been investigated for its cardioprotective effects, particularly in the context of myocardial infarction and ischemia-reperfusion injury.
Table 3: Cardioprotective Effects of S-Allyl-L-cysteine
| Disease Model | Key Findings | Reference(s) |
| Ischemic Heart Disease | Improves blood flow recovery and prevents ischemic injury by augmenting neovasculogenesis. | [10] |
II. Experimental Protocols
In Vitro Assays
This protocol is designed to assess the effect of SAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
S-Allyl-L-cysteine (SAC)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of SAC in complete culture medium to the desired final concentrations.
-
Remove the overnight culture medium from the wells and replace it with the SAC-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve SAC).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add DMSO (or another appropriate solvent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
This protocol quantifies the induction of apoptosis by SAC using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
S-Allyl-L-cysteine (SAC)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of SAC for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
In Vivo Models
This protocol describes the induction of a transient focal cerebral ischemia in rats to evaluate the neuroprotective effects of SAC.[11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Nylon monofilament (4-0) with a blunted tip
-
S-Allyl-L-cysteine (for treatment group)
-
Saline (for control group)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the CCA and insert the nylon monofilament.
-
Gently advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Administer SAC or vehicle (e.g., intraperitoneally) at the desired time points (e.g., before or after ischemia induction). A reported effective dose is 100 mg/kg.[8]
-
After the desired period of ischemia (e.g., 60 or 120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Perform neurological deficit scoring at various time points post-surgery.
-
At the end of the experiment, euthanize the animals and perfuse the brains for infarct volume measurement using TTC (2,3,5-triphenyltetrazolium chloride) staining.
Neurological Deficit Scoring: A commonly used scoring system is the Garcia scale, which assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.[13] Scores typically range from 3 (most severe deficit) to 18 (no deficit).
Infarct Size Measurement:
-
Harvest the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution in phosphate buffer at 37°C for 15-30 minutes.
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
Capture images of the slices and quantify the infarct volume as a percentage of the total brain volume using image analysis software.
III. Signaling Pathways and Mechanisms of Action
SAC exerts its therapeutic effects by modulating several key signaling pathways involved in cellular stress, inflammation, and survival.
Antioxidant and Anti-inflammatory Pathways
SAC is a potent antioxidant that can directly scavenge reactive oxygen species (ROS).[3] It also upregulates the cellular antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[14]
Caption: S-Allyl-cysteine antioxidant and anti-inflammatory pathways.
Anti-Cancer Signaling Pathways
In cancer cells, SAC can induce apoptosis and inhibit proliferation by modulating key signaling molecules such as Akt and the Bcl-2 family of proteins.[4]
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Garlic-derived bioactive compound S-allylcysteine inhibits cancer progression through diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-allylcysteine Improves Blood Flow Recovery and Prevents Ischemic Injury by Augmenting Neovasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assays to determine S-Allyl-D-cysteine bioactivity
S-Allyl-L-cysteine (SAC) is the most abundant and bioactive organosulfur compound in aged garlic extract, recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] These application notes provide detailed protocols for in vitro assays to determine and quantify the bioactivity of S-Allyl-L-cysteine for researchers, scientists, and drug development professionals.
Antioxidant Activity
Application Note: S-Allyl-L-cysteine is a potent antioxidant.[3] Its ability to scavenge free radicals and reduce oxidative stress can be quantified using various in vitro assays. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical, causing a measurable color change.[4][5] Additionally, intracellular reactive oxygen species (ROS) assays can determine the ability of SAC to mitigate oxidative stress within a cellular context.
Quantitative Data Summary: Antioxidant Activity of S-Allyl-L-cysteine
| Assay | Compound | Metric | Value | Reference |
| DPPH Radical Scavenging | Pyrene-labelled SAC | IC50 | 58.43 mg/L | [6] |
| Hydroxyl Radical (•OH) Scavenging | S-Allyl-L-cysteine (SAC) | Rate Constant | 2.1-2.2 x 10⁹ M⁻¹s⁻¹ | [7] |
| Superoxide Radical (O₂•⁻) Scavenging | S-Allyl-L-cysteine (SAC) | Activity | Does not react with superoxide | [7] |
| Hydroxyl Radical (•OH) Scavenging | Vitamin C (Positive Control) | IC50 | 1.67 mg/L | [6] |
| DPPH Radical Scavenging | Vitamin C (Positive Control) | IC50 | 5.72 mg/L | [6] |
Experimental Protocols
This assay measures the ability of SAC to donate a hydrogen atom or electron to the stable DPPH radical.[7]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
S-Allyl-L-cysteine (SAC)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
-
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Keep the solution protected from light.[4]
-
Sample Preparation: Dissolve SAC in a suitable solvent (e.g., water, ethanol) to create a stock solution. Prepare a series of dilutions from this stock. Prepare similar dilutions for the positive control.[4]
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][7]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][7]
-
Calculation: Calculate the percentage of scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
-
This assay evaluates the total antioxidant capacity by measuring the reduction of the pre-formed ABTS radical cation (ABTS•+).[5]
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Ethanol or Methanol
-
S-Allyl-L-cysteine (SAC)
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
-
Protocol:
-
ABTS•+ Solution Preparation:
-
Working Solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10][11]
-
Sample Preparation: Prepare various concentrations of SAC and a Trolox standard curve.[5]
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).[10]
-
Measurement: Measure the absorbance at 734 nm.[5]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
-
Anticancer Activity
Application Note: S-Allyl-L-cysteine has demonstrated significant anticancer effects in various cancer cell lines, including bladder, neuroblastoma, and breast cancer.[12][13][14] Its bioactivity is often characterized by the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). The MTT assay is a standard colorimetric method used to assess cell viability and cytotoxicity by measuring the metabolic activity of cells.[15][16] Further investigation into the mechanism of action often involves analyzing the cell cycle and key apoptotic proteins.
Quantitative Data Summary: Anticancer Activity of S-Allyl-L-cysteine
| Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |
| Human Neuroblastoma (SJ-N-KP, IMR5) | MTT | Inhibition of cell proliferation | 20 mM | 48 h | [13][17] |
| Human Bladder Cancer (T24, T24R2) | CCK-8 | Dose-dependent inhibition of proliferation | Various | 24, 48, 72 h | [12] |
| Human Breast Adenocarcinoma (MCF-7) | MTS | Significant decrease in viable cells | 4.50 mM | 2, 4, 6, 8, 24 h | [14] |
| Human Breast Adenocarcinoma (MDA-MB-231) | MTS | Decrease in viable cells | 4.50 mM | 6, 24 h | [14] |
Experimental Protocols
This assay determines the cytotoxic effects of SAC on cancer cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15][18]
-
Materials:
-
Cancer cell line of interest (e.g., T24, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15]
-
S-Allyl-L-cysteine (SAC)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2x10³ to 5x10⁴ cells/well in 100 µL of culture medium.[12][18] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of SAC. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Incubation: Incubate the plate for 4 hours in a humidified incubator.[18]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.[18]
-
Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm).[18]
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
-
To investigate if SAC-induced cell death is due to apoptosis, the expression levels of key apoptosis-related proteins can be analyzed by Western blotting. SAC treatment has been shown to increase the expression of caspases-3, -8, -9, fragmented PARP, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[12]
-
Protocol:
-
Protein Extraction: Treat cells with SAC, then lyse the cells to extract total protein.[19]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 30-50 µg of protein per sample by SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[20]
-
Secondary Antibody Incubation: Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]
-
Neuroprotective Activity
Application Note: S-Allyl-L-cysteine exhibits significant neuroprotective effects against conditions like cerebral ischemia and neurodegenerative diseases.[1][2][23] A key mechanism underlying this protection is the activation of the Nuclear factor erythroid-2-related factor 2 (Nrf2)-dependent antioxidant response.[1][24] In vitro, the neuroprotective capacity of SAC can be assessed by its ability to protect neurons from oxidative insults, such as those induced by oxygen-glucose deprivation (OGD).
Experimental Protocol
This protocol determines if SAC activates the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
-
Materials:
-
Primary neuronal cells or a suitable neuronal cell line (e.g., PC12)
-
S-Allyl-L-cysteine (SAC)
-
Reagents for Western Blotting (as described in section 2.2)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (for nuclear fraction), anti-β-actin (for cytoplasmic fraction)
-
-
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with various concentrations of SAC for a specified time.
-
Cell Lysis: To analyze Nrf2 translocation, separate the nuclear and cytoplasmic fractions of the cell lysates.
-
Western Blot: Perform Western blotting as described in protocol 2.2.
-
Analysis:
-
Probe membranes with anti-Nrf2 antibody. An increase in Nrf2 levels in the nuclear fraction indicates activation.
-
Probe membranes with anti-HO-1 antibody. An increase in total HO-1 protein levels indicates downstream activation of the Nrf2 pathway.
-
Use Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
-
Anti-inflammatory Activity
Application Note: S-Allyl-L-cysteine possesses anti-inflammatory properties, which are partly mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[25][26] This leads to a reduction in the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[25] In vitro assays can be used to quantify the effect of SAC on the expression of these inflammatory markers in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α.[27]
Experimental Protocol
This protocol measures the effect of SAC on the protein expression of key inflammatory signaling molecules.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cell types.
-
Inflammatory stimulus (e.g., LPS, TNF-α).
-
S-Allyl-L-cysteine (SAC).
-
Reagents for Western Blotting (as described in section 2.2).
-
Primary antibodies: anti-p-p65 (for NF-κB activation), anti-p-ERK (for MAPK activation), anti-COX-2, anti-β-actin.
-
-
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to desired confluency.
-
Pre-treat cells with different concentrations of SAC for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 100 ng/mL TNF-α) for a specified duration (e.g., 30 minutes for signaling proteins, 24 hours for downstream enzymes like COX-2).[27]
-
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot: Perform Western blotting as described in protocol 2.2.
-
Analysis:
-
Probe membranes with antibodies against the phosphorylated (active) forms of key signaling proteins like p65 (a subunit of NF-κB) and ERK. A decrease in phosphorylation indicates inhibition of the pathway.
-
Probe for downstream inflammatory enzymes like COX-2.
-
Use β-actin as a loading control to ensure equal protein loading.
-
-
References
- 1. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Protocol | Leinco Technologies [leinco.com]
- 22. bosterbio.com [bosterbio.com]
- 23. scienceopen.com [scienceopen.com]
- 24. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 25. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: S-Allyl-L-cysteine (SAC) Extraction from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC) is a highly bioactive, water-soluble organosulfur compound found in garlic (Allium sativum), particularly in aged black garlic. Unlike its precursor allicin, SAC is stable, odorless, and possesses significant antioxidant, cardioprotective, neuroprotective, and anti-inflammatory properties.[1][2][3][4] These attributes make SAC a compound of high interest for the pharmaceutical and functional food industries.[5][6] This document provides detailed application notes and protocols for the extraction of SAC from natural sources, with a focus on garlic and black garlic.
The formation of SAC in garlic is a result of the enzymatic transformation of γ-glutamyl-S-allyl-L-cysteine (GSAC) by the enzyme γ-glutamyl transpeptidase (γ-GTP).[7][8] Processing methods such as aging and heating can significantly increase the SAC content compared to fresh garlic.[3][9][10] This guide will cover various extraction techniques, from conventional methods to more advanced, efficient, and environmentally friendly options.
Data Presentation: Comparison of Extraction Techniques
The following tables summarize quantitative data from various studies on SAC extraction, providing a comparative overview of different methodologies and their efficiencies.
Table 1: Ultrasound-Assisted Extraction (USAE) of SAC
| Natural Source | Optimal Conditions | SAC Yield (mg/g) | Solvent | Key Findings | Reference |
| Indian Garlic Variety | 47.36 °C, 11.76 min, 43.75 mL/g loading ratio | 0.91 | Water | USAE yielded 28.6% higher SAC content compared to conventional extraction and is a rapid, green alternative.[5][6] | [5][6] |
| Garlic | Ultrasonic pretreatment (28 kHz for 3h) followed by heating (40°C for 6 days) | 2.51 ± 0.22 (dry weight) | - | Ultrasonic pretreatment significantly enhances SAC content during subsequent heat processing.[11] | [11] |
| Garlic | 25-45% alcohol, 40-60°C, 45-60 min sonication | Not specified, but high extraction rate claimed | 25-45% Alcohol | Low-concentration alcohol with ultrasound is effective and avoids extracting large amounts of starch.[12] | [12] |
Table 2: Conventional and Other Extraction Methods for SAC
| Method | Natural Source | Conditions | SAC Yield (µg/g) | Solvent | Key Findings | Reference |
| Water Extraction | Black Garlic | Heated at 100°C for 2 hours | 194.3 | Water | Significant increase from fresh garlic (23.7 µg/g).[13] | [13] |
| Water Extraction (Optimized) | Black Garlic | 80°C, varied water solvent composition (1:0.5 ratio optimal) | 362.82 | Water | Optimization of solvent composition can significantly increase SAC yield.[13][14][15] | [13][14][15] |
| Enzymatic (Homogeneous Reaction) | Fresh Garlic | Soaking in 10 mM CaCl₂ at 10°C for 72h, then reaction at 37°C for 8h | 606.3 | 10 mM CaCl₂ solution | Activation of endogenous γ-GTP enzyme leads to a 32-fold increase in SAC compared to fresh garlic.[4][7] | [4][7] |
| Ethanol-Water Extraction | Garlic Extracts | 7:3 ethanol:water | Not specified, relative amounts of 58-68% in commercial extracts | Ethanol:water (7:3) | An effective solvent system for dissolving SAC for HPLC analysis.[16] | [16] |
| Maceration | Aged Garlic | Soaking sliced garlic in 15-20% aqueous ethanol for up to 1.5 years at room temperature. | Not specified | 15-20% Ethanol | Traditional method for producing Aged Garlic Extract (AGE).[10] | [10] |
Experimental Protocols
Here are detailed protocols for key SAC extraction methods. Researchers should adapt these based on their specific equipment and starting material.
Protocol 1: Ultrasound-Assisted Extraction (USAE) of SAC from Garlic
This protocol is based on the optimized conditions identified for enhancing SAC yield in a rapid and environmentally friendly manner.[5][6]
1. Materials and Equipment:
- Fresh garlic or black garlic
- Deionized water
- Ultrasonic bath or probe sonicator
- Grinder or blender
- Centrifuge and centrifuge tubes
- Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)
- Water bath or incubator
- Analytical balance
- HPLC system for quantification
2. Sample Preparation:
- Select high-quality garlic bulbs. If using fresh garlic, peel the cloves.
- Dry the garlic cloves (e.g., in a hot air oven at 60°C) to a constant weight for dry weight-based calculations, or use fresh weight.
- Pulverize the dried or fresh garlic into a fine powder using a grinder.
3. Extraction Procedure:
- Weigh a precise amount of the garlic powder (e.g., 1 gram).
- Add deionized water at a loading ratio of 43.75 mL per gram of garlic powder into a suitable vessel.[5][6]
- Place the vessel in an ultrasonic bath pre-heated to 47.36°C.[5][6]
- Apply ultrasound for a duration of 11.76 minutes.[5][6]
- After sonication, immediately centrifuge the mixture (e.g., at 5000 x g for 15 minutes) to separate the supernatant from the solid residue.
- Filter the supernatant through a 0.45 µm filter to obtain a clear extract.
- The extract is now ready for quantitative analysis of SAC content using HPLC.
4. Quantification:
Protocol 2: Enhanced SAC Production via Endogenous Enzyme Activation
This protocol utilizes the garlic's own γ-GTP enzyme to significantly boost SAC content prior to extraction.[4][7]
1. Materials and Equipment:
- Fresh garlic bulbs
- Calcium chloride (CaCl₂)
- Deionized water
- Refrigerator or cold incubator (10°C)
- Shaking incubator or water bath (37°C)
- Homogenizer or blender
- pH meter
- Microwave oven (for enzyme inactivation)
- Centrifuge and filtration apparatus
- HPLC system
2. Enzyme Activation (Soaking Phase):
- Prepare a 10 mM CaCl₂ solution in deionized water.
- Soak whole, peeled fresh garlic cloves in the CaCl₂ solution. Ensure the cloves are fully submerged.
- Incubate at 10°C for 72 hours.[7] This step breaks dormancy and activates the endogenous γ-GTP enzyme.
3. Homogeneous Reaction Phase:
- After 72 hours, remove the soaked garlic cloves.
- Homogenize the cloves with the soaking solution to create a uniform slurry. This brings the activated enzyme into contact with its substrate, GSAC.[19]
- Adjust the pH of the slurry to between 6.0 and 8.0 if necessary.
- Place the slurry in a shaking incubator at 37°C for 8 hours to facilitate the enzymatic conversion of GSAC to SAC.[4][7]
4. Extraction and Analysis:
- After the reaction, inactivate the enzymes by heating the slurry in a microwave (e.g., 400W for 60 seconds).[7]
- Add deionized water to the slurry and perform a heat-assisted extraction by placing it in a 90°C water bath for 2 hours.[7]
- Centrifuge the mixture at high speed (e.g., 7000 x g for 40 minutes) to pellet the solid material.[7]
- Collect and filter the supernatant.
- Quantify the SAC content using HPLC.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the described SAC extraction protocols.
Caption: Workflow for Ultrasound-Assisted Extraction of S-Allyl-L-cysteine.
Caption: Workflow for Enhanced SAC Production via Endogenous Enzyme Activation.
References
- 1. New green tech optimises aged black garlic extraction [nutraceuticalbusinessreview.com]
- 2. New Green Tech Optimizes Aged Black Garlic Extraction [prnewswire.com]
- 3. Black garlic: A critical review of its production, bioactivity, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of ultrasound-assisted extraction of S-allyl-cysteine from garlic: Enhancing yield through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. itjfs.com [itjfs.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. CN108929252B - A method for extracting and separating S-allylcysteine from garlic - Google Patents [patents.google.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. scholar.ui.ac.id [scholar.ui.ac.id]
- 16. bezmialemscience.org [bezmialemscience.org]
- 17. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. CN102669668B - Biological processing method of garlic rich in S-allyl-L-cysteine - Google Patents [patents.google.com]
Application Notes & Protocols: In-Situ Production of S-Allyl-L-cysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-Allyl-L-cysteine (SAC) is a highly bioactive, water-soluble organosulfur compound found in garlic (Allium sativum), particularly abundant in aged garlic extract.[1][2] It is recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[2] Unlike the pungent and unstable allicin, SAC is odorless and stable, making it a compound of significant interest for nutraceutical and pharmaceutical applications.[1] In-situ production methods offer an efficient way to generate SAC directly within a biological matrix or a one-pot reaction system, which can simplify purification and enhance yield.
This document provides detailed protocols for three primary methods of S-Allyl-L-cysteine production:
-
In-Situ Production from Fresh Garlic by activating endogenous enzymes.
-
Enzymatic Synthesis using alliinase to generate allicin, which then reacts with L-cysteine.
-
Direct Chemical Synthesis from L-cysteine and an allyl donor.
Protocol 1: In-Situ Production from Fresh Garlic via Endogenous Enzyme Activation
This protocol leverages the natural enzymatic machinery within garlic cloves to convert γ-glutamyl-S-allyl-L-cysteine (GSAC) into S-Allyl-L-cysteine. The key is the activation of the endogenous enzyme γ-glutamyltranspeptidase (γ-GTP).[1][2]
Principle: Fresh garlic contains GSAC in the cytoplasm and the enzyme γ-GTP bound to cell membranes.[3] Under normal conditions, their interaction is limited.[2] This protocol uses a soaking step, primarily with a calcium chloride solution, to activate γ-GTP, followed by homogenization to break cellular compartments. This allows the activated enzyme to efficiently catalyze the conversion of GSAC to SAC.[1][3]
Experimental Protocol:
1. Materials and Reagents:
-
Fresh garlic bulbs (Allium sativum)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Tris-HCl buffer (50 mM)
-
Homogenizer/blender
-
Thermostated water bath or incubator
-
pH meter
-
Centrifuge
2. Step-by-Step Procedure:
-
Step 1: Soaking and Enzyme Activation
-
Select 300 g of fresh, undamaged garlic bulbs. Peel the cloves.
-
Prepare a 10 mM CaCl₂ solution in deionized water.
-
Submerge the peeled garlic cloves in the CaCl₂ solution. Ensure the cloves are fully covered.[3]
-
Incubate the submerged cloves at 10°C for 72 hours.[1] This soaking process has been shown to increase γ-GTP activity from a baseline of approximately 0.4 mU/g to 9.4 mU/g.[1]
-
-
Step 2: Homogenization
-
After soaking, remove the garlic cloves and drain the excess solution.
-
Grind or blend the soaked garlic into a fine, homogeneous paste. This step is crucial for breaking the cellular structure and allowing the enzyme to access its substrate.[3]
-
-
Step 3: Enzymatic Reaction
-
Transfer the garlic homogenate to a reaction vessel.
-
Adjust the pH of the homogenate to between 7.0 and 8.0 using a 50 mM Tris-HCl buffer.[3]
-
Place the vessel in a thermostated water bath set to 37°C.[1]
-
Allow the enzymatic reaction to proceed for 8 hours with gentle agitation (e.g., 50-200 rpm).[1][3]
-
After 8 hours, terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.[1]
-
-
Step 4: Product Extraction
-
Cool the mixture to room temperature.
-
Centrifuge the slurry to separate the liquid extract from the solid pulp.
-
Collect the supernatant, which contains the enriched S-Allyl-L-cysteine. The product can be quantified using HPLC (see Protocol 4).
-
Visualization of Experimental Workflow:
Caption: Workflow for in-situ SAC production from fresh garlic.
Quantitative Data Summary:
| Parameter | Initial State (Fresh Garlic) | After Soaking (72h) | Final Product (After 8h Reaction) | Reference |
| γ-GTP Activity | 0.4 mU/g | 9.4 mU/g | - | [1] |
| SAC Content | ~19.0 µg/g | ~76.7 µg/g | ~606.3 µg/g | [1] |
| SAC Yield Rate | 12.1 µg/(g·h) | - | 170.5 µg/(g·h) | [1] |
| Fold Increase (SAC) | 1x | ~4x | ~32x | [1] |
Protocol 2: Enzymatic Synthesis using Alliinase and L-Cysteine
This protocol describes an in-situ, two-step enzymatic and chemical process. First, the enzyme alliinase converts its substrate, alliin (S-allyl-L-cysteine sulfoxide), into the highly reactive compound allicin. Second, the generated allicin reacts with L-cysteine to produce S-Allyl-L-cysteine.[4][5]
Principle: Alliinase, a C-S lyase enzyme, is physically separated from its substrate alliin in intact garlic cells.[6][7] When garlic is crushed, alliinase is released and rapidly catalyzes the conversion of alliin to allicin.[4][8] Allicin readily reacts with thiol-containing molecules like L-cysteine. By adding exogenous L-cysteine to a system where allicin is being generated, the reaction can be driven towards the formation of the more stable SAC.[5]
Experimental Protocol:
1. Materials and Reagents:
-
Alliin (can be extracted from garlic or synthesized)[4]
-
Purified Alliinase (EC 4.4.1.4) or a crude garlic extract as an enzyme source[9]
-
L-cysteine
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Basic solution for pH adjustment (e.g., NaOH)
-
Reaction vessel with agitation
2. Step-by-Step Procedure:
-
Step 1: Alliinase Reaction (Allicin Generation)
-
Prepare a solution of alliin in 50 mM phosphate buffer (pH 7.0). The concentration of alliin can be determined based on the kinetic parameters of the enzyme (Km for alliinase is approx. 0.83 mM).[9]
-
Add alliinase to the alliin solution to initiate the reaction. The optimal conditions for alliinase activity are typically pH 7.0 and 35°C.[9]
-
Allow the reaction to proceed for a short period (e.g., 5-15 minutes) to generate allicin in-situ.
-
-
Step 2: Reaction with L-Cysteine (SAC Formation)
-
Prepare a solution of L-cysteine. The amount added should be in molar excess relative to the initial alliin concentration.
-
Add the L-cysteine solution to the reaction mixture containing the in-situ generated allicin.
-
Immediately adjust the pH of the mixture to between 8 and 10.[5] This alkaline condition facilitates the reaction between allicin and cysteine.
-
Maintain the reaction at 30-50°C with continuous stirring for 1 to 5 days.[5] Reaction progress can be monitored by analyzing aliquots for SAC content via HPLC.
-
-
Step 3: Product Isolation
-
Once the reaction is complete, adjust the pH to neutral.
-
The product mixture can be filtered and then purified using chromatographic techniques if high purity SAC is required.
-
Visualization of Reaction Pathway:
Caption: Pathway for enzymatic and chemical synthesis of SAC.
Quantitative Data Summary:
| Parameter | Value | Conditions | Reference |
| Alliinase Optimal pH | 7.0 | - | [9] |
| Alliinase Optimal Temp. | 35°C | - | [9] |
| Alliinase Kₘ (for alliin) | 0.83 mM | - | [9] |
| Alliinase Vₘₐₓ | 74.65 U/mg | - | [9] |
| SAC Formation pH | 8.0 - 10.0 | - | [5] |
| SAC Formation Temp. | 30 - 50°C | - | [5] |
| SAC Formation Time | 1 - 5 days | - | [5] |
Protocol 3: Direct Chemical Synthesis of S-Allyl-L-cysteine
This protocol provides a straightforward chemical method for synthesizing SAC, which can serve as a standard for comparison or when a pure, cell-free product is required.
Principle: The synthesis is an allylation reaction where the thiol group of L-cysteine acts as a nucleophile, attacking an allyl donor, typically an allyl halide like allyl bromide (3-bromopropene), under alkaline conditions.[3][10]
Experimental Protocol:
1. Materials and Reagents:
-
L-cysteine
-
Allyl bromide (3-bromopropene)
-
Sodium hydroxide (NaOH) or another suitable base
-
Solvent (e.g., water, ethanol, or a mixture)[4]
-
Reaction flask with stirring and temperature control
2. Step-by-Step Procedure:
-
Dissolve L-cysteine in a suitable solvent (e.g., a water/ethanol mixture) in the reaction flask.[4][10]
-
Add a base (e.g., NaOH) to the solution to deprotonate the thiol group, making it a more potent nucleophile. Adjust to alkaline pH.[4][10]
-
Slowly add the allylating reagent (allyl bromide) to the stirred L-cysteine solution.[10] The reaction is typically exothermic, so cooling may be necessary.
-
Control the reaction temperature and allow it to proceed for several hours until completion, which can be monitored by techniques like TLC or HPLC.[10]
-
After the reaction is complete, neutralize the mixture.
-
The crude product can be purified by crystallization or column chromatography to yield pure S-Allyl-L-cysteine.[10] A reported yield for this method is approximately 70.8% with a purity higher than 98%.[3]
Visualization of Chemical Synthesis:
Caption: Direct chemical synthesis of S-Allyl-L-cysteine.
Protocol 4: Analysis and Quantification of S-Allyl-L-cysteine
Accurate quantification of SAC is essential to validate the success of the production protocols. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[[“]]
Principle: SAC is separated from other components in the sample extract on a reversed-phase HPLC column and detected using Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS) detectors.[12][13] MS detection offers the highest sensitivity and specificity.[12][14]
Sample Preparation and HPLC Conditions:
| Step/Parameter | Description | Reference |
| Sample Preparation | Centrifuge crude extract to remove solids. Filter the supernatant through a 0.45 µm filter before injection. Simple deproteinization can be achieved with methanol containing 0.6% acetic acid. | [14] |
| HPLC System | Standard HPLC or UHPLC system. | [15] |
| Column | C18 reversed-phase column is common. Mixed-mode columns (reversed-phase and cation-exchange) have also been used effectively. | [12][14] |
| Mobile Phase | A gradient or isocratic system. Example: 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v). | [14][16] |
| Detection | - UV: Simple but may have interference in complex matrices.[13]- FLD: Requires pre-column derivatization but offers high sensitivity.[13]- MS/MS: Highly sensitive and specific (e.g., MRM of transitions m/z 162.0 → 145.0 for SAC).[14] | |
| Quantification | Based on a standard curve prepared with pure S-Allyl-L-cysteine. Linearity is typically observed in the ng/mL to µg/mL range.[12][14] | |
| Limit of Quantification | Can be as low as 0.07 µg/g (MS) or 0.71 µg/g (UV) in samples, or 5.0 ng/mL in plasma.[12][14] |
References
- 1. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102669668B - Biological processing method of garlic rich in S-allyl-L-cysteine - Google Patents [patents.google.com]
- 4. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5093122A - Method for preparing an s-allylcysteine-containing composition - Google Patents [patents.google.com]
- 6. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bloomtechz.com [bloomtechz.com]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: S-Allyl-L-cysteine (SAC) Stability and Shelf-Life
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and shelf-life of S-Allyl-L-cysteine (SAC).
Troubleshooting Guide
Question: I am observing a decrease in the purity of my S-Allyl-L-cysteine standard during storage. What could be the cause and how can I prevent it?
Answer:
Degradation of your S-Allyl-L-cysteine (SAC) standard can be attributed to several factors. Here's a systematic approach to troubleshoot and mitigate the issue:
1. Improper Storage Conditions:
-
Temperature: While SAC is relatively stable, prolonged exposure to elevated temperatures can accelerate degradation.[1] It is recommended to store pure SAC refrigerated.[2]
-
Light: Photodegradation can occur. Store SAC in amber vials or in the dark to minimize light exposure.
-
Moisture: SAC is water-soluble, and moisture can facilitate degradation reactions.[2] Ensure the container is tightly sealed. For long-term storage, consider using a desiccator.
2. pH of the Solution:
-
Alkaline Conditions: SAC is less stable in alkaline solutions. Degradation, such as C-S bond cleavage, is accelerated at higher pH.[3] For solutions, maintain a neutral to slightly acidic pH.
-
Buffer Selection: If preparing a buffered solution, choose a buffer system that maintains a pH in the optimal stability range (ideally pH 5-7).
3. Oxidative Degradation:
-
Air Exposure: The sulfur atom in SAC can be susceptible to oxidation.[4] Minimize headspace in the storage vial and consider purging with an inert gas like nitrogen or argon before sealing.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions to reduce the presence of dissolved oxygen and oxidative impurities.
4. Contamination:
-
Cross-contamination: Ensure that glassware and equipment are scrupulously clean to avoid contamination with other reactive chemicals.
-
Microbial Growth: In aqueous solutions, microbial growth can lead to degradation. Use sterile handling techniques or consider adding a suitable antimicrobial preservative for long-term solution storage.
Summary of Troubleshooting Recommendations:
| Issue | Recommendation |
| Temperature Instability | Store pure compound and solutions at refrigerated temperatures (2-8 °C). |
| Light Sensitivity | Use amber vials or store in a dark place. |
| Moisture Absorption | Keep in a tightly sealed container, consider using a desiccator. |
| pH-related Degradation | Maintain solutions at a neutral to slightly acidic pH. Avoid alkaline conditions. |
| Oxidation | Minimize air exposure by purging with inert gas. Use degassed solvents. |
| Contamination | Use clean glassware and sterile techniques for solutions. |
Frequently Asked Questions (FAQs)
1. What is the typical shelf-life of pure S-Allyl-L-cysteine?
When stored properly under refrigerated conditions in a tightly sealed container, protected from light and moisture, pure crystalline S-Allyl-L-cysteine is a very stable compound and can have a shelf-life of 12 months or longer.[2][5][6] Stored crystal samples may show a slight yellowish discoloration over time, but this does not necessarily indicate significant decomposition.[6]
2. How does the stability of S-Allyl-L-cysteine compare to other garlic compounds like allicin?
S-Allyl-L-cysteine is significantly more stable than allicin.[5] Allicin is a highly reactive and unstable compound with a short half-life, especially in solution.[5] In contrast, SAC is a stable, water-soluble compound.[5] During the aging process of garlic to produce black garlic, the unstable allicin is converted into more stable compounds, including SAC.[7]
3. What are the main degradation products of S-Allyl-L-cysteine?
Under high-temperature stress, S-allyl-L-cysteine can be formed from the degradation of alliin, but further degradation can lead to a variety of organosulfur compounds.[1] In alkaline conditions, cleavage of the C-S bond can occur.[3] Oxidation of the sulfur atom can lead to the formation of S-allyl-L-cysteine sulfoxide (alliin).[4]
4. Are there any formulation strategies to enhance the stability of S-Allyl-L-cysteine in a liquid formulation?
Yes, several strategies can be employed to improve the stability of SAC in liquid formulations:
-
pH Control: Buffering the formulation to a pH range of 5-7 is critical.
-
Antioxidants: The inclusion of antioxidants such as ascorbic acid or sodium metabisulfite can help prevent oxidative degradation.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation reactions.
-
Excipient Selection: Choose excipients that are compatible with SAC and do not promote its degradation.
-
Nanoencapsulation: Advanced delivery systems like nanoencapsulation, liposomes, and emulsion-based systems can protect SAC from degradation and improve its bioavailability.[8] For example, chitosan nanoparticles have been used to encapsulate SAC.[9]
5. How can I monitor the stability of my S-Allyl-L-cysteine samples?
A stability-indicating analytical method is required to accurately determine the purity of SAC and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method.[10][11] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.[12][13] A stability study typically involves analyzing the sample at various time points under specific storage conditions (e.g., accelerated stability at elevated temperatures and humidity).
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for S-Allyl-L-cysteine
This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of SAC. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
S-Allyl-L-cysteine reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagents for mobile phase buffer (e.g., sodium acetate, acetic acid).
2. Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic elution with a mobile phase of 45% sodium acetate buffer (pH 5) and 55% methanol can be effective.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Derivatization with dansyl chloride may be required for UV detection, with the signal monitored at an appropriate wavelength.[10] Alternatively, methods without derivatization using a lower UV wavelength can be developed.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the SAC reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to create working standard solutions of known concentrations.
-
Test Sample: Dissolve the SAC sample to be tested in the same solvent as the standard to achieve a concentration within the calibration range.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples.
-
Identify the SAC peak based on its retention time compared to the standard.
-
Quantify the amount of SAC in the sample using the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
5. Data Interpretation:
-
A decrease in the peak area of SAC over time indicates degradation.
-
The appearance and increase of other peaks suggest the formation of degradation products.
-
The method is considered stability-indicating if it can resolve the SAC peak from all potential degradation product peaks.
Visualizations
Caption: Experimental workflow for an S-Allyl-L-cysteine stability study.
Caption: Simplified formation and degradation pathways of S-Allyl-L-cysteine.
References
- 1. researchgate.net [researchgate.net]
- 2. S-allyl-laevo-cysteine, 21593-77-1 [thegoodscentscompany.com]
- 3. Buy S-Allyl-L-cysteine (EVT-249166) | 49621-03-6 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Frontiers | Beyond seasoning nutrients bioactive ingredients and healthcare effects of Allium vegetables [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
challenges in S-Allyl-D-cysteine quantification in complex matrices
S-Allyl-L-Cysteine (SAC) Quantification Technical Support Center
Welcome to the technical support center for the quantification of S-Allyl-L-cysteine (SAC) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during bioanalysis. Here you will find frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying SAC in biological matrices like plasma?
A1: The primary challenges in quantifying S-Allyl-L-cysteine in complex matrices such as plasma include:
-
Matrix Effects: Endogenous components in plasma (e.g., phospholipids, salts, proteins) can co-elute with SAC and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and precision of the measurement.[2]
-
Low Endogenous Concentrations: SAC may be present at very low concentrations (ng/mL), requiring highly sensitive and selective analytical methods like LC-MS/MS for accurate detection and quantification.[4][5]
-
Sample Preparation: Efficient extraction of the polar SAC molecule from a complex proteinaceous matrix is crucial. The most common method, protein precipitation, is fast but can be less clean than other techniques, potentially leading to more significant matrix effects.[6]
-
Analyte Stability: While SAC is generally a stable compound, its stability must be verified under various storage and handling conditions (e.g., room temperature, freeze-thaw cycles) to ensure sample integrity.[6][7][8]
Q2: Which analytical technique is most suitable for SAC quantification?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for SAC quantification in complex biological samples.[9][10] It offers superior sensitivity and selectivity compared to other methods like HPLC-UV or fluorescence detection.[11] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for precise detection of SAC even at trace levels, minimizing interferences from the matrix.[4][5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: While protein precipitation is common, explore more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different column chemistry (like a mixed-mode column) to achieve better separation of SAC from co-eluting matrix components.[4][5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for SAC is the ideal choice as it co-elutes and experiences similar matrix effects, thereby providing the most accurate correction during quantification.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of quantification if SAC levels are very low.
Q4: Is derivatization required for SAC analysis?
A4: For LC-MS/MS analysis, derivatization is generally not required as the technique is sensitive enough to detect the native molecule.[4][5] However, for HPLC methods with UV or fluorescence detection, derivatization (e.g., with dansyl chloride) may be necessary to enhance sensitivity and achieve the required limits of detection.[10][12]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC or LC-MS/MS analysis of SAC.
Diagram: Troubleshooting Decision Tree for Poor Chromatography
Caption: Troubleshooting workflow for common HPLC peak shape issues.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Low Signal | Sample Degradation: SAC may have degraded due to improper storage or handling. | Verify sample stability data.[6] Prepare fresh QC samples and re-analyze. Ensure samples are stored at -80°C for long-term stability. |
| MS Source/Detector Issue: The instrument may not be properly tuned or requires cleaning. | Perform instrument tuning and calibration as per manufacturer's guidelines. Check for source contamination. | |
| Incorrect MRM Transition: The mass transitions for SAC may be incorrect. | Confirm the MRM transitions (e.g., m/z 162.0 → 145.0 for SAC) and collision energy are correctly set in the method.[4][5] | |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Free silanol groups on the HPLC column can interact with the amine group of SAC. | Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.[13][14] |
| Column Void: A void has formed at the head of the column. | Replace the guard column. If the problem persists, reverse-flush the analytical column at low flow or replace it. | |
| Poor Peak Shape (Fronting) | Sample Overload: Injecting too much analyte mass onto the column. | Reduce the injection volume or dilute the sample.[13][15] |
| Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. | Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[13] | |
| High Background Noise | Matrix Interference: Co-eluting endogenous compounds from the matrix are causing high chemical noise. | Improve the sample cleanup method (e.g., switch from protein precipitation to SPE). Optimize the chromatographic gradient to better separate SAC from interferences. |
| Contaminated Mobile Phase: Impurities in solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily. | |
| Inconsistent Retention Time | Pump or Gradient Mixer Issue: The HPLC pump is not delivering a consistent flow rate or mobile phase composition. | Purge the pump to remove air bubbles. Check for leaks. If using a gradient, ensure the proportioning valves are working correctly.[16] |
| Column Equilibration: The column is not sufficiently equilibrated between injections. | Increase the column equilibration time in the analytical method. A minimum of 5-10 column volumes is recommended. |
Experimental Protocols & Data
Diagram: General Workflow for SAC Quantification in Plasma
Caption: A typical bioanalytical workflow for measuring SAC in plasma samples.
Protocol: SAC Quantification in Rat Plasma via LC-MS/MS
This protocol is adapted from a validated method for pharmacokinetic studies.[4][5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of precipitating solvent (e.g., 0.6% acetic acid in methanol).[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
HPLC System: Standard UHPLC/HPLC system.
-
Mobile Phase:
-
A: 2 mM Ammonium acetate buffer (pH 3.5)
-
B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
Data Summary: Method Performance Comparison
The following table summarizes typical performance metrics for SAC quantification methods. This data is essential for selecting the appropriate method based on the required sensitivity and sample matrix.
| Parameter | Method 1: LC-MS/MS (Plasma) [4][5] | Method 2: LC-MS/MS (Garlic Extract) [9] | Method 3: HPLC-UV (Garlic Extract) [17] |
| Matrix | Rat Plasma | Garlic Product | Garlic Extract |
| Sample Prep | Protein Precipitation | Dilution & Filtration | Solvent Extraction |
| Linear Range | 5 - 2,500 ng/mL | 1 - 2,000 ng/mL | 5 - 30 µg/mL |
| LOQ | 5.0 ng/mL | 0.01 - 0.19 ng/mL | 5 µg/mL |
| Recovery | 93.8 - 100.3% | Not Reported | Not Reported |
| Matrix Effect | 89.2 - 92.4% | Not Reported | Not Applicable |
| Precision (%RSD) | < 6.0% | < 4.3% | Not Reported |
| Accuracy | Within ±6.0% | 92.6 - 99.4% | Not Reported |
Note: The Limit of Quantification (LOQ) and linear range can vary significantly based on the instrumentation, sample preparation method, and matrix complexity. The LC-MS/MS methods demonstrate substantially higher sensitivity (lower LOQ) compared to the HPLC-UV method.[4][10][17]
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Open Access) A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples (2022) | Chartchai Malaphong | 11 Citations [scispace.com]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. agilent.com [agilent.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bezmialemscience.org [bezmialemscience.org]
S-Allyl-D-cysteine solubility issues and formulation strategies
Welcome to the technical support center for S-Allyl-D-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on addressing the solubility challenges associated with this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a critical consideration for researchers?
This compound is a specific stereoisomer of the organosulfur compound found in garlic. Like its more common L-isomeric form (S-Allyl-L-cysteine or SAC), it is investigated for a variety of potential therapeutic benefits, including antioxidant and neuroprotective effects.[[“]][[“]][3] Effective research into these properties requires reliable and reproducible experimental conditions, which are fundamentally dependent on the compound's solubility. Poor solubility can lead to inaccurate concentration measurements, precipitation in experimental assays, and low bioavailability in preclinical studies, all of which can compromise the validity of research findings.
Q2: What are the key physicochemical properties of S-Allyl-cysteine?
Understanding the physicochemical properties of S-Allyl-cysteine is essential for predicting its behavior in different solvent systems and for developing appropriate formulation strategies. While data for the D-isomer is limited, the properties are expected to be very similar to the well-characterized L-isomer.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂S | [4][5] |
| Molecular Weight | 161.22 g/mol | [4][5] |
| Melting Point | ~220 °C | [5][6] |
| pKa (Acidic) | ~2.53 | [7] |
| pKa (Basic) | ~9.14 | [7] |
| Predicted LogP | -1.8 to -2.1 | [4][7] |
| Appearance | White to off-white solid/powder | [8] |
Q3: What is the general solubility profile of S-Allyl-cysteine in common laboratory solvents?
S-Allyl-cysteine is a polar molecule, which dictates its solubility profile. It is readily soluble in aqueous solutions but shows poor solubility in most common organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Soluble. Reported values range from >10 mg/mL to 100 mg/mL (with sonication). | [6][8] |
| 0.1 M NaOH | Soluble | [6] |
| DMSO | Sparingly soluble (e.g., ~4 mg/mL). | [9] |
| Ethanol | Practically insoluble. A reported value is 0.36 g/L. | [6][10] |
| Acetonitrile | Practically insoluble | [6] |
| Ethyl Acetate | Practically insoluble | [6] |
Q4: What are the primary strategies to enhance the aqueous solubility and bioavailability of this compound?
For compounds like this compound that are water-soluble but may require higher concentrations for experiments or improved absorption in vivo, several formulation strategies can be employed. These include:
-
pH Adjustment: Modifying the pH of the aqueous solvent to ionize the molecule can significantly increase solubility.
-
Use of Co-solvents: Adding a small amount of a biocompatible organic solvent to the aqueous medium can improve solubility, although this must be done carefully to avoid cellular toxicity.
-
Cyclodextrin Inclusion Complexation: Encapsulating the molecule within the hydrophobic core of a cyclodextrin can enhance its solubility and stability.[11][12]
-
Liposomal Encapsulation: For improving in vivo delivery, encapsulating the hydrophilic this compound within the aqueous core of a liposome can protect it from degradation and improve its pharmacokinetic profile.[]
Q5: What is a key signaling pathway modulated by S-Allyl-cysteine?
S-Allyl-cysteine is a known activator of the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway.[[“]][3] This pathway is a critical cellular defense mechanism against oxidative stress. By activating Nrf2, S-Allyl-cysteine promotes the expression of a suite of antioxidant and cytoprotective genes, which is believed to be a primary mechanism behind its therapeutic effects.[[“]][14]
Troubleshooting Guide & Experimental Protocols
Problem 1: My this compound is not dissolving sufficiently in aqueous buffer for my in vitro cell culture experiment.
Root Cause: You may be exceeding the intrinsic solubility of this compound at the specific pH and temperature of your buffer, or you may need to prepare a highly concentrated stock solution that is beyond its standard solubility limit.
Solution Workflow:
Detailed Solutions:
-
Solution 1A: pH Adjustment
-
Principle: this compound is an amino acid with both an acidic (carboxyl) and a basic (amino) group. Adjusting the pH away from its isoelectric point will ionize the molecule, increasing its interaction with water and thereby enhancing its solubility.
-
Protocol:
-
Prepare a slurry of this compound in sterile water or your desired buffer.
-
While stirring, add 1 M NaOH dropwise to raise the pH above 9.5, which will deprotonate the amino group. Alternatively, add 1 M HCl dropwise to lower the pH below 2.0 to protonate the carboxyl group.
-
The powder should dissolve completely.
-
Once dissolved, carefully adjust the pH back to your desired experimental pH (e.g., 7.4) using 1 M HCl or 1 M NaOH. Note: Observe the solution carefully during back-titration, as the compound may precipitate if the concentration is too high for the final pH.
-
Sterile-filter the final solution through a 0.22 µm filter before use.
-
-
-
Solution 1B: Use of Biocompatible Co-solvents
-
Principle: A small percentage of an organic co-solvent can disrupt the crystal lattice structure of the solute and reduce the polarity of the aqueous solvent, aiding dissolution.
-
Protocol:
-
First, attempt to dissolve the this compound in 100% DMSO to create a high-concentration primary stock (e.g., 4 mg/mL or ~25 mM).[9]
-
For your experiment, dilute this primary stock into your aqueous cell culture medium.
-
Crucially, ensure the final concentration of the co-solvent in your culture medium is non-toxic to your cells. For DMSO, this is typically ≤0.5% (v/v).
-
-
| Co-solvent | Recommended Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Standard for cell culture; run a vehicle control. |
| Ethanol | ≤ 0.5% | Can be cytotoxic; run a vehicle control. |
Problem 2: I need to prepare a stable, high-concentration formulation for in vivo administration, but solubility and bioavailability are concerns.
Root Cause: The intrinsic solubility of this compound limits the maximum achievable concentration for direct injection. Furthermore, as a small hydrophilic molecule, it may be rapidly cleared from circulation, leading to poor bioavailability at the target tissue.
Solution 1: Cyclodextrin Inclusion Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like the allyl group of this compound, effectively shielding it and increasing the apparent water solubility and stability of the guest.[15][16]
-
Diagram of Mechanism:
-
Experimental Protocol (Kneading Method):
-
Molar Ratio Calculation: Determine the required mass of this compound (SADC) and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to achieve a 1:1 molar ratio.
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of water to create a paste-like consistency.
-
Incorporation: Gradually add the SADC powder to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. Maintain the paste consistency by adding small amounts of water if it becomes too dry.
-
Drying: Transfer the resulting paste to a glass dish and dry it in a hot air oven at 50-60°C until a constant weight is achieved.
-
Pulverization & Storage: Pulverize the dried complex into a fine powder, pass it through a sieve, and store it in a desiccator.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).
-
Solubility Testing: Determine the solubility of the complex in water and compare it to that of the uncomplexed SADC.
-
Solution 2: Liposomal Formulation
-
Principle: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. As a hydrophilic molecule, this compound can be encapsulated within this aqueous core. This formulation can protect the drug from degradation, improve its circulation time, and enhance its delivery to tissues.
-
Experimental Protocol (Thin-Film Hydration Method):
-
Lipid Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent like chloroform.[17][18]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[19]
-
Vacuum Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[19]
-
Hydration & Encapsulation: Prepare a concentrated solution of this compound in an aqueous buffer (e.g., PBS). Add this solution to the flask containing the lipid film. Hydrate the film by vortexing or sonicating the flask. This process allows the lipids to self-assemble into liposomes, entrapping the SADC solution in their core.[20]
-
Size Reduction (Extrusion): To obtain vesicles of a uniform and desired size (e.g., 100 nm), subject the liposome suspension to extrusion. This involves repeatedly passing the suspension through a polycarbonate membrane with a defined pore size using a liposome extruder.[18]
-
Purification: Remove the unencapsulated this compound from the liposome suspension using a method like dialysis or size exclusion chromatography.
-
Characterization: Analyze the final formulation for particle size and distribution (e.g., using Dynamic Light Scattering), encapsulation efficiency (by lysing the liposomes and quantifying the SADC content), and stability.
-
Visualization of a Key Biological Mechanism: S-Allyl-cysteine (SAC) Activation of the Nrf2 Pathway
This diagram illustrates how SAC activates the Nrf2 antioxidant response pathway, a key mechanism underlying its protective effects.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-S-Allylcysteine | C6H11NO2S | CID 9793905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. S-Allylcysteine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound S-Allylcysteine (FDB012675) - FooDB [foodb.ca]
- 8. S-ALLYL-L-CYSTEINE CAS#: 21593-77-1 [m.chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scent.vn [scent.vn]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 14. S-Allylcysteine Potently Protects against PhIP-Induced DNA Damage via Nrf2/AhR Signaling Pathway Modulation in Normal Human Colonic Mucosal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing inclusion complexes of 2-hydroxypropyl-β-cyclodextrin with mono-amino mono-carboxylic acids: physicochemical specification, characterization and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 18. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
Technical Support Center: S-Allyl-L-cysteine (SAC) In Vivo Delivery and Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Allyl-L-cysteine (SAC) in in vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies of SAC, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or inconsistent plasma concentrations of SAC after oral administration?
Possible Causes and Solutions:
-
Improper Dosing Vehicle: SAC is a water-soluble compound.[1][2] Ensure it is fully dissolved in an appropriate aqueous vehicle (e.g., saline, water) before administration. Using a suspension or an inappropriate solvent can lead to incomplete dissolution and variable absorption.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, affecting the amount of SAC that reaches the gastrointestinal tract for absorption. Ensure personnel are properly trained in this procedure.
-
Animal Fasting: The presence of food in the stomach can affect the rate and extent of drug absorption. A standard fasting period (e.g., overnight) before oral administration is recommended to ensure more consistent absorption.
-
Sample Collection and Processing: Inadequate handling of blood samples can lead to the degradation of SAC. Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and process them promptly to separate plasma. Samples should be stored at -80°C until analysis.[3]
-
Analytical Method Sensitivity: The analytical method used for quantification may not be sensitive enough to detect low concentrations of SAC, especially at later time points. LC-MS/MS methods are generally more sensitive and specific than HPLC-UV or fluorescence-based methods.[4][5]
Question 2: My in vivo results show high variability between individual animals. What are the potential reasons?
Possible Causes and Solutions:
-
Animal Health and Stress: The health status and stress levels of the animals can significantly impact physiological processes, including drug absorption and metabolism. Ensure animals are healthy, properly acclimatized, and handled consistently to minimize stress.
-
Metabolic Differences: Individual variations in metabolic enzyme activity can lead to differences in SAC metabolism and clearance. Using a sufficient number of animals per group can help to account for this biological variability. SAC is metabolized to N-acetyl-S-allyl-L-cysteine (NAc-SAC) and its sulfoxide (NAc-SACS).[6][7][8]
-
Inconsistent Dosing: Ensure accurate and consistent dosing for each animal. For oral administration, verify the volume administered. For intravenous administration, ensure the complete dose is delivered into the bloodstream.
-
Sample Handling: Inconsistent timing of sample collection or variations in sample processing can introduce variability. Adhere strictly to the defined time points and protocols for all animals.
Question 3: I am not observing the expected therapeutic effect of SAC in my disease model, despite confirming its presence in plasma.
Possible Causes and Solutions:
-
Insufficient Dose or Dosing Frequency: The dose of SAC may be too low to elicit a therapeutic response in your specific model. Consider conducting a dose-response study to determine the optimal dose. The dosing frequency might also need to be adjusted based on the half-life of SAC in the target species.
-
Poor Tissue Distribution: While SAC is generally well-absorbed and distributed, its concentration in the target tissue may not be sufficient to produce the desired effect. Studies have shown that SAC distributes to various tissues, including the kidney, liver, and brain.[9] It may be necessary to measure SAC concentrations in the target tissue.
-
Blood-Brain Barrier Penetration: For neurological models, ensuring that SAC crosses the blood-brain barrier (BBB) is crucial. While SAC has been reported to cross the BBB, the extent may vary.[1][10]
-
Metabolism to Inactive Compounds: SAC is metabolized in the liver and kidneys.[6][8] It is possible that in your specific model, the metabolism is rapid, leading to a shorter duration of action. Consider evaluating the levels of SAC metabolites.
-
Activation of Relevant Signaling Pathways: The therapeutic effects of SAC are often attributed to its antioxidant and anti-inflammatory properties, partly through the activation of the Nrf2 pathway.[10][11] It may be beneficial to assess the activation of these downstream pathways in your target tissue.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of S-Allyl-L-cysteine?
A1: S-Allyl-L-cysteine generally exhibits high oral bioavailability. In rats, the oral bioavailability has been reported to be greater than 90%, with some studies showing it as high as 98%.[6][7][9] In dogs, the bioavailability is also over 90%.[6][12]
Q2: What are the main metabolites of SAC?
A2: The primary metabolites of SAC identified in plasma and urine are N-acetyl-S-allyl-L-cysteine (NAc-SAC) and N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS).[6][7] Other identified metabolites include S-allyl-L-cysteine sulfoxide (SACS) and l-γ-glutamyl-S-allyl-l-cysteine.[6]
Q3: How stable is SAC in biological samples?
A3: SAC has been demonstrated to be stable in rat plasma at room temperature for 24 hours and during three freeze-thaw cycles.[5] Stock solutions of SAC in 10% methanol are also stable.[5] However, it is always recommended to store plasma samples at -80°C for long-term storage to ensure stability.[3]
Q4: What is the best way to quantify SAC in plasma or tissue?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying SAC in biological matrices.[3][4][13] HPLC with fluorescence or UV detection has also been used, but may require derivatization to improve sensitivity and retention on reversed-phase columns.[4][9]
Q5: Can SAC cross the blood-brain barrier?
A5: Yes, studies have reported that S-Allyl-L-cysteine can cross the blood-brain barrier, which is a key property for its neuroprotective effects.[1][10]
Data Presentation
Table 1: Pharmacokinetic Parameters of S-Allyl-L-cysteine in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | AUC (mg·h/L) | T1/2 (h) | Bioavailability (%) | Reference |
| 5 | - | - | - | - | 98 | [7] |
| 25 | 24.4 | 30 | 71.1 | 2.6 | 96.8 | [9] |
| 50 | 56.0 | 30 | 170.2 | 2.5 | 95.6 | [9] |
| 100 | 100.1 | 30 | 293.5 | 2.7 | 91.0 | [9] |
Table 2: Pharmacokinetic Parameters of S-Allyl-L-cysteine in Rats (Intravenous Administration)
| Dose (mg/kg) | AUC (mg·h/L) | T1/2 (h) | Reference |
| 25 | 73.4 | 2.4 | [9] |
| 50 | 178.1 | 2.5 | [9] |
| 100 | 322.6 | 2.6 | [9] |
Experimental Protocols
Protocol 1: Oral Administration of S-Allyl-L-cysteine in Rats
-
Preparation of Dosing Solution:
-
Weigh the required amount of S-Allyl-L-cysteine powder.
-
Dissolve SAC in sterile saline (0.9% NaCl) or purified water to the desired concentration.
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of dosing.
-
-
Animal Preparation:
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administer the SAC solution orally using a suitable gavage needle attached to a syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal for any signs of distress after dosing.
-
Protocol 2: Intravenous Administration of S-Allyl-L-cysteine in Rats
-
Preparation of Dosing Solution:
-
Dissolve S-Allyl-L-cysteine in sterile saline to the desired concentration.
-
Filter the solution through a 0.22 µm sterile filter to ensure it is free from particulates.
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
Isolate a suitable vein for injection (e.g., tail vein or femoral vein).
-
-
Dosing Procedure:
-
Administer the SAC solution slowly via the chosen vein using a sterile syringe and needle.
-
Monitor the animal's vital signs throughout the procedure.
-
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis
-
Materials:
-
Microcentrifuge tubes pre-coated with an anticoagulant (e.g., K2EDTA).
-
Syringes and needles or capillary tubes for blood collection.
-
Anesthesia (if required for the collection site).
-
-
Procedure:
-
At predetermined time points after SAC administration, collect blood samples (typically 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).
-
Immediately transfer the blood into the prepared anticoagulant tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 4,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to clean, labeled microcentrifuge tubes.
-
-
Storage:
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: Quantification of S-Allyl-L-cysteine in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., methanol containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A mixed-mode reversed-phase and cation-exchange column or a suitable C18 column.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is often used.[4]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for SAC and the internal standard. For SAC, a common transition is m/z 162.0 → 145.0.[4]
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAC in blank plasma.
-
Quantify the concentration of SAC in the unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualization
Caption: Troubleshooting low or inconsistent SAC plasma levels.
Caption: Overview of SAC oral administration and metabolism.
Caption: Experimental workflow for SAC pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: S-Allyl-L-cysteine (SAC) Analysis by HPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of HPLC-MS/MS parameters for the analysis of S-Allyl-L-cysteine (SAC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for HPLC-MS/MS analysis of S-Allyl-L-cysteine?
A1: For initial method development, a reversed-phase C18 column is commonly used with a gradient elution. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode, monitoring for the precursor ion [M+H]⁺ at m/z 162.0.[1][2][3]
Q2: What are the common multiple reaction monitoring (MRM) transitions for SAC?
A2: The most frequently used MRM transition for quantification is m/z 162.0 → 145.0.[1][2] An additional transition, m/z 162.0 → 73, can be used for confirmation or identification.[2][3]
Q3: How should I prepare my sample for analysis?
A3: The sample preparation method depends on the matrix. For biological fluids like plasma, protein precipitation is a simple and effective technique.[1][4] This can be achieved using solvents like methanol containing 0.6% acetic acid.[1][4] For solid samples such as aged garlic supplements, ultrasound-assisted extraction with water is a common approach.[5]
Q4: What can I do to improve the sensitivity of my assay?
A4: To enhance sensitivity, ensure optimal ionization in the MS source. Using a mobile phase with additives like formic acid or ammonium acetate can improve the protonation of SAC.[1][3] Additionally, careful optimization of MS parameters such as collision energy is crucial. A novel UHPLC-MS/MS method has been developed for analysis at the nanogram level in plasma, demonstrating high sensitivity.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For SAC, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation.[3]
-
Column Choice: If tailing persists, consider a column with a different stationary phase chemistry, such as a mixed-mode reversed-phase and cation-exchange column, which can improve peak shape for polar compounds like SAC.[1][2]
-
Issue 2: Low or No Signal
-
Possible Cause: Inefficient ionization or incorrect MS/MS parameters.
-
Solution:
-
Ionization Mode: Confirm that you are using positive electrospray ionization (ESI+).[3]
-
MS Parameter Optimization: Infuse a standard solution of SAC directly into the mass spectrometer to optimize the precursor and product ions, as well as the collision energy and other source parameters.
-
Sample Preparation: Evaluate your sample preparation method for potential loss of analyte. Ensure complete extraction and minimize degradation.
-
Issue 3: High Background Noise or Matrix Effects
-
Possible Cause: Co-eluting interferences from the sample matrix.[7]
-
Solution:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate SAC from interfering compounds. A slower gradient or a different organic modifier might be effective.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components before injection.[7] Protein precipitation is a simpler alternative but may be less clean.[4][7]
-
Internal Standard: Use a stable isotope-labeled internal standard if available to compensate for matrix effects.
-
Issue 4: Inconsistent Retention Times
-
Possible Cause: Issues with the HPLC system or mobile phase preparation.
-
Solution:
-
System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Pump Performance: Check the HPLC pump for consistent flow rate and pressure.
-
Data Presentation
Table 1: Recommended HPLC Parameters for S-Allyl-L-cysteine Analysis
| Parameter | Recommended Setting | Source |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) or Mixed-Mode RP/Cation-Exchange | [1][6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate (pH 3.5) | [1][3] |
| Mobile Phase B | Acetonitrile or Methanol | [1][6] |
| Flow Rate | 0.3 mL/min | [2][6] |
| Injection Volume | 5 - 10 µL | [3][6] |
| Column Temperature | 40 °C | [2][3] |
Table 2: Optimized Mass Spectrometry Parameters for S-Allyl-L-cysteine
| Parameter | Recommended Setting | Source |
| Ionization Mode | ESI+ | [3] |
| Precursor Ion (m/z) | 162.0 or 162.2 | [1][8] |
| Product Ion (Quantification) | 145.0 | [1][2] |
| Product Ion (Confirmation) | 73 | [2][3] |
| Collision Energy (eV) | ~12-17 (Analyte Dependent) | [8] |
Experimental Protocols
Protocol 1: Sample Preparation of Rat Plasma using Protein Precipitation [1][4]
-
To 100 µL of rat plasma, add 300 µL of methanol containing 0.6% acetic acid.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Protocol 2: Ultrasound-Assisted Extraction of SAC from Aged Garlic Supplements [5]
-
Weigh 100 mg of the ground aged garlic supplement into a microcentrifuge tube.
-
Add 1 mL of Milli-Q water.
-
Vortex the mixture for 30 seconds.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Visualizations
Caption: Experimental workflow for S-Allyl-L-cysteine analysis.
Caption: Troubleshooting decision tree for HPLC-MS/MS analysis.
References
- 1. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: S-Allyl-L-cysteine (SAC) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common limitations in the synthesis of S-Allyl-L-cysteine (SAC). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing S-Allyl-L-cysteine (SAC)?
A1: The two main approaches for SAC synthesis are chemical synthesis and enzymatic/biosynthesis.
-
Chemical Synthesis: This method typically involves the direct S-allylation of L-cysteine using an allyl halide, such as allyl bromide, in the presence of a base.[1]
-
Enzymatic/Biosynthesis: This approach often utilizes the enzymatic activity within garlic. The key enzyme, γ-glutamyltranspeptidase (GGT), catalyzes the conversion of γ-L-glutamyl-S-allyl-L-cysteine (GSAC) to SAC.[2] Various processing techniques can be applied to fresh garlic to enhance this enzymatic conversion.
Q2: What is the general yield I can expect from the chemical synthesis of SAC?
A2: The yield of chemically synthesized SAC can vary depending on the specific protocol, including the choice of reactants, solvent, and reaction conditions. However, yields of around 80% have been reported in the literature under optimized conditions.
Q3: How can I monitor the progress of my SAC synthesis reaction?
A3: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the visualization of the consumption of starting materials and the formation of the SAC product over time.
Q4: What are the most common purification methods for SAC?
A4: Following chemical synthesis, SAC is typically purified from the reaction mixture by recrystallization or column chromatography.[1] One common method involves adjusting the pH of the reaction mixture to precipitate the SAC, which can then be collected by filtration and further purified.
Troubleshooting Guides
Chemical Synthesis of S-Allyl-L-cysteine
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of SAC | Incomplete reaction: Insufficient reaction time or non-optimal temperature. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating may improve the rate and yield. |
| Side reactions: Formation of byproducts such as diallyl sulfide or over-alkylation of cysteine. | - Maintain a basic pH (around 8-10) to favor the S-alkylation over other reactions.- Use a slight excess of L-cysteine relative to the allyl halide to minimize over-alkylation. | |
| Loss during workup and purification: Suboptimal pH for precipitation or inefficient extraction. | - Carefully adjust the pH of the reaction mixture to the isoelectric point of SAC (around pH 5-6) to maximize precipitation.- If using extraction, ensure the appropriate solvent and pH are used for efficient separation. | |
| Formation of Impurities/Byproducts | Over-alkylation: Reaction of the amino group of L-cysteine or the product with the allyl halide. | - Control the stoichiometry of the reactants, avoiding a large excess of the allyl halide.- Maintain a moderately basic pH; highly basic conditions can promote N-alkylation. |
| Formation of diallyl sulfide: This can occur through decomposition of the product or side reactions of the allyl halide. | - Ensure the reaction temperature is not excessively high.- Use a purified allyl halide to avoid introducing impurities that could lead to side reactions. | |
| Difficulty in Product Purification | Co-precipitation of unreacted starting materials or byproducts: Similar solubility profiles of the product and impurities. | - Optimize the pH for precipitation to selectively crystallize SAC.- If crystallization is insufficient, consider using column chromatography with an appropriate stationary and mobile phase for separation. |
| Oily product instead of solid: Presence of impurities that inhibit crystallization. | - Wash the crude product with a suitable solvent to remove oily impurities before attempting recrystallization.- Ensure all residual solvent from the reaction is removed before purification. |
Enzymatic/Biosynthesis of S-Allyl-L-cysteine from Garlic
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low SAC Content in Processed Garlic | Low activity of γ-glutamyltranspeptidase (GGT): The primary enzyme responsible for converting GSAC to SAC may not be optimally active. | - Optimize Temperature: GGT activity is temperature-dependent. Studies have shown that processing garlic at temperatures between 60-80°C can enhance SAC production.[3] However, very high temperatures can deactivate the enzyme.- Control pH: The optimal pH for GGT activity is generally in the neutral to slightly alkaline range. |
| Substrate limitation: Insufficient levels of the precursor, γ-L-glutamyl-S-allyl-L-cysteine (GSAC), in the raw garlic. | - The GSAC content can vary between garlic varieties and is influenced by growing and storage conditions. Using high-quality fresh garlic is recommended. | |
| Enzyme and substrate compartmentalization: In intact garlic cells, GGT and its substrate are located in different compartments, limiting their interaction. | - Processing Methods: Techniques like soaking, homogenization, or applying high hydrostatic pressure (HHP) can disrupt cell structures, allowing the enzyme and substrate to interact more effectively. | |
| Inconsistent SAC Yields | Variability in raw material: Different batches of garlic can have varying levels of GGT activity and GSAC content. | - Standardize the source and variety of garlic used for processing.- Pre-screen garlic batches for GGT activity or GSAC content if possible. |
| Inconsistent processing conditions: Fluctuations in temperature, humidity, or processing time. | - Maintain precise control over all processing parameters. Utilize equipment that allows for accurate and stable temperature and humidity regulation. | |
| Degradation of SAC | Oxidation: SAC can be oxidized to S-allyl-L-cysteine sulfoxide (alliin) under certain conditions. | - Minimize exposure to oxidizing agents and high temperatures for extended periods after the optimal SAC content has been reached.- Store the final product in a cool, dark, and airtight container. |
Data Presentation
Table 1: Comparison of Chemical Synthesis Parameters for S-Allyl-L-cysteine
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na2CO3) | Ammonia (NH4OH) | Stronger bases like NaOH can lead to faster reaction rates but may increase the risk of side reactions. NH4OH provides a milder basic environment. |
| Solvent | Water | Ethanol/Water mixture | Dimethylformamide (DMF) | Water is a common and environmentally friendly solvent. The use of organic co-solvents can influence the solubility of reactants and potentially the reaction rate and selectivity. |
| Temperature | Room Temperature | 40-50°C | 0°C (initial addition) | Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. Lower temperatures can improve selectivity. |
| Reported Yield | ~80% (Optimized) | Variable | Variable | Yield is highly dependent on the combination of all reaction parameters and the efficiency of the purification process. |
Table 2: Influence of Processing Conditions on SAC Content in Garlic (Enzymatic/Biosynthesis)
| Processing Method | Key Parameters | Reported Increase in SAC Content | Reference |
| Aging/Heating | 60-80°C, 70-90% relative humidity | 5 to 10-fold increase compared to fresh garlic. | [3] |
| Soaking | Soaking in 10 mM CaCl2 solution at 10°C for 72h | Up to 4-fold increase in SAC content. | |
| High Hydrostatic Pressure (HHP) | 300 MPa for 15 minutes | 7 to 10-fold increase in SAC content. | |
| Autoclaving | 121°C for 60 minutes | Significant increase in SAC content. |
Experimental Protocols
Protocol 1: Chemical Synthesis of S-Allyl-L-cysteine
This protocol is a generalized procedure based on the reaction of L-cysteine with an allyl halide.
Materials:
-
L-cysteine hydrochloride
-
Allyl bromide
-
Sodium hydroxide (or another suitable base)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
pH Adjustment: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8-9. This deprotonates the thiol group, making it nucleophilic.
-
Addition of Allyl Bromide: While stirring vigorously, slowly add allyl bromide to the reaction mixture. A slight molar excess of L-cysteine is recommended to minimize over-alkylation.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Product Precipitation: Once the reaction is complete, cool the mixture and carefully adjust the pH to the isoelectric point of SAC (around 5-6) using hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified S-Allyl-L-cysteine product under vacuum.
Expected Yield: Approximately 80% (can vary based on specific conditions and purification efficiency).
Protocol 2: Enhancing SAC Content in Garlic via Controlled Heating (Aging)
This protocol describes a common method for producing "black garlic" with an elevated SAC content.
Materials:
-
Fresh whole garlic bulbs
Equipment:
-
A temperature and humidity-controlled incubator or chamber.
Procedure:
-
Preparation: Place whole, unpeeled garlic bulbs in the incubator.
-
Heating/Aging: Set the incubator to a temperature between 70-80°C and a relative humidity of 80-90%.
-
Duration: Allow the garlic to age under these conditions for a period of 10 to 40 days. The duration will affect the final texture, flavor, and SAC content.
-
Monitoring: Periodically, a bulb can be removed to assess the changes in color, texture, and, if analytical equipment is available, the SAC content.
-
Completion: Once the desired characteristics are achieved (typically a dark color, soft texture, and sweet taste), remove the garlic from the incubator and let it cool to room temperature.
-
Storage: Store the aged garlic in a cool, dry place.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of S-Allyl-L-cysteine.
References
minimizing degradation of S-Allyl-D-cysteine during sample preparation
Welcome to the technical support center for S-Allyl-L-cysteine (SAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing SAC degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is S-Allyl-L-cysteine (SAC) and why is its stability important? S-Allyl-L-cysteine (SAC) is a water-soluble, odorless organosulfur compound found in garlic, particularly abundant in aged garlic extract.[1][2] It is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1][3] Maintaining its stability during sample preparation is critical for accurate quantification and the reliable evaluation of its biological activities in research and clinical studies.[4]
Q2: What are the primary factors that cause SAC degradation during sample preparation? The main factors that can lead to the degradation of SAC include exposure to high temperatures, extreme pH conditions (both highly acidic and alkaline), and oxidation.[5][6][7] While SAC is considered a relatively stable compound compared to allicin, improper handling can still lead to significant loss.[8]
Q3: How does temperature affect the stability of SAC? Temperature is a critical factor. While heat is used in the production of black garlic to increase SAC content from its precursors, prolonged exposure to high temperatures during extraction or storage can lead to its degradation.[9][10][11] For sample storage, refrigeration or freezing is recommended to maintain stability.[5]
Q4: What is the optimal pH range to maintain SAC stability? SAC is most stable in a slightly acidic to neutral pH range.[7] Extreme pH conditions should be avoided. For instance, allicin, a related compound, degrades rapidly at a pH lower than 1.5 or higher than 11.0.[7] SAC is noted to be stable under acidic conditions but may degrade under alkaline conditions.[6] An optimized analytical method used a mobile phase with a pH of 3.5.[12]
Q5: How can I prevent the oxidation of SAC during my experiments? The thiol group in SAC makes it susceptible to oxidation, which can convert it to S-allyl-L-cysteine sulfoxide (alliin).[5] To minimize oxidation:
-
Work quickly and keep samples cold.
-
Consider using antioxidants in your extraction buffers, if compatible with your downstream analysis.
-
Purge storage vials with an inert gas like nitrogen or argon before sealing to remove oxygen.
-
Use freshly prepared solvents and de-gas them before use.
Q6: What are the best practices for storing samples containing SAC? For long-term stability, samples should be stored at -20°C or below.[3] One study noted a significant decrease in SAC content in black garlic powder (12.53%) and whole black garlic (14.64%) after 162 days of storage at 4°C, highlighting the need for colder temperatures for long-term preservation.[5][9]
Troubleshooting Guide
Problem: My SAC recovery is consistently low. What are the potential causes?
Low recovery of SAC is a common issue that can compromise experimental results. This is often due to degradation during the sample preparation workflow. Use the following decision tree to troubleshoot potential causes.
Caption: Troubleshooting decision tree for low S-Allyl-L-cysteine recovery.
Quantitative Data Summary
For quick reference, the tables below summarize the effects of key parameters on SAC stability.
Table 1: Effect of Temperature on SAC Stability
| Condition | Observation | Impact on SAC | Source |
| Heat Treatment (>70°C) | Prolonged heating during processing leads to a drastic decrease in SAC content after an initial formation period. | High Degradation | [9][10] |
| Drying Temperature (55-60°C) | Temperatures in this range are used for drying final extracted product, suggesting moderate stability. | Low to Moderate Degradation | [13] |
| Extraction Temperature (40-60°C) | Ultrasonic extraction is effectively performed in this range. | Optimal for Extraction | [13] |
| Storage at 4°C (162 days) | SAC content in black garlic decreased by 14.64%. | Moderate Degradation | [5] |
| Storage at Room Temp. | Antioxidant activities of black garlic decreased by 81.13% over 3 months, implying significant compound degradation. | High Degradation | [5] |
| Storage at -20°C | Recommended for long-term storage (up to 3 years). | High Stability | [3] |
Table 2: Effect of pH on SAC Stability
| pH Range | Observation | Impact on SAC | Source |
| < 1.5 (Highly Acidic) | Rapid degradation observed for related compound allicin. | High Degradation | [7] |
| 1.5 - 2.5 | pH range used for washing and elution during an extraction protocol. | Stable (short-term) | [13] |
| 3.5 | Used as mobile phase pH in a validated LC-MS/MS method for SAC quantification. | High Stability | [12] |
| 5.0 - 6.0 | Optimal stability range for the related compound allicin. | High Stability | [7] |
| > 11.0 (Highly Alkaline) | Rapid degradation observed for related compound allicin. SAC may degrade under alkaline conditions. | High Degradation | [6][7] |
Experimental Protocols & Visualized Workflows
Optimal Sample Preparation Workflow
The following workflow is recommended to minimize degradation of SAC from sample collection through to analysis.
Caption: Recommended workflow for sample preparation to ensure SAC stability.
Protocol: Quantification of SAC in Rat Plasma by LC-MS/MS
This protocol is a synthesized example based on validated methods for the analysis of SAC in biological matrices.[4][12][14]
1. Materials and Reagents
-
S-Allyl-L-cysteine (SAC) standard
-
Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Acetic Acid (ACS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (stored at -80°C)
2. Standard Curve Preparation
-
Prepare a 1 mg/mL stock solution of SAC in ultrapure water.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create working standards ranging from 5 to 2500 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen rat plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the protein precipitation solution (0.6% acetic acid in methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Mixed-mode reversed-phase and cation-exchange column (e.g., CAPCELL PAK CR or similar)
-
Mobile Phase A: 2 mM Ammonium Acetate buffer, pH adjusted to 3.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transition: For quantification, monitor the transition of m/z 162.0 → 145.0 for SAC.[14]
Primary Degradation Pathway
The primary degradation route for SAC during sample preparation, outside of enzymatic conversion, is oxidation. The sulfur atom in the cysteine moiety is susceptible to oxidation, converting SAC into its sulfoxide derivative, alliin.
Caption: Oxidative degradation pathway of S-Allyl-L-cysteine to Alliin.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Allylcysteine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy S-Allyl-L-cysteine (EVT-249166) | 49621-03-6 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic (2023) | K. Manoonphol | 3 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 13. CN108929252B - A method for extracting and separating S-allylcysteine from garlic - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S-Allyl-L-Cysteine (SAC) Accumulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols for optimizing the accumulation of S-Allyl-L-cysteine (SAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for S-Allyl-L-cysteine (SAC) biosynthesis?
The primary precursor for SAC biosynthesis in plants like garlic is γ-glutamyl-S-allyl-L-cysteine.
Q2: What is the key enzyme responsible for the conversion of precursors to SAC?
The key enzyme is γ-glutamyl transpeptidase, which is involved in the catabolism of γ-glutamyl peptides.
Q3: My SAC yield is consistently low. What are the common factors I should investigate?
Low SAC yields can stem from several factors. Begin by reviewing the age and storage conditions of your source material, as aged or improperly stored garlic can have reduced SAC content. Verify that your extraction parameters, particularly temperature and solvent, are optimized for SAC stability and solubility. Finally, ensure your analytical method is properly calibrated and sensitive enough to detect your expected concentrations.
Q4: Can the application of external precursors enhance SAC accumulation?
Yes, studies have shown that the application of precursors like L-cysteine and allyl-mercaptan can enhance the biosynthesis and accumulation of SAC.
Q5: What is the optimal temperature for SAC accumulation during processing?
Heating garlic at 60-70°C in an aqueous solution has been shown to significantly increase the content of S-allyl-cysteine (SAC). This process facilitates the conversion of γ-glutamyl-S-allyl-L-cysteine to SAC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low SAC Yield | Suboptimal Extraction Temperature: High temperatures can degrade SAC. | Maintain extraction temperatures below 60°C. Consider conducting extractions at room temperature or on ice. |
| Incorrect Solvent: The polarity of the extraction solvent may not be suitable for SAC. | Use aqueous solutions or hydroalcoholic mixtures (e.g., 50% ethanol) for extraction. | |
| Degradation During Storage: Improper storage of source material (e.g., fresh garlic) or extracts. | Store fresh material in a cool, dark, and dry place. Store extracts at -20°C or below and minimize freeze-thaw cycles. | |
| Inaccurate Quantification: Issues with the analytical method (e.g., HPLC). | Ensure proper column selection, mobile phase composition, and detector wavelength. Use a certified SAC standard for calibration. | |
| Inconsistent Results | Variability in Source Material: Genetic differences and growing conditions of the plant material. | Use a standardized and consistent source of plant material for all experiments. |
| Incomplete Extraction: Insufficient extraction time or inefficient homogenization. | Increase extraction time and ensure the plant material is thoroughly homogenized to maximize cell lysis and release of SAC. | |
| pH Instability: The pH of the extraction buffer may affect SAC stability. | Maintain a slightly acidic to neutral pH (around 6-7) during extraction and storage. | |
| Presence of Interfering Compounds | Co-extraction of Other Sulfur Compounds: Alliin and other thiosulfinates can interfere with analysis. | Employ a pre-treatment step, such as a short heating period, to inactivate alliinase and prevent the formation of allicin and related compounds. |
| Matrix Effects in Chromatography: Other extracted compounds affecting the ionization or detection of SAC. | Optimize the sample cleanup procedure using solid-phase extraction (SPE) or dilute the sample to minimize matrix effects. |
Experimental Protocols
Protocol 1: Extraction of S-Allyl-L-cysteine from Garlic
This protocol details a method for the extraction of SAC from fresh garlic cloves.
-
Sample Preparation: Homogenize 10 grams of fresh garlic cloves in 50 mL of distilled water.
-
Enzyme Inactivation: Heat the homogenate at 80°C for 10 minutes to inactivate the enzyme alliinase, preventing the conversion of alliin to allicin.
-
Extraction: Cool the mixture to room temperature and continue to stir for 24 hours to allow for the conversion of γ-glutamyl-S-allyl-L-cysteine to SAC.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Storage: Store the filtered extract at -20°C until analysis.
Protocol 2: Quantification of S-Allyl-L-cysteine using HPLC
This protocol provides a high-performance liquid chromatography (HPLC) method for the quantification of SAC.
-
Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start with 100% Solvent A, ramp to 20% Solvent B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 210 nm.
-
Calibration: Prepare a series of standard solutions of SAC of known concentrations to generate a calibration curve.
-
Analysis: Inject 20 µL of the filtered extract and compare the peak area to the calibration curve to determine the concentration of SAC.
Visual Guides
Caption: Workflow for SAC Extraction and Analysis.
addressing matrix effects in S-Allyl-D-cysteine bioanalysis
Welcome to the technical support center for the bioanalysis of S-Allyl-L-cysteine (SAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and other common challenges encountered during the quantification of SAC in biological matrices, particularly plasma, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of S-Allyl-L-cysteine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1] For S-Allyl-L-cysteine, a small polar molecule, common matrix components like phospholipids, salts, and other endogenous metabolites can co-elute and interfere with its ionization in the mass spectrometer source.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What is the most common sample preparation technique for S-Allyl-L-cysteine in plasma and why?
A2: Protein precipitation (PPT) is a frequently used sample preparation method for S-Allyl-L-cysteine in plasma due to its simplicity, speed, and cost-effectiveness.[3] This technique involves adding a solvent, such as methanol or acetonitrile, to the plasma sample to denature and precipitate proteins.[4] The supernatant, containing the analyte, is then separated and analyzed. While efficient at removing a large portion of proteins, PPT may not effectively remove other matrix components like phospholipids, which can still cause ion suppression.[2]
Q3: How can I assess the presence and magnitude of matrix effects in my S-Allyl-L-cysteine assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of S-Allyl-L-cysteine spiked into an extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these two peak areas is known as the "matrix factor." A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q4: What are some strategies to minimize matrix effects for S-Allyl-L-cysteine?
A4: Several strategies can be employed to mitigate matrix effects:
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate S-Allyl-L-cysteine from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds).
-
Sample Preparation: While protein precipitation is common, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts by removing a wider range of interfering compounds.[5]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this approach is limited by the sensitivity of the instrument and the concentration of the analyte.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for S-Allyl-L-cysteine is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation during quantification.
Q5: What are typical LC-MS/MS parameters for the analysis of S-Allyl-L-cysteine?
A5: S-Allyl-L-cysteine is typically analyzed in positive ion mode using electrospray ionization (ESI). The multiple reaction monitoring (MRM) transition commonly used for quantification is m/z 162.0 → 145.0.[3] Chromatographic separation is often achieved on a C18 or a mixed-mode column.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | 1. Inefficient protein precipitation. 2. Analyte adsorption to labware. 3. Incomplete elution from an SPE cartridge. 4. Analyte instability. | 1. Optimize the protein precipitation solvent and ratio. Test different organic solvents like methanol, acetonitrile, or a mixture.[4] 2. Use low-binding microcentrifuge tubes and pipette tips. 3. If using SPE, ensure the elution solvent is strong enough to fully recover S-Allyl-L-cysteine. 4. Investigate the stability of S-Allyl-L-cysteine under the storage and sample processing conditions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column stationary phase. 4. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. 3. Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. 4. Replace the analytical column. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. | 1. Ensure precise and consistent pipetting and solvent addition during sample preparation. 2. Use a stable isotope-labeled internal standard to compensate for variability. If not available, consider a more effective sample cleanup method like SPE. 3. Check for fluctuations in the LC pump pressure and MS source stability. |
| Significant Ion Suppression | 1. Co-elution of phospholipids or other endogenous matrix components. 2. High salt concentration in the sample. | 1. Modify the chromatographic gradient to better separate the analyte from the suppression zone. 2. Employ a sample preparation technique that removes phospholipids, such as specific SPE cartridges or a modified LLE protocol. 3. If high salt is suspected, dilute the sample or use a desalting step in the sample preparation. |
| Carryover | 1. Adsorption of the analyte to the injector or column. 2. Insufficient needle wash. | 1. Optimize the needle wash solution to be stronger than the mobile phase. 2. Increase the wash volume and/or the number of wash cycles. 3. If carryover persists, investigate potential sources in the LC system, such as the injection valve or transfer tubing. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the bioanalysis of S-Allyl-L-cysteine in plasma using LC-MS/MS. These values are compiled from various published methods and serve as a general guide.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | ≥ 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [3][7] |
| Intra-day Precision (%RSD) | < 15% | [3][7] |
| Inter-day Precision (%RSD) | < 15% | [3][7] |
| Accuracy (% Bias) | Within ±15% | [3][7] |
| Recovery | 77 - 99% | [7][8] |
| Matrix Factor (Post-extraction Spike) | 0.85 - 1.15 (ideally close to 1) | General guidance |
| Process Efficiency | 70 - 110% | General guidance |
Experimental Protocols
Protein Precipitation for S-Allyl-L-cysteine in Plasma
This protocol describes a general method for the extraction of S-Allyl-L-cysteine from plasma using protein precipitation.
Materials:
-
Plasma samples
-
S-Allyl-L-cysteine stock solution and working standards
-
Internal standard (ideally a stable isotope-labeled S-Allyl-L-cysteine) working solution
-
Ice-cold methanol (or acetonitrile)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate the proteins.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.
Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol outlines the procedure to quantitatively determine the matrix effect.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the appropriate amount of S-Allyl-L-cysteine standard and internal standard into the initial mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank plasma using the protein precipitation protocol described above. Spike the appropriate amount of S-Allyl-L-cysteine standard and internal standard into the resulting supernatant.
-
Set C (Pre-Spiked Matrix): Spike blank plasma with the appropriate amount of S-Allyl-L-cysteine standard and internal standard before the protein precipitation step.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting logic for S-Allyl-L-cysteine bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study [mdpi.com]
- 8. A Novel UHPLC-MS/MS Based Bioanalytical Method Used for S-Allyl Cysteine Comparative Pharmacokinetic Study[v1] | Preprints.org [preprints.org]
Validation & Comparative
S-Allyl-L-cysteine: A Deep Dive into its Bioactivity in the Absence of its D-Enantiomer Counterpart
A comprehensive review of the existing scientific literature reveals a significant focus on the bioactivity of S-Allyl-L-cysteine (SAC), a prominent organosulfur compound found in aged garlic extract. In stark contrast, research on its enantiomer, S-Allyl-D-cysteine, is virtually absent from publicly available experimental studies, precluding a direct comparative analysis of their biological effects. This guide, therefore, provides a detailed overview of the well-documented bioactivities of S-Allyl-L-cysteine, supported by experimental data and methodologies, while highlighting the current knowledge gap concerning its D-isomer.
S-Allyl-L-cysteine has garnered considerable attention within the scientific community for its potential therapeutic applications, primarily attributed to its potent antioxidant, neuroprotective, and cardioprotective properties.[1][2][3] It is a stable, water-soluble compound with high bioavailability, making it a subject of interest for drug development.[4][5]
Antioxidant Properties of S-Allyl-L-cysteine
S-Allyl-L-cysteine exhibits significant antioxidant activity through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[6][7]
Quantitative Antioxidant Activity
| Antioxidant Assay | S-Allyl-L-cysteine Activity | Reference |
| DPPH Radical Scavenging | IC50: 58.43 mg/L (for a pyrene-labelled SAC derivative) | [8] |
| Hydroxyl Radical (•OH) Scavenging | Effective scavenger | [9] |
| Superoxide Radical (O₂•⁻) Scavenging | Effective scavenger | [9] |
Note: Direct comparative IC50 values for S-Allyl-L-cysteine and this compound are not available in the reviewed literature.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound, S-Allyl-L-cysteine, is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the S-Allyl-L-cysteine solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[8]
Diagram of the DPPH Radical Scavenging Mechanism by S-Allyl-L-cysteine
Caption: S-Allyl-L-cysteine donates a hydrogen atom to the stable DPPH radical, neutralizing it.
Neuroprotective Effects of S-Allyl-L-cysteine
S-Allyl-L-cysteine has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage.[3][10][11]
Key Neuroprotective Mechanisms
-
Antioxidant Activity: By reducing oxidative stress, S-Allyl-L-cysteine protects neurons from damage caused by reactive oxygen species.[11]
-
Anti-inflammatory Effects: It can suppress neuroinflammation, a key factor in the progression of many neurodegenerative diseases.
-
Modulation of Signaling Pathways: S-Allyl-L-cysteine has been shown to activate the Nrf2-dependent antioxidant response, a critical pathway for cellular protection against oxidative stress.[12]
Experimental Protocol: In Vitro Model of 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
This cell-based assay is used to model the neurodegeneration seen in Parkinson's disease and to evaluate the neuroprotective potential of compounds.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of S-Allyl-L-cysteine for a specific duration (e.g., 2 hours).
-
Induction of Neurotoxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the cell culture to induce cytotoxicity.
-
Incubation: The cells are incubated with the neurotoxin for a set period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Biochemical Analysis: Levels of oxidative stress markers (e.g., reactive oxygen species, lipid peroxidation) and antioxidant enzyme activities (e.g., superoxide dismutase, catalase) are measured.[10]
Signaling Pathway of S-Allyl-L-cysteine in Neuroprotection
Caption: S-Allyl-L-cysteine promotes the dissociation of Nrf2 from Keap1, leading to the upregulation of antioxidant enzymes.
The Unexplored Territory: this compound
The lack of research on this compound is a significant gap in the field of organosulfur chemistry and pharmacology. While L-amino acids are the building blocks of proteins in most biological systems, D-amino acids are known to play crucial roles in various organisms, particularly in bacteria and as neurotransmitters in mammals.[1][13][14] The biological activity of many chiral molecules is highly dependent on their stereochemistry. Therefore, it is plausible that this compound could exhibit distinct biological activities from its L-enantiomer, or it might be inactive.
Future research should prioritize the synthesis and biological evaluation of this compound. A direct comparative study of the antioxidant, neuroprotective, and other biological activities of both enantiomers would provide invaluable insights into the structure-activity relationship of this class of compounds and could potentially unveil novel therapeutic avenues.
References
- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. D-Amino acid - Wikipedia [en.wikipedia.org]
- 14. frontiersin.org [frontiersin.org]
comparing antioxidant activity of S-Allyl-D-cysteine with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of S-Allyl-L-cysteine (SAC) with other well-established antioxidant compounds. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development decisions.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of S-Allyl-L-cysteine has been evaluated against other antioxidants using various in vitro assays. The following tables summarize the key quantitative data from comparative studies.
| Compound | DPPH Radical Scavenging Activity (EC50 in µg/mL) | ABTS Radical Scavenging Activity (EC50 in µg/mL) |
| S-Allyl-L-cysteine (SAC) | 1346.13 ± 51.31[1][2] | 1096.44 ± 37.15[1][2] |
| Ascorbic Acid (Vitamin C) | 21.06 ± 1.12[1][2] | 16.57 ± 0.54[1][2] |
| Caffeic Acid | 21.06 ± 1.12[1][2] | 15.65 ± 0.61[1][2] |
| Quercetin | 10.15 ± 0.24[1][2] | 11.24 ± 0.37[1][2] |
| Catechin | 11.37 ± 0.45[1][2] | 13.08 ± 0.41[1][2] |
| Ferulic Acid | 19.88 ± 0.76[1][2] | 11.24 ± 0.37[1][2] |
| Sinapic Acid | 19.88 ± 0.76[1][2] | 15.65 ± 0.61[1][2] |
| 3,4-dihydroxybenzoic acid | 11.37 ± 0.45[1][2] | 15.65 ± 0.61[1][2] |
EC50: The concentration of the antioxidant required to scavenge 50% of the radicals. A lower EC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 Value (mg/L) |
| Pyrene-labelled S-Allyl-L-cysteine | DPPH Radical Scavenging | 58.43[3] |
| Vitamin C | DPPH Radical Scavenging | 5.72[3] |
| Pyrene-labelled S-Allyl-L-cysteine | Hydroxyl Radical Scavenging | 8.16[3] |
| Vitamin C | Hydroxyl Radical Scavenging | 1.67[3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Mechanisms of Antioxidant Action
S-Allyl-L-cysteine exhibits a multi-faceted antioxidant mechanism, distinguishing it from many other antioxidants.[3] While it does possess direct radical scavenging activity, a significant component of its efficacy lies in its ability to upregulate endogenous antioxidant defense systems.
S-Allyl-L-cysteine (SAC)
SAC's antioxidant strategy involves both direct and indirect mechanisms.[3] It can directly scavenge reactive oxygen species (ROS).[4] More notably, SAC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3]
Activation of the Nrf2 pathway by SAC leads to the increased expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase 1 (NQO1). This provides a sustained and amplified antioxidant defense.
Ascorbic Acid (Vitamin C)
Vitamin C is a potent, water-soluble antioxidant that directly scavenges a wide variety of ROS, including superoxide, hydroxyl, and peroxyl radicals.[5][6][7] It donates electrons to neutralize free radicals, thereby becoming oxidized to dehydroascorbic acid, which can then be recycled back to its active form.[8] Vitamin C also plays a crucial role in regenerating other antioxidants, such as Vitamin E.[7]
Glutathione (GSH)
Glutathione is a major endogenous antioxidant found in nearly every cell of the body. Its antioxidant function is primarily mediated by the thiol group of its cysteine residue, which donates a reducing equivalent to reactive oxygen species.[9] Glutathione is a key player in the detoxification of xenobiotics and is a cofactor for several antioxidant enzymes, including glutathione peroxidase and glutathione S-transferase.[9]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., SAC) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to obtain a specific absorbance at a particular wavelength (typically 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
A control sample containing the solvent and ABTS•+ is also measured.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The EC50 value is determined from a plot of the percentage of scavenging activity against the concentration of the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of S-Allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of S-Allyl-L-cysteine (SAC), a bioactive organosulfur compound found in garlic and its aged preparations. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw materials to biological samples, ensuring data integrity for research and drug development. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and advanced mass spectrometry-based methods.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods validated for the quantification of S-Allyl-L-cysteine. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Method | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Matrix |
| HPLC-UV | 5,000 - 30,000[1] | 1,500[1] | 5,000[1] | Not Reported | Not Reported | Garlic Extracts |
| HPLC-UV (Dansyl Chloride Derivatization) | 1,000 - 40,000[2] | 230[3] | 710[3] | 84.7 - 96.8[2][4] | < 5.1[2][4] | Black Garlic |
| HPLC-FLD (AccQ-Fluor Derivatization) | Not Reported | 6,280[5][6] | 19,020[5][6] | 98.51 - 102.08[5][6] | < 2[5][6] | Black Garlic |
| LC-MS (SIM) | Not Reported | 1.19[7] | 2.78[7] | Not Reported | Not Reported | Aged Garlic Supplements |
| FIA-(ESI)MS (SIM) | Not Reported | 1.19[7] | 3.98[7] | Not Reported | Not Reported | Aged Garlic Supplements |
| LC-MS/MS | 1 - 2,000[3] | 0.003 - 0.058[3][5] | 0.01 - 0.19[3][5] | Not Reported | Not Reported | Garlic |
| LC-ESI-MS/MS | 5 - 2,500[5][8][9] | Not Reported | 5.0[5][8] | Not Reported | < 6.0[5][8] | Rat Plasma |
| UHPLC-MS/MS | 1.0 - 1,000.0[10] | Not Reported | Not Reported | 92.55 - 99.40[10] | 1.88 - 4.23[10] | Plasma |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SIM: Selected Ion Monitoring.
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the key analytical methods discussed, offering insights into the practical aspects of their implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely accessible technique for the quantification of SAC. However, its sensitivity is limited, and it may be susceptible to interference from co-eluting compounds in complex matrices.[7]
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 5 µm, 4.6 mm x 150 mm).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 20 µL.[1]
Workflow for HPLC-UV Analysis of S-Allyl-L-cysteine
Caption: Workflow of a typical HPLC-UV method for S-Allyl-L-cysteine analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization
To enhance sensitivity and selectivity, SAC can be derivatized prior to HPLC analysis. This method often involves a pre-column derivatization step with a fluorescent reagent.
Methodology:
-
Derivatization: Use of a derivatizing agent such as AccQ-Fluor Reagent.[6]
-
Chromatographic System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 column.
-
Mobile Phase: A gradient elution is typically used to separate the derivatized analyte from reagent peaks and other matrix components.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Workflow for HPLC-FLD Analysis with Pre-Column Derivatization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples (2022) | Chartchai Malaphong | 11 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Reproducibility of S-Allyl-L-cysteine Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC), a sulfur-containing amino acid derived from garlic, has garnered significant attention for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects. The reproducibility of experimental findings is a cornerstone of scientific validity and crucial for advancing drug development. This guide provides a comparative analysis of key experimental findings related to SAC, focusing on the consistency of results across different studies. While direct replication studies are not abundant in the published literature, this guide aims to address reproducibility by comparing quantitative data and experimental protocols from various research groups investigating similar biological effects of SAC.
Neuroprotective Effects of S-Allyl-L-cysteine
A significant body of research has focused on the neuroprotective effects of SAC, particularly in the context of cerebral ischemia or stroke. The most commonly reported mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Nrf2-Dependent Antioxidant Response
Data Comparison:
| Study Reference | Experimental Model | SAC Dosage/Concentration | Outcome Measure | Quantitative Result |
| Shi et al. (2015)[1] | In vivo: Middle Cerebral Artery Occlusion (MCAO) in mice | 50 mg/kg, i.p. | Infarct volume reduction | Significant reduction in Nrf2+/+ mice, no protection in Nrf2-/- mice |
| Ashafaq et al. (2012)[2] | In vivo: MCAO in rats | 100 mg/kg, i.p. | Neurological deficit score | Significant improvement in neurobehavioral activities |
| Franco-Enzástiga et al. (2017)[3] | In vivo: Chronic administration in rats | 25-200 mg/kg, i.g. for 90 days | Nrf2 activation in brain regions | Significant activation in hippocampus (25-200 mg/kg) and striatum (100 mg/kg) |
| Shi et al. (2015)[1] | In vitro: Primary cultured neurons (Oxygen-Glucose Deprivation) | 100 µM | Cell viability | Significant protection against OGD-induced insults |
Experimental Protocols:
-
Middle Cerebral Artery Occlusion (MCAO) Model:
-
Procedure: Anesthesia is induced, and a midline neck incision is made to expose the common carotid artery. An intraluminal filament (e.g., 4-0 nylon suture with a silicone-coated tip) is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[2][4][5] The occlusion is typically maintained for 2 hours, followed by reperfusion.[2]
-
Outcome Assessment: Neurological deficits are scored based on behavioral tests. Infarct volume is measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[4][5]
-
Western Blot for Nrf2 Activation:
-
Sample Preparation: Nuclear and cytoplasmic extracts are prepared from brain tissue or cultured cells.[6][7]
-
Procedure: Protein concentration is determined, and samples are separated by SDS-PAGE. Proteins are then transferred to a nitrocellulose membrane. The membrane is blocked and incubated with a primary antibody against Nrf2, followed by a secondary antibody.[6][7]
-
Analysis: The protein bands are visualized, and the intensity is quantified using densitometry. Results are often normalized to a loading control like β-actin or PARP-1.[6][7]
-
Signaling Pathway Diagram:
Caption: Nrf2-dependent antioxidant pathway activated by SAC.
Anti-inflammatory Effects of S-Allyl-L-cysteine
SAC has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB).
Inhibition of NF-κB Signaling
Data Comparison:
| Study Reference | Experimental Model | SAC Concentration | Outcome Measure | Quantitative Result |
| Morihara et al. (1997)[8] | In vitro: Human T lymphocytes (Jurkat cells) | 1-10 mM | NF-κB activation (EMSA) | Dose-dependent inhibition of TNF-α and H2O2-induced NF-κB activation |
| García-García et al. (2001)[9] | In vitro: Human umbilical vein endothelial cells (HUVEC) | 1 mM (optimum) | NF-κB activation (EMSA) | Dose-dependent inhibition of TNF-α and H2O2-induced NF-κB activation |
| Basu et al. (2019)[10] | In vitro: HaCaT keratinocytes | 150 µM | NF-κB-dependent gene transcription | Significant inhibition of TNF-α-induced NF-κB activation |
Experimental Protocols:
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells stimulated with an inflammatory agent (e.g., TNF-α, H2O2) with or without SAC pre-treatment.[8][9][11]
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled, typically with 32P or a non-radioactive label.[11][12]
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.[11][12]
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.[11][12]
-
Detection: The gel is dried and exposed to X-ray film (for 32P) or imaged using an appropriate detection system. A "shift" in the mobility of the labeled probe indicates NF-κB binding.[11][12]
-
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by SAC.
Antioxidant Activity of S-Allyl-L-cysteine
The direct antioxidant activity of SAC has been evaluated using various in vitro assays that measure its ability to scavenge free radicals.
Free Radical Scavenging Activity
Data Comparison:
| Study Reference | Assay | SAC Concentration/Value | Comparison |
| Sun & Wang (2016)[13][14] | DPPH Radical Scavenging | IC50: 58.43 mg/L (for Py-SAC derivative) | Less potent than Vitamin C (IC50: 5.72 mg/L) |
| Sun & Wang (2016)[13][14] | Hydroxyl Radical Scavenging | IC50: 8.16 mg/L (for Py-SAC derivative) | Less potent than Vitamin C (IC50: 1.67 mg/L) |
| Medina-Campos et al. (2013)[15] | Superoxide Anion Scavenging | Effective scavenger | - |
| Medina-Campos et al. (2013)[15] | Peroxynitrite Scavenging | Effective scavenger | - |
| Liu et al. (2022)[16] | DPPH Radical Scavenging | EC50: 185.67 µg/mL | Less potent than various polyphenols and ascorbic acid |
| Liu et al. (2022)[16] | ABTS Radical Scavenging | EC50: 168.53 µg/mL | Less potent than various polyphenols and ascorbic acid |
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[17][18]
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Different concentrations of SAC are added to the DPPH solution. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 517 nm).[17][18]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[17]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Procedure: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ solution is then diluted to a specific absorbance. Different concentrations of SAC are added, and the decrease in absorbance is measured after a set incubation time.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Experimental Workflow Diagram:
Caption: General workflow for in vitro antioxidant assays.
Conclusion and Reproducibility Assessment
The experimental findings for S-Allyl-L-cysteine demonstrate a consistent pattern of neuroprotective, anti-inflammatory, and antioxidant effects across multiple studies. While direct replication studies are scarce, the convergence of evidence from different research groups using similar experimental models and assays lends credibility to the reported biological activities of SAC.
-
Neuroprotection via Nrf2: The activation of the Nrf2 pathway as a primary mechanism for SAC's neuroprotective effects is a well-supported finding, with consistent observations in both in vivo and in vitro models.[1][3][19] The use of Nrf2 knockout mice provides strong genetic evidence for this mechanism.[1]
-
Anti-inflammatory Effects via NF-κB Inhibition: Multiple studies have consistently shown that SAC can inhibit the activation of NF-κB in various cell types, providing a plausible mechanism for its anti-inflammatory properties.[8][9][10]
-
Antioxidant Activity: While SAC consistently demonstrates direct free radical scavenging activity, the quantitative data indicates that it is generally less potent than well-known antioxidants like Vitamin C and various polyphenols.[13][14][16] This suggests that its in vivo protective effects are likely a combination of direct scavenging and the upregulation of endogenous antioxidant systems like the Nrf2 pathway.
References
- 1. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 12. licorbio.com [licorbio.com]
- 13. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellmolbiol.org [cellmolbiol.org]
- 15. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
cross-validation of different S-Allyl-D-cysteine quantification techniques
For researchers, scientists, and drug development professionals, the accurate quantification of S-Allyl-L-cysteine (SAC), a key bioactive compound in aged garlic, is crucial for pharmacokinetic studies, quality control of supplements, and various biomedical research applications. This guide provides an objective comparison of common analytical techniques used for SAC quantification, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and cost-effective technique for the quantification of various compounds, including S-Allyl-L-cysteine.[1][2] However, its application for SAC analysis can be limited by the compound's poor UV absorption and potential for spectral interferences from co-eluting compounds in complex matrices like garlic extracts.[3] To enhance sensitivity and specificity, derivatization of SAC is often employed.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as the gold standard for the quantification of SAC, offering superior sensitivity and specificity compared to HPLC-UV.[3][6][7][8] These methods often do not require derivatization, simplifying sample preparation.[8][9] The high selectivity of MS detection minimizes interferences from complex sample matrices, making it particularly suitable for analyzing biological samples like plasma and intricate food supplement formulations.[6][7][8]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical techniques for the quantification of S-Allyl-L-cysteine, based on published data.
| Parameter | HPLC-UV | HPLC-FLD (Fluorescence Detection) | LC-MS/MS |
| Linearity Range | 5-30 µg/mL[1][2] | Not explicitly stated, but excellent linearity reported (R² > 0.998)[10] | 1.0–1000.0 ng/mL[6], 5-2500 ng/mL[7], 1.56-50 µg/mL[11] |
| Limit of Detection (LOD) | 1.5 µg/mL[1][2] | 6.28 µg/mL[10] | 0.06 µg/mL[11], down to 0.003 ng/mL in some studies[4] |
| Limit of Quantification (LOQ) | 5 µg/mL[1][2], 0.71 µg/g (with derivatization)[4] | 19.02 µg/mL[10] | 5.0 ng/mL[7], 0.19 µg/mL[11], 0.07 µg/g (with derivatization)[4] |
| Precision (%RSD) | < 6.32% (inter-day)[1] | < 2%[10] | 1.88–4.23% (inter- and intra-day)[6], < 6.0% (inter- and intra-day)[7] |
| Accuracy/Recovery | Not explicitly stated in µg/mL studies | 98.51 to 102.08%[10] | 92.55–99.40% (inter- and intra-day)[6] |
| Derivatization Required | Often, to improve sensitivity[4][5] | Yes (with AccQ-Fluor Reagent)[10] | Generally no[8][9] |
| Run Time | ~12 min[5], 2.4 min[1][2] | Not explicitly stated | 2.0 min[6], up to 12 min in older methods[6] |
Experimental Protocols
HPLC-UV Method for Garlic Extracts
This protocol is based on the method described by Bezmialem Science.[1][2]
-
Standard Preparation: Prepare a primary stock solution of S-Allyl-L-cysteine (100 µg/mL) in an ethanol:water mixture (1:1 v/v). Dilute this stock with ethanol to create standard solutions ranging from 5 to 30 µg/mL.
-
Sample Preparation: Dissolve the garlic extract in an ethanol:water mixture (7:3 v/v). Filter the solution through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Column: C18 column (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: Acetonitrile:water (70:30, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Elution: Isocratic
-
LC-MS/MS Method for Rat Plasma
This protocol is a summary of the method detailed by Khan et al.[6] and Lee et al.[7]
-
Standard Preparation: Prepare a stock solution of S-Allyl-L-cysteine in water (1 mg/mL). Further dilutions are made with a blank plasma/aqueous solution to create calibration standards (e.g., 1.0–1000.0 ng/mL).
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 400 µL of an internal standard solution in methanol containing 0.6% acetic acid to precipitate proteins.[7][12] Vortex and centrifuge the mixture. The supernatant is then used for injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters ACQUITY C18, 100.0 mm x 1.70 µm)[6] or a mixed-mode reversed-phase and cation-exchange column.[7][9]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water, or an isocratic mobile phase of 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v).[6][7]
-
Flow Rate: 0.30 mL/min[6]
-
Injection Volume: 10 µL[6]
-
-
Mass Spectrometry Conditions:
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental processes and aid in the selection of an appropriate technique, the following diagrams are provided.
Caption: General experimental workflow for S-Allyl-L-cysteine quantification.
Caption: Logical flow for selecting the appropriate SAC quantification technique.
References
- 1. bezmialemscience.org [bezmialemscience.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and S-1-propenyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Pharmacokinetics of S-Allyl-L-cysteine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different S-Allyl-L-cysteine (SAC) formulations, a bioactive organosulfur compound derived from garlic with numerous therapeutic properties.[1][2] The data presented is compiled from preclinical studies to aid in the research and development of novel SAC-based therapeutics.
Overview of S-Allyl-L-cysteine Pharmacokinetics
S-Allyl-L-cysteine is characterized by its high oral bioavailability, indicating it is well-absorbed from the gastrointestinal tract and does not undergo significant first-pass metabolism in the liver.[3][4] Following absorption, SAC is metabolized, primarily through N-acetylation to N-acetyl-S-allyl-L-cysteine (NAc-SAC) and to a lesser extent, through S-oxidation.[3][5][6] The kidneys play a crucial role in the elimination of SAC and its metabolites, involving processes of urinary excretion, renal reabsorption, and systemic recirculation.[4][5][6]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different SAC formulations from studies in rats. This comparative data highlights how novel formulation strategies can significantly enhance the bioavailability and sustain the release of SAC compared to a standard solution.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Half-life (t₁/₂) (h) | Relative Bioavailability (%) | Reference |
| S-Allyl-L-cysteine Solution (SC-S) - Oral | Wistar Rats | 10 mg/kg | 148.67 ± 11.02 | 1.0 | 1028.64 ± 25.18 | 4.81 ± 0.11 | 100 | [7] |
| S-Allyl-L-cysteine PLGA Nanoparticles (SC PLGA NPs) - Oral | Wistar Rats | 10 mg/kg | 384.13 ± 15.23 | 4.0 | 4867.11 ± 53.28 | 8.13 ± 0.23 | 473.16 | [7] |
| S-Allyl-L-cysteine Solution (SC-S) - Intravenous | Wistar Rats | 2 mg/kg | 412.81 ± 13.11 | 0.25 | 1141.29 ± 28.14 | 4.62 ± 0.15 | - | [7] |
Key Findings:
-
The oral administration of S-Allyl-L-cysteine Poly(D,L-lactide-co-glycolic acid) Nanoparticles (SC PLGA NPs) resulted in a significantly higher plasma concentration (Cmax) and a more prolonged systemic exposure (AUC) compared to the standard oral solution (SC-S).[7]
-
The time to reach maximum plasma concentration (Tmax) was delayed for the nanoparticle formulation, indicating a sustained release profile.[7]
-
The half-life (t₁/₂) of SAC was extended with the nanoparticle formulation, suggesting a slower elimination rate.[7]
-
The relative bioavailability of the SC PLGA NPs was over 4.7-fold higher than that of the oral solution, demonstrating a substantial improvement in drug delivery.[7]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
3.1. Pharmacokinetic Study of SC-S vs. SC PLGA NPs in Wistar Rats
-
Subjects: Male Wistar rats weighing between 200-250g were used. The animals were housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water. All experimental procedures were approved by an institutional animal ethics committee.
-
Formulations:
-
SC-S (Oral and IV): Pure S-Allyl-L-cysteine was dissolved in normal saline.
-
SC PLGA NPs (Oral): S-Allyl-L-cysteine loaded Poly(D,L-lactide-co-glycolic acid) nanoparticles were prepared using an emulsion solvent evaporation technique. The nanoparticles had an average size of 134.8 ± 4.61 nm, a polydispersity index of 0.277 ± 0.004, and a zeta potential of -25.3 ± 1.03 mV. The drug loading and encapsulation efficiency were 5.13 ± 0.10% and 82.36 ± 4.01%, respectively.[7]
-
-
Dosing and Sample Collection:
-
Three groups of rats were used:
-
Oral SC-S: Received a single oral dose of 10 mg/kg.
-
Oral SC PLGA NPs: Received a single oral dose of 10 mg/kg.
-
Intravenous SC-S: Received a single intravenous dose of 2 mg/kg via the tail vein.
-
-
Blood samples (approximately 0.5 mL) were collected from the retro-orbital plexus into heparinized tubes at pre-determined time points (0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma was separated by centrifugation at 5000 rpm for 10 minutes and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of S-Allyl-L-cysteine were determined using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[7][8][9]
-
The analysis was performed on a system with a suitable C18 column. The mobile phase consisted of a mixture of organic and aqueous solvents with a gradient elution.
-
Mass spectrometric detection was carried out in positive ion mode using multiple reaction monitoring (MRM). The transitions monitored were specific for SAC and the internal standard.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t₁/₂, and clearance were calculated using non-compartmental analysis of the plasma concentration-time data.
-
Relative bioavailability of the oral formulations was calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
4.1. Metabolic Pathway of S-Allyl-L-cysteine
Caption: Metabolic pathway of S-Allyl-L-cysteine (SAC).
4.2. Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
Predicting S-Allyl-L-cysteine Activity: A Comparative Guide to In Silico and In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico and in vitro models for predicting the biological activity of S-Allyl-L-cysteine (SAC), a prominent organosulfur compound found in aged garlic extract.[1][2][3] By examining the methodologies, data outputs, and predictive power of both computational and laboratory-based approaches, this document aims to assist researchers in selecting the most appropriate models for their specific research objectives in drug discovery and development.
Data Presentation: Quantitative Comparison of Models
The predictive power of in silico and in vitro models can be evaluated by comparing computational predictions with experimental results. The following tables summarize quantitative data from studies investigating SAC and its derivatives, highlighting the correlations between computational binding affinities and observed biological activities.
Table 1: In Silico vs. In Vitro Anticancer Activity of a SAC Derivative (NOV-SAC)
A study on a novel ester of SAC, Nonivamide-S-allyl cysteine (NOV-SAC), provides a direct comparison between computational predictions and laboratory results for its anticancer effects on the MCF-7 breast cancer cell line.[2][4]
| Target Protein | In Silico Model: Binding Energy (kcal/mol) | In Vitro Model: Antiproliferative Activity |
| Estrogen Receptor α | -8.5 | IC50 value determined via MTT assay |
| MDM2 | -8.2 | Increased expression of p53 |
| Bcl-2 | -7.9 | Decreased Bcl-2/Bax ratio |
| CDK2 | -7.1 | Cell cycle arrest at G1/S phase |
| Data synthesized from studies investigating the interaction of NOV-SAC with key cancer-related proteins.[2][4] The in silico binding energy, calculated via molecular docking, indicates the predicted strength of interaction. The in vitro results confirm that these interactions translate to measurable anticancer effects. |
Table 2: In Vitro Antioxidant Activity of S-Allyl-L-cysteine
Various in vitro assays are used to quantify the antioxidant properties of SAC. These assays provide baseline data that can be used to develop and validate Quantitative Structure-Activity Relationship (QSAR) models in silico.
| Assay Type | SAC Concentration | Observed Effect | Reference Compound |
| DPPH Radical Scavenging | 58.43 mg/L | Effective scavenging | Vitamin C (5.72 mg/L) |
| Hydroxyl Radical (•OH) Scavenging | 8.16 mg/L | Effective scavenging | Vitamin C (1.67 mg/L) |
| Lipid Peroxidation (in Hippocampus) | 120 mg/kg (in vivo admin.) | 20% reduction vs. vehicle | Imipramine (28% reduction) |
| H₂S Release (in BAE-1 cells) | 100 µM | ~24% increase in fluorescence | NaHS (100 µM, ~28% increase) |
| This table summarizes results from various in vitro antioxidant and related assays.[5][6][7] Such quantitative data is essential for building and training computational models to predict antioxidant capacity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key in silico and in vitro experiments cited in this guide.
In Silico Methodology: Molecular Docking and Simulation
This protocol outlines a typical computational workflow for predicting the interaction between a ligand (like a SAC derivative) and target proteins.[2][4]
-
Protein and Ligand Preparation:
-
The 3D structures of target proteins (e.g., Estrogen Receptor α, MDM2) are retrieved from the Protein Data Bank (PDB).
-
Water molecules and pre-existing ligands are removed from the protein structure.
-
The 3D structure of the ligand (e.g., NOV-SAC) is generated and optimized for energy using appropriate software (e.g., ChemDraw, Avogadro).
-
-
Molecular Docking:
-
A docking program (e.g., AutoDock, Glide) is used to predict the preferred binding orientation of the ligand to the protein.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm samples numerous conformations and orientations of the ligand, scoring them based on a defined scoring function. The pose with the lowest binding energy is considered the most favorable.
-
-
Molecular Dynamics (MD) Simulation:
-
The most stable protein-ligand complex from docking is subjected to MD simulation using software like YASARA or GROMACS.[8]
-
The complex is placed in a simulated aqueous environment within a periodic boundary box.
-
The simulation is run for a specified time (e.g., 100 nanoseconds) to observe the stability of the interaction, calculating parameters like root-mean-square deviation (RMSD) and binding free energy.
-
In Vitro Methodology: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is standard for assessing the anticancer effects of compounds like NOV-SAC.[2][4]
-
Cell Culture:
-
MCF-7 breast cancer cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding and Treatment:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., NOV-SAC). Control wells receive medium with vehicle only.
-
-
Incubation and MTT Addition:
-
The plates are incubated for a specified period (e.g., 48 hours).
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
-
In Vitro Methodology: H₂S and NO Release in Endothelial Cells
This protocol measures the ability of SAC to act as an H₂S donor and stimulate nitric oxide (NO) production in endothelial cells, a key aspect of its cardiovascular benefits.[7][9]
-
Cell Culture:
-
Bovine Aortic Endothelial cells (BAE-1) are cultured in an appropriate medium and environment.
-
-
H₂S Detection:
-
Cells are loaded with a fluorescent H₂S probe (e.g., SF7-AM).
-
After loading, cells are treated with 100 µM SAC for a specified time. A positive control (e.g., 100 µM NaHS) and an untreated control are included.
-
The increase in fluorescence, corresponding to H₂S levels, is measured using a fluorescence microscope.
-
-
NO Production Analysis (via eNOS Phosphorylation):
-
Cells are treated with SAC (e.g., 100 µM).
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Western blot analysis is performed using primary antibodies against phosphorylated eNOS (p-eNOS) and total eNOS.
-
The ratio of p-eNOS to total eNOS is quantified to determine the activation of NO synthesis.
-
Visualizing Models and Pathways
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows. The following visualizations were created using the DOT language.
Caption: Workflow comparing in silico prediction with in vitro validation.
Caption: SAC activates the Nrf2 antioxidant signaling pathway.
Caption: Comparison of in silico and in vitro model characteristics.
Conclusion: An Integrated Approach
Both in silico and in vitro models are indispensable tools for predicting the activity of S-Allyl-L-cysteine. In silico methods, including molecular docking and ADMET prediction, offer a rapid, high-throughput, and cost-effective means to screen compounds and generate hypotheses about their mechanisms of action.[4][10][11] However, these computational predictions are theoretical and require experimental validation.
In vitro assays provide this crucial validation by measuring the actual biological effects of SAC in a controlled laboratory setting.[12] Studies have shown that in silico findings for SAC derivatives, such as favorable binding energies to cancer targets, are often mirrored by in vitro results, such as antiproliferative activity in cancer cell lines.[2][4] Furthermore, in vitro experiments have been fundamental in elucidating SAC's antioxidant and cell-signaling activities, such as the activation of the Nrf2 pathway.[13][14]
Ultimately, the most powerful strategy for drug discovery and development involves the integration of both models. A synergistic workflow, where in silico screening identifies promising candidates and predicts mechanisms, followed by targeted in vitro testing to validate and quantify biological activity, represents the most efficient and effective approach to advancing our understanding of S-Allyl-L-cysteine and its therapeutic potential.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and in vitro investigation of anticancer effect of newly synthesized nonivamide-s-allyl cysteine ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving endothelial health with food-derived H 2 S donors: an in vitro study with S -allyl cysteine and with a black-garlic extract enriched in sulf ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO00412K [pubs.rsc.org]
- 8. An Integrated In Silico and In Vitro Approach for the Identification of Natural Products Active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving endothelial health with food-derived H2S donors: an in vitro study with S-allyl cysteine and with a black-garlic extract enriched in sulfur-containing compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 13. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of S-Allyl-L-cysteine from Different Garlic Preparations
For Researchers, Scientists, and Drug Development Professionals
S-Allyl-L-cysteine (SAC), a water-soluble organosulfur compound derived from garlic, has garnered significant attention for its potent antioxidant and neuroprotective properties.[1][2] Its therapeutic potential is being explored for a range of conditions, including neurodegenerative diseases and cardiovascular ailments.[3][4] However, the concentration and bioavailability of SAC, and consequently its efficacy, vary substantially depending on the garlic preparation. This guide provides an objective comparison of SAC efficacy from different sources, supported by experimental data, to aid researchers in selecting the optimal preparation for their studies.
S-Allyl-L-cysteine Content: A Quantitative Comparison
The method of preparing garlic significantly impacts its chemical composition, particularly the concentration of stable sulfur compounds like SAC. Aged garlic extract (AGE), fresh garlic, and black garlic are among the most common preparations.
Table 1: S-Allyl-L-cysteine (SAC) Content in Various Garlic Preparations
| Garlic Preparation | S-Allyl-L-cysteine (SAC) Content (µg/g) | Key Characteristics |
| Aged Garlic Extract (AGE) | 100 - >1000 | Produced through a prolonged aging process, which converts unstable compounds into stable ones like SAC.[5][6] |
| Fresh Garlic | ~21.52 - 22.73 | Contains γ-glutamyl-S-allyl-L-cysteine, a precursor to SAC.[7] |
| Black Garlic | 5-6 times higher than raw garlic | Produced via fermentation, which increases SAC content.[8][9] |
Note: The SAC content can vary based on the specific manufacturing process and the garlic cultivar.
Bioavailability and Pharmacokinetics
The therapeutic efficacy of SAC is intrinsically linked to its bioavailability. Studies indicate that SAC is readily absorbed, particularly from aged garlic extract.
Table 2: Pharmacokinetic Profile of S-Allyl-L-cysteine
| Parameter | Value | Source |
| Oral Bioavailability (in rats) | 98.2% | [9] |
| Oral Bioavailability (in mice) | 103.0% | [9] |
| Oral Bioavailability (in dogs) | 87.2% | [9] |
| Half-life (in humans) | >10 hours | [5] |
SAC from aged garlic extract is well-absorbed and demonstrates high bioavailability, making it a reliable source for delivering this bioactive compound.[5][9]
Comparative Efficacy in Preclinical Studies
The higher SAC content and bioavailability of certain garlic preparations translate to enhanced therapeutic effects in preclinical models.
Experimental Model: Protection of neuronal cells against beta-amyloid (Aβ) toxicity, a hallmark of Alzheimer's disease.[10]
Table 3: Neuroprotective Effects of Different Garlic Preparations
| Treatment | Outcome | Reference |
| Aged Garlic Extract (AGE) | Protects neuronal cells from Aβ-induced apoptosis. | [10] |
| S-Allyl-L-cysteine (SAC) | Protects neuronal cells from Aβ-induced apoptosis. | [10] |
Studies have shown that both AGE and its primary component, SAC, can protect neurons from the toxic effects of beta-amyloid.[10] SAC has also been shown to exert neuroprotective effects against ischemia-induced oxidative damage.[11]
Experimental Model: Isoproterenol-induced myocardial injury in rats, a common model for studying cardiac damage.[3][12]
Table 4: Cardioprotective Effects of Aged Garlic Extract and S-Allyl-L-cysteine
| Treatment | Key Findings | Reference |
| Aged Garlic Extract (AGE) | Showed dose-dependent cardioprotection. | [3][12] |
| S-Allyl-L-cysteine (SAC) | Effectively combated myocardial dysfunction. | [3][12] |
Both AGE and SAC have demonstrated significant cardioprotective effects, mitigating the damage caused by isoproterenol-induced cardiac stress.[3][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Objective: To accurately measure the concentration of SAC in different garlic preparations.
Methodology:
-
Sample Preparation: Garlic extracts are prepared, often through aqueous extraction. For black garlic, a simple hand-shaken water extraction can be employed.[13]
-
Derivatization (Optional but common for enhanced detection): The extract is derivatized, for instance, with dansyl chloride.[13]
-
Chromatographic Separation: An HPLC system equipped with a C18 column is used.[14][15]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water or a buffer solution.[14][15]
-
Detection: UV detection is frequently used, with wavelengths set around 195 nm or 254 nm.[14][15]
-
Quantification: A standard curve is generated using a pure SAC standard to quantify the amount in the samples.[14]
Objective: To determine the effect of SAC on the proliferation and viability of cells, often in the context of cancer research or toxicology.[16]
Methodology:
-
Cell Seeding: Cells (e.g., bladder cancer cells) are seeded in 96-well plates at a specific density.[16]
-
Treatment: After a 24-hour incubation period, the cells are treated with various concentrations of SAC for specified durations (e.g., 24, 48, 72 hours).[16]
-
CCK-8 Addition: At the end of the treatment, a Cell Counting Kit-8 (CCK-8) solution is added to each well.[16]
-
Incubation and Measurement: After a 4-hour incubation, the absorbance is measured at 450 nm using a plate reader.[16] The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflow
The biological effects of SAC are mediated through various cellular signaling pathways. Understanding these pathways and the experimental workflow is essential for research and development.
SAC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[17] This activation is strongly associated with its neuroprotective effects.[17]
Caption: Activation of the Nrf2 antioxidant pathway by S-Allyl-L-cysteine.
The following diagram outlines a logical workflow for comparing the efficacy of SAC from different garlic preparations.
Caption: Experimental workflow for comparing the efficacy of S-Allyl-L-cysteine.
Conclusion
The scientific literature strongly indicates that aged garlic extract is a superior source of S-Allyl-L-cysteine due to its higher concentration and excellent bioavailability. This translates to more potent neuroprotective and cardioprotective effects in preclinical studies. For researchers, scientists, and professionals in drug development, utilizing standardized aged garlic extract provides a more reliable and effective means of harnessing the therapeutic potential of SAC. While other preparations like fresh and black garlic do contain SAC, the variability in concentration and lower bioavailability may render them less suitable for rigorous scientific investigation and therapeutic development.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of aged garlic extract and s-allyl cysteine and their interaction with atenolol during isoproterenol induced myocardial toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifebio-ingredients.com [lifebio-ingredients.com]
- 10. researchgate.net [researchgate.net]
- 11. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice [mdpi.com]
- 12. [PDF] Effect of aged garlic extract and s-allyl cysteine and their interaction with atenolol during isoproterenol induced myocardial toxicity in rats | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. journal-jps.com [journal-jps.com]
- 15. bezmialemscience.org [bezmialemscience.org]
- 16. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of S-Allyl-D-cysteine's effect on vascular reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular reactivity of S-Allyl-L-cysteine (SAC), a bioactive compound derived from garlic, with other well-established vasoactive agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential therapeutic applications.
Comparative Analysis of Vasodilatory Effects
S-Allyl-L-cysteine has demonstrated significant vasodilatory properties in ex vivo studies. Its mechanism of action is primarily attributed to its role as a precursor to hydrogen sulfide (H₂S), a known gaseous signaling molecule with vasorelaxant effects. Additionally, SAC has been shown to influence the nitric oxide (NO) signaling pathway, a key regulator of vascular tone.
To provide a clear comparison, the following table summarizes the vasodilatory potency of SAC alongside two standard reference compounds: acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent NO donor). The data is derived from studies on isolated rat aortic rings pre-contracted with phenylephrine.
| Compound | Concentration Range | Maximal Relaxation (%) | EC₅₀ (M) |
| S-Allyl-L-cysteine (as L-cysteine) | 10⁻⁹ - 10⁻⁴ M | Not explicitly stated, but showed concentration-dependent vasodilation[1] | Not explicitly stated |
| Acetylcholine | 10⁻⁹ - 10⁻⁴ M | ~80% - 100%[2][3] | ~10⁻⁷ - 10⁻⁶ M[4] |
| Sodium Nitroprusside | 10⁻¹⁰ - 10⁻⁴ M | ~100% | ~10⁻⁸ - 10⁻⁷ M[5][6] |
Note: Direct comparative studies providing a full dose-response curve and EC₅₀ value for S-Allyl-L-cysteine on aortic rings are limited. The data for SAC is inferred from studies on its precursor, L-cysteine, which also demonstrates H₂S-mediated vasodilation. Further research is required to establish a precise EC₅₀ for SAC under these specific conditions.
Signaling Pathways of S-Allyl-L-cysteine in Vascular Regulation
The vasodilatory effect of S-Allyl-L-cysteine is mediated through two primary signaling pathways: the hydrogen sulfide (H₂S) pathway and the Akt/eNOS (nitric oxide) pathway.
Hydrogen Sulfide (H₂S) Signaling Pathway
SAC is enzymatically converted to H₂S by cystathionine γ-lyase (CSE) in vascular smooth muscle cells. H₂S then induces vasodilation through multiple mechanisms, primarily by activating ATP-sensitive potassium (K-ATP) channels. This leads to hyperpolarization of the cell membrane, closure of voltage-gated Ca²⁺ channels, and a subsequent decrease in intracellular calcium concentration, resulting in smooth muscle relaxation.[7][8][9][10]
Akt/eNOS Signaling Pathway
In endothelial cells, S-Allyl-L-cysteine can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS).[13][14] This leads to the production of nitric oxide (NO), which diffuses to the adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), increases cyclic guanosine monophosphate (cGMP) levels, and ultimately causes vasodilation.[8]
Experimental Protocols
The following is a detailed protocol for the isolated aortic ring assay, a standard method for assessing vascular reactivity ex vivo.
Isolated Aortic Ring Preparation and Vasoreactivity Measurement
This protocol outlines the steps for preparing isolated rat aortic rings and measuring their isometric tension in response to vasoactive compounds.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine
-
S-Allyl-L-cysteine, Acetylcholine chloride, Sodium nitroprusside
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools (scissors, forceps)
Procedure:
-
Aorta Excision: Euthanize the rat via an approved method. Make a midline abdominal incision and carefully excise the thoracic aorta.
-
Cleaning and Sectioning: Immediately place the aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of approximately 3-4 mm in length.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.[15]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g. During this period, replace the bath solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings with Krebs-Henseleit solution until they return to baseline tension.
-
Pre-contraction: Induce a submaximal contraction with phenylephrine (typically 10⁻⁶ M).
-
Cumulative Concentration-Response Curves: Once the phenylephrine-induced contraction is stable, add the test compounds (S-Allyl-L-cysteine, acetylcholine, or sodium nitroprusside) in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the phenylephrine-induced pre-contraction. Plot the concentration-response curves and calculate the EC₅₀ values.
Conclusion
S-Allyl-L-cysteine demonstrates notable vasodilatory effects, primarily through the H₂S and Akt/eNOS signaling pathways. While direct quantitative comparisons with established vasodilators are still emerging, the available data suggests it is a promising compound for further investigation in the context of vascular health and disease. The provided experimental protocol offers a standardized method for conducting such comparative studies. Researchers are encouraged to utilize this guide as a foundation for their investigations into the therapeutic potential of S-Allyl-L-cysteine.
References
- 1. Vasodilator Responses of Perivascular Adipose Tissue-Derived Hydrogen Sulfide Stimulated with L-Cysteine in Pregnancy Hypertension-Induced Endothelial Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelium-Dependent Vasorelaxant Effect of a Bioactive Tripeptide, Valine-Proline-Proline, on Rat Aortic Rings [pubs.sciepub.com]
- 3. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Acetylcholine but not sodium nitroprusside exerts vasodilation in pulmonary hypertension secondary to chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]
- 11. Differential regulation of NO availability from macrophages and endothelial cells by the garlic component S-allyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Akt kinase signals directly to endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
S-Allyl-D-cysteine proper disposal procedures
Personal protective equipment for handling S-Allyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling S-Allyl-D-cysteine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cysteine derivative. While comprehensive toxicological data for the D-isomer is not fully available, the stereoisomer S-Allyl-L-cysteine is known to be a potential skin sensitizer.[1] For this compound, hazard statements indicate it may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate precautions must be taken. The following tables summarize the required Personal Protective Equipment (PPE) and exposure control measures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification Details |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against a wide range of chemicals. Ensure gloves are inspected for integrity before use. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator | Recommended when handling the powder outside of a chemical fume hood or if dust generation is likely. |
Table 2: Exposure Controls and Hygiene Measures
| Control Measure | Procedure |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Contaminated Clothing | Contaminated work clothing should not be allowed out of the workplace.[1] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe handling of this compound, from initial preparation to final disposal.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and handling of the solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weigh boat or paper to avoid contamination of the balance.
2. Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound.
-
If the substance is not readily soluble, sonication may be required.[1]
3. Post-Handling Decontamination:
-
Wipe down all surfaces, including the balance and the fume hood sash, with a suitable laboratory disinfectant or detergent.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, paper towels) as chemical waste.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 4°C under nitrogen.[1][2]
5. Spill Management:
-
In case of a spill, avoid generating dust.
-
Gently cover the spill with an absorbent material.
-
Collect the material using a scoop or dustpan and place it into a sealed container for disposal as chemical waste.
-
Clean the spill area thoroughly with a detergent and water.
6. Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as chemical waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1] Do not dispose of down the drain.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
